2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUBDPDASOEIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449122 | |
| Record name | 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82954-89-0 | |
| Record name | 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of ethylboronic acid pinacol ester
An In-Depth Technical Guide to Ethylboronic Acid Pinacol Ester: Properties, Applications, and Experimental Protocols
Introduction
In the landscape of modern organic synthesis, the quest for stable, versatile, and efficient reagents is perpetual. Among the class of organoboron compounds, ethylboronic acid pinacol ester (CAS: 82954-89-0) has emerged as an indispensable building block.[1] Its unique combination of stability and reactivity makes it a cornerstone reagent for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[2][3] The pinacol ester moiety confers significant advantages over the corresponding free boronic acid, primarily by shielding the Lewis acidic boron atom from premature degradation by air and moisture, which allows for easier handling, storage, and purification.[4][5]
This guide provides a comprehensive technical overview of ethylboronic acid pinacol ester for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore its synthesis and core reactivity, detail its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and provide field-proven protocols and safety guidelines. The causality behind experimental choices and the inherent logic of the protocols are explained to ensure both technical accuracy and practical utility.
Section 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. Ethylboronic acid pinacol ester is typically a colorless to pale yellow liquid, though it may exist as a solid depending on its purity.[1][6] Its solubility in common organic solvents such as ethers, chloroform, and dichloromethane facilitates its use in a wide array of reaction conditions.[1][6]
Table 1: Physicochemical Properties of Ethylboronic Acid Pinacol Ester
| Property | Value | Reference(s) |
| CAS Number | 82954-89-0 | [1][7] |
| IUPAC Name | 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [8] |
| Synonyms | 2-Ethylboronic acid pinacol ester | [1] |
| Molecular Formula | C₈H₁₇BO₂ | [1][9] |
| Molecular Weight | 156.03 g/mol | [9][10] |
| Appearance | Colorless to pale yellow clear liquid | [1][7] |
| Boiling Point | 79 - 81 °C @ 90 mmHg (120 mbar) | [7][11] |
| Density | ~0.9 g/cm³ | [11] |
| Refractive Index | ~1.410 | [11] |
| Flash Point | 46.2 °C | [11] |
| Solubility | Soluble in dichloromethane, ether, chloroform, methanol | [1][6] |
Spectroscopic Characterization
Spectroscopic data is crucial for verifying the identity and purity of the reagent. The following are representative spectral data points.
-
¹H NMR (in CDCl₃): The proton NMR spectrum is characterized by a singlet for the twelve equivalent protons of the pinacol methyl groups around δ 1.2-1.3 ppm. The ethyl group typically presents as a quartet for the methylene protons and a triplet for the methyl protons.[12][13]
-
¹³C NMR (in CDCl₃): The carbon spectrum shows a characteristic signal for the quaternary carbons of the pinacol group around δ 83 ppm and a signal for the pinacol methyl carbons around δ 24-25 ppm. The carbon attached to the boron atom is often broadened due to quadrupolar relaxation.[12][14]
-
¹¹B NMR (in CDCl₃): The boron-11 NMR spectrum typically displays a broad singlet around δ 33-35 ppm, which is characteristic of a tricoordinate boronic ester.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]
Section 2: Synthesis, Stability, and Reactivity
Synthesis Pathway: Esterification
The most common and straightforward synthesis of ethylboronic acid pinacol ester involves the direct esterification of ethylboronic acid with pinacol.[6] This reaction is typically performed in an organic solvent with a dehydrating agent, such as anhydrous magnesium sulfate, to drive the equilibrium toward the product by removing the water byproduct.[15]
Caption: Synthesis of Ethylboronic Acid Pinacol Ester via Esterification.
Experimental Protocol: Synthesis via Esterification
This protocol is a self-validating system; successful formation of the product can be confirmed by the spectroscopic methods detailed in Section 1.
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add ethylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).[15]
-
Reaction: Add a suitable anhydrous solvent, such as diethyl ether, and stir the resulting suspension at room temperature.[15] The reaction progress can be monitored by TLC or GC-MS. Typically, the reaction is stirred for 24 hours.[15]
-
Workup: Upon completion, filter the suspension to remove the magnesium sulfate and any unreacted solids. Wash the solids with fresh solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation under reduced pressure to yield the pure ethylboronic acid pinacol ester as a colorless oil.[15]
Chemical Stability and Reactivity
The stability of boronic acid pinacol esters is a key reason for their widespread use. The bulky pinacol group provides steric protection to the vacant p-orbital of the sp²-hybridized boron atom, while the oxygen lone pairs provide some electronic stabilization.[4][16] This makes the ester significantly more resistant to air and moisture compared to the free boronic acid, preventing premature decomposition and protodeboronation—a common side reaction where the C-B bond is cleaved by a proton source.[3][4]
Despite this enhanced stability, the boron atom retains sufficient Lewis acidity to participate in the crucial transmetalation step of cross-coupling reactions.[1] Its reactivity is harnessed under specific catalytic conditions, making it a reliable and predictable synthetic partner.
Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling
Ethylboronic acid pinacol ester is a premier reagent for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][17] This reaction couples the ethyl group from the boronic ester with an organic halide or triflate, and it is tolerant of a vast range of functional groups.[3][18]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: A base activates the boronic ester, facilitating the transfer of the ethyl group from boron to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond (R¹-Et) and regenerating the Pd(0) catalyst.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling ethylboronic acid pinacol ester with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
-
Reactor Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Reagent Addition: Add ethylboronic acid pinacol ester (1.1-1.5 equiv). The slight excess ensures complete consumption of the potentially more valuable aryl halide.
-
Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane). Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 4: Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of ethylboronic acid pinacol ester and ensuring laboratory safety. While not considered acutely hazardous by all classifications, it is an irritant and a flammable liquid.[7][19]
Table 2: Safety and Handling Information
| Aspect | Recommendation | Reference(s) |
| Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [6][19][20] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. | [6][9] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor. | [6][19] |
| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms occur. | [7][9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in a freezer is recommended. Keep away from moisture. | [2][7][19] |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national regulations. | [9][19] |
Conclusion
Ethylboronic acid pinacol ester stands out as a robust and versatile reagent in the synthetic chemist's toolkit. Its enhanced stability over free boronic acids simplifies handling and storage, while its reactivity profile makes it a reliable partner in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. By understanding its fundamental properties and applying the validated protocols described herein, researchers can effectively leverage this compound to accelerate the synthesis of novel chemical entities in drug discovery and materials science.
References
- 1. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]
- 2. (E)-1-Ethoxyethene-2-boronic acid pinacol ester | [frontierspecialtychemicals.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. Ethylboronic acid pinacol ester, 99% 25 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 9. capotchem.cn [capotchem.cn]
- 10. ethyl pinacol boronic ester - 82954-89-0 - Structure, Synthesis, Properties [organoborons.com]
- 11. echemi.com [echemi.com]
- 12. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Spectroscopic Data Analysis: Clarification Required for CAS Number 82954-89-0
A critical discrepancy has been identified concerning the provided CAS number 82954-89-0 and the likely intended subject of the spectroscopic data analysis. Initial searches indicate that CAS number 82954-89-0 is assigned to Ethylboronic acid pinacol ester, while subsequent investigation into spectroscopic data points towards a potential interest in 2,4-Diamino-6-phenyl-1,3,5-triazine, which has a different CAS number (91-76-9).
To ensure the scientific accuracy and relevance of the requested technical guide, it is imperative to clarify which compound is the correct subject of this inquiry. Below is a summary of the information gathered for both compounds to aid in this clarification.
Compound 1: Ethylboronic acid pinacol ester
-
Chemical Name: 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[2][5]
-
Synonyms: (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethane[4]
Compound 2: 2,4-Diamino-6-phenyl-1,3,5-triazine
Available Spectroscopic Data:
-
Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[9][10]
-
Infrared Spectroscopy (IR): An IR spectrum for 1,3,5-Triazine-2,4-diamine, 6-phenyl- is available from the NIST/EPA Gas-Phase Infrared Database.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A study published in the New Journal of Chemistry reports the confirmation of the structure of 2,4-diamino-6-phenyl-1,3,5-triazine in solution by NMR spectroscopy.[12] Another study on a cocrystal of this compound also involves spectral characterization.[13]
Action Required:
Please review the information above and confirm which compound is the intended subject of the in-depth technical guide. Once the correct compound and its corresponding CAS number are verified, a comprehensive guide detailing its spectroscopic data (NMR, IR, MS), experimental protocols, and data interpretation can be developed as per the original request.
References
- 1. chembk.com [chembk.com]
- 2. Ethylboronic acid pinacol ester, 99% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 3. ethyl pinacol boronic ester - 82954-89-0 - Structure, Synthesis, Properties [organoborons.com]
- 4. CAS RN 82954-89-0 | Fisher Scientific [fishersci.com]
- 5. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]
- 6. 91-76-9|2,4-Diamino-6-phenyl-1,3,5-triazine|BLD Pharm [bldpharm.com]
- 7. 2,4-二氨基-6-苯基-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3,5-Triazine-2,4-diamine, 6-phenyl- [webbook.nist.gov]
- 10. 1,3,5-Triazine-2,4-diamine, 6-phenyl- [webbook.nist.gov]
- 11. 1,3,5-Triazine-2,4-diamine, 6-phenyl- [webbook.nist.gov]
- 12. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Molecular structure and bonding of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
<An In-Depth Technical Guide to 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as ethylboronic acid pinacol ester, is an organoboron compound with the chemical formula C8H17BO2.[1] This versatile reagent is a colorless to pale yellow liquid or solid, depending on its purity.[1] It is valued in organic synthesis for its role in forming carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and purify compared to the free boronic acid, which can be unstable.[3][4] However, it is still sensitive to moisture and air, requiring careful handling.[1]
This guide provides a comprehensive overview of the molecular structure, bonding, and reactivity of this compound, offering insights for its effective application in research and development.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a central five-membered dioxaborolane ring. This ring consists of a boron atom, two oxygen atoms, and two carbon atoms from the pinacol group. An ethyl group is attached to the boron atom.
Key Structural Features:
-
Dioxaborolane Ring: The five-membered ring is nearly planar.
-
Boron Atom: The boron atom is trigonal planar, exhibiting sp² hybridization. It possesses a vacant p-orbital, which is crucial for its reactivity.[4]
-
Pinacol Group: The four methyl groups on the pinacol moiety provide steric bulk, which contributes to the compound's stability by shielding the boron atom from unwanted reactions.[5]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a quartet for the -CH2- protons and a triplet for the -CH3 protons) and a singlet for the twelve equivalent protons of the four methyl groups on the pinacol moiety.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethyl group and the pinacol backbone. The carbon atom directly attached to the boron may not be observed or appear as a broad signal due to quadrupolar relaxation.[6]
-
¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for boronate esters. A signal in the range of 28-30 ppm is indicative of a trigonal planar boron atom.[7]
Infrared (IR) Spectroscopy:
The IR spectrum of boronate esters displays characteristic vibrational bands. Key absorptions include B-O stretching vibrations, which can help distinguish them from boronic acids and boroxine anhydrides.[8][9]
Mass Spectrometry (MS):
Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Crystallographic Data
Synthesis and Reactivity
Synthesis
This compound is typically synthesized by the esterification of ethylboronic acid with pinacol.[11] This reaction is often carried out under acidic catalysis and can be performed at room temperature or with heating.[11]
Caption: Synthesis of this compound.
Reactivity
The reactivity of this compound is centered around the electrophilic nature of the boron atom.[12] The vacant p-orbital on the boron allows it to accept a pair of electrons from a nucleophile, initiating a variety of chemical transformations.
Suzuki-Miyaura Cross-Coupling:
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2] In this reaction, the boronate ester reacts with an organic halide in the presence of a palladium catalyst and a base to form a new C-C bond.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Other Reactions:
Beyond Suzuki-Miyaura coupling, this boronate ester can participate in other transformations, including other types of cross-coupling reactions like Heck and Sonogashira couplings.[11]
Applications in Drug Development and Research
The versatility of this compound makes it a valuable tool for researchers, particularly in the pharmaceutical and materials science fields.[13]
Key Applications:
-
Pharmaceutical Development: It is used in the synthesis of complex organic molecules that are potential drug candidates.[13] The ability to form C-C bonds with high precision is crucial in drug discovery.
-
Organic Synthesis: It serves as a fundamental building block for introducing an ethyl group into a wide range of organic molecules.[13]
-
Materials Science: Boron-containing compounds are important in the development of new materials with unique electronic and optical properties.[13]
Experimental Protocols
General Handling and Storage
This compound is sensitive to moisture and air and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[11] Personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[11]
Suzuki-Miyaura Cross-Coupling Protocol (General)
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., toluene, dioxane, or DMF).
-
Add an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a stable and versatile organoboron reagent with significant applications in organic synthesis, particularly in the construction of carbon-carbon bonds via Suzuki-Miyaura cross-coupling. A thorough understanding of its molecular structure, bonding, and reactivity is paramount for its effective utilization in the synthesis of complex molecules for pharmaceutical and materials science applications. The stability imparted by the pinacol ester group, combined with the reactivity of the carbon-boron bond, ensures its continued importance as a valuable tool for synthetic chemists.
References
- 1. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]
- 2. 4,4,5,5-tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane [myskinrecipes.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane [orgspectroscopyint.blogspot.com]
- 7. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. scbt.com [scbt.com]
- 13. chemimpex.com [chemimpex.com]
Stability and Reactivity of Ethyl Pinacol Boronate: A Modern Perspective on a Cornerstone Reagent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Boronic acids and their pinacol esters (Bpin) are indispensable tools in modern organic synthesis, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon bonds has accelerated the development of countless pharmaceuticals and advanced materials. However, the practical application of these reagents is often hampered by inherent instabilities. Boronic acids are prone to dehydration and decomposition, while their more common Bpin surrogates suffer from hydrolytic instability, particularly during chromatographic purification and analysis.[1][2] This guide addresses these challenges by providing a comprehensive analysis of a new generation of boronate esters—those derived from 3,4-diethylhexane-3,4-diol (Epin)—which offer a paradigm shift in stability and handling. We will dissect the stability and reactivity profiles of these ethyl-substituted pinacol boronates (BEpin), comparing them directly to traditional Bpin esters and the specific alkyl boronate, 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to provide field-proven insights for researchers in the pharmaceutical and chemical industries.
Introduction: The Landscape of Boronic Esters in Modern Synthesis
The Suzuki-Miyaura reaction's power stems from the unique ability of organoboron compounds to undergo transmetalation with palladium complexes in a catalytic cycle.[3] While boronic acids are the foundational reagents, their physical properties—often being polar, crystalline solids with a propensity to form cyclic boroxine anhydrides—can complicate isolation, purification, and accurate quantification.[1]
This led to the widespread adoption of boronic acid pinacol esters (Bpin). These esters are generally more lipophilic, less polar, and more stable than the parent acids, making them more amenable to standard organic chemistry workflows.[1][4] Despite these improvements, the Bpin moiety is not a panacea. The B-O bonds are susceptible to hydrolysis, a process that can occur during aqueous workups, on the acidic surface of silica gel during chromatography, or even during analytical characterization by reverse-phase HPLC.[1][5][6] This degradation leads to reduced yields, purification challenges, and analytical inaccuracies, representing a significant bottleneck in process development and scale-up.
Understanding 'Ethyl Pinacol Boronate': A Tale of Two Structures
The term "ethyl pinacol boronate" can refer to two distinct classes of molecules, each with unique properties and applications.
-
Structure A: Alkyl Ethyl Pinacol Boronate (this compound) This is a specific alkyl boronic ester (CAS 82954-89-0). It is a liquid at room temperature and serves as a building block for introducing an ethyl group via cross-coupling or other transformations.[7][8] While useful, it shares the same pinacol backbone as other Bpin esters and is thus subject to similar stability concerns.
-
Structure B: Aryl Boronic 1,1,2,2-tetraethylethylene glycol Esters (ArB(Epin)) This emerging class of reagents, developed by Ikawa, Akai, and coworkers, replaces the four methyl groups of the pinacol backbone with four ethyl groups.[1][9] These aryl-BEpin esters have demonstrated remarkably enhanced stability, fundamentally addressing the core limitations of their Bpin counterparts.[5][9] This guide will focus heavily on this class, as it represents a significant advancement for drug development professionals.
Part I: Stability Analysis – A Comparative Deep Dive
The enhanced stability of BEpin esters is not an incremental improvement but a transformative one. This stability is primarily attributed to the steric shielding of boron's vacant p-orbital by the four pendant ethyl groups, which kinetically hinders the approach of water or other nucleophiles that initiate degradation pathways.[1][5]
A. Hydrolytic and Chromatographic Stability
The most significant challenge in handling Bpin esters is their decomposition on silica gel. The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups on the silica surface, catalyzing hydrolysis and leading to significant material loss through irreversible adsorption.[1][5][10]
In contrast, BEpin esters exhibit exceptional stability on standard silica gel. This allows for their routine purification via flash column chromatography with high recovery, a task that is often problematic for Bpin analogues.[5][9]
Caption: Comparative stability on silica gel.
A stability study comparing a BEpin precursor for an [¹⁸F]FMZ PET radiotracer with its Bpin analogue demonstrated this starkly: while the BEpin compound (25) was recovered quantitatively from a silica gel column, only 70% of the Bpin analogue was eluted.[5] This practical, field-proven insight confirms that switching to a BEpin system can directly translate to higher isolated yields and simpler purification protocols.
| Compound Class | Stability on Silica Gel | Purification Outcome | Reference |
| Ar-B(pin) | Prone to hydrolysis and over-adsorption | Often requires special methods (boric acid treatment) or results in low recovery. | [1][5][10] |
| Ar-B(Epin) | Highly stable, minimal interaction | Amenable to standard flash chromatography with excellent recovery. | [5][9] |
B. Analytical Stability: Achieving Accurate Quantification
The challenges of Bpin instability extend to its analysis. During reverse-phase HPLC (RP-HPLC), on-column hydrolysis is a common artifact, leading to the appearance of the corresponding boronic acid peak and an inaccurate assessment of purity.[6][11][12] This is exacerbated by acidic modifiers (e.g., trifluoroacetic acid, TFA) in the mobile phase.[5]
Studies have shown that while a Bpin precursor readily hydrolyzes to the boronic acid during RP-HPLC analysis, especially with a TFA additive, the corresponding BEpin precursor shows a single, sharp peak, indicating its superior stability under the same conditions.[5]
Experimental Protocol 1: Recommended RP-HPLC Method for Boronate Esters
This protocol is designed to minimize on-column hydrolysis, particularly for sensitive Bpin esters.
-
Sample Preparation (Diluent Selection):
-
Chromatographic Conditions:
-
Column Selection:
-
Rationale: The stationary phase has the most significant impact on stability. Columns with low residual silanol activity are critical to prevent surface-catalyzed hydrolysis.[11]
-
Recommendation: Use a column with end-capping and low silanol activity, such as a Waters XTerra™ MS C18 or equivalent.[11]
-
-
Mobile Phase:
-
Rationale: Acidic pH modifiers accelerate hydrolysis.[5] Operating without a modifier or at a high pH can stabilize the ester.
-
Recommendation (Option A - No Modifier):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Recommendation (Option B - Basic pH):
-
Caution: Requires a pH-stable column.
-
Mobile Phase A: Ammonium hydroxide in water (pH ~10)
-
Mobile Phase B: Acetonitrile
-
-
-
Column Temperature:
-
Rationale: Temperature has a minor but present effect on hydrolysis.[11]
-
Procedure: Maintain a consistent, moderate temperature (e.g., 25-30 °C).
-
-
-
Data Analysis:
-
Procedure: Analyze the chromatogram for the presence of the corresponding boronic acid peak. A well-optimized method should show minimal to no hydrolysis (<0.1%).
-
Part II: Reactivity Profile – Harnessing Boron's Potential
While enhanced stability is a critical advantage, it must not come at the cost of reactivity. The BEpin framework excels by providing this stability without compromising the essential electronic properties required for efficient cross-coupling.
A. The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery. Studies have shown that ArB(Epin) derivatives are not only reactive but can provide higher yields of the desired biaryl products compared to their corresponding boronic acids or Bpin esters.[9] This is likely due to the increased stability of the BEpin ester under the basic reaction conditions, minimizing competitive protodeboronation—a common side reaction that consumes the starting material.[1]
Caption: The Suzuki-Miyaura catalytic cycle.
An important mechanistic question is whether boronic esters must first hydrolyze to the boronic acid to undergo transmetalation. While this was a long-held view, recent evidence suggests that boronic esters can and do transmetalate directly, a pathway that the stability of BEpin esters would favor.[1][3]
B. Copper-Mediated Radiofluorination for PET Imaging
In positron emission tomography (PET), the short half-life of fluorine-18 (t₁/₂ ≈ 110 min) demands rapid, high-yield radiolabeling reactions. Aryl pinacol boronates are common precursors for copper-mediated ¹⁸F-fluorination, but their instability can be a significant hurdle.[5][14] BEpin esters have emerged as superior precursors for this application. They offer robust stability during precursor synthesis and purification and have been shown to provide higher radiochemical yields and conversions in the final labeling step.[5][14][15] This improved performance makes BEpin reagents highly advantageous for the clinical production of PET radiotracers.
Part III: Practical Guidelines & Safety
Handling and Storage
-
Storage: Ethyl pinacol boronate (alkyl) and its derivatives should be stored in a cool, dry place, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[7][16]
-
Handling: As with all organoboron reagents, avoid ingestion and inhalation. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[7][16][17]
Safety Profile
-
This compound (CAS 82954-89-0):
-
Physical State: Colorless liquid.[7]
-
Hazards: Some safety data sheets classify it as a flammable liquid and vapour that causes skin and serious eye irritation.[18] Others state it is not considered hazardous under OSHA standards.[7] It is prudent to treat it as a potential irritant and flammable substance.
-
Stability: Stable under recommended storage conditions.[7]
-
Conclusion and Future Outlook
The development of 1,1,2,2-tetraethylethylene glycol boronic esters (BEpin) marks a significant advancement in the field of synthetic chemistry. By sterically shielding the boron center, the ethyl groups confer exceptional stability against hydrolysis and degradation on silica gel without compromising the requisite reactivity for key transformations like Suzuki-Miyaura coupling and radiofluorination. This enhanced stability simplifies purification, improves analytical accuracy, and can lead to higher reaction yields. For researchers in drug discovery and process development, adopting BEpin reagents over traditional Bpin esters represents a clear opportunity to streamline workflows, improve reproducibility, and accelerate the synthesis of complex molecular targets. The principles learned from the BEpin system will undoubtedly guide the future design of even more robust and versatile organoboron reagents.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. ethyl pinacol boronic ester - 82954-89-0 - Structure, Synthesis, Properties [organoborons.com]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. capotchem.cn [capotchem.cn]
- 18. echemi.com [echemi.com]
Commercial availability and suppliers of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-depth Technical Guide to 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Advanced Research and Development
Introduction: A Key Building Block in Modern Chemistry
This compound, also widely known by its synonym Ethylboronic acid pinacol ester, is a versatile organoboron compound with the chemical formula C₈H₁₇BO₂.[1][2] Identified by the CAS Number 82954-89-0, this compound is a stable, clear, colorless liquid at room temperature.[2][3] Its structure incorporates an ethyl group attached to a boron atom, which is protected by a pinacolato ligand. This pinacol ester functional group imparts significantly greater stability compared to the corresponding free boronic acid, making the reagent less prone to protodeboronation and easier to handle, purify, and store.[4][5] This enhanced stability and ease of use have established it as a preferred reagent in academic and industrial laboratories for sophisticated organic synthesis.[2]
Core Applications in Research and Drug Discovery
The utility of this compound is primarily rooted in its role as a precursor to the ethylboronyl group, a fundamental component in carbon-carbon bond formation. Its applications are critical in fields where the precise construction of complex molecular architectures is paramount.
-
Suzuki-Miyaura Cross-Coupling: This is arguably the most significant application. The compound serves as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to introduce an ethyl group onto an aromatic or vinylic scaffold. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of drug candidates and complex natural products.[1][2]
-
Pharmaceutical Development: Beyond its role in C-C bond formation, the boronate ester moiety is itself of interest in drug design. Boron-containing pharmaceuticals can exhibit unique mechanisms of action, such as enzyme inhibition, making this reagent a valuable starting material for creating novel therapeutic agents.[2][6]
-
Materials Science: The compound is used in the synthesis of advanced materials and polymers.[2] The incorporation of boronic esters can influence the electronic and mechanical properties of these materials, opening avenues for new technologies.
The logical flow from the reagent's properties to its application in high-value synthesis is visualized below.
Caption: Logical relationship between the compound's structure and its key applications.
Commercial Availability and Supplier Landscape
This compound is readily available from a multitude of chemical suppliers, catering to needs ranging from small-scale academic research to large-scale industrial development. When procuring this reagent, researchers should prioritize suppliers who provide comprehensive analytical data to ensure batch-to-batch consistency.
| Supplier | Typical Purity | Common Synonyms | Notes |
| TCI Chemicals | >95.0% (GC)[3] | Ethylboronic Acid Pinacol Ester, (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethane[3] | A primary manufacturer with extensive documentation (SDS, CoA, Specs). |
| Sigma-Aldrich (Merck) | ≥97% | Pinacol boronate derivatives are widely listed. | A major global distributor with a comprehensive portfolio of boronic esters and related reagents. |
| Fisher Scientific | 95.0+% | (TCI America™ product)[7] | Distributes products from various manufacturers, including TCI, offering broad access.[7] |
| Chem-Impex | ≥ 95% (GC)[2] | Ethylboronic acid pinacol ester[2] | Provides detailed physical and chemical properties on its product pages.[2] |
| Various Marketplaces | Varies | Ethylboronic acid pinacol ester | Platforms like ChemBK list numerous suppliers, including Shanghai Macklin Biochemical Co., Ltd.[1] |
Procurement and Quality Control: A Scientist's Checklist
Choosing the right supplier and grade of material is critical for experimental success. Inconsistent purity can lead to failed reactions, irreproducible results, and the introduction of unknown impurities into a synthesis.
-
Purity Grade: For most cross-coupling reactions, a purity of ≥95% (GC) is acceptable.[2][3] For sensitive applications, such as late-stage drug synthesis or catalysis development, seeking higher purity grades (>98%) is advisable.
-
Certificate of Analysis (CoA): Always request a lot-specific CoA. This document is a self-validating system for the material's quality. It should confirm the identity (e.g., via NMR or IR spectroscopy) and purity (typically by Gas Chromatography, GC) of the compound.
-
Packaging and Quantity: The reagent is available in quantities from grams to kilograms.[8] It should be packaged under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to prevent degradation from atmospheric moisture.
-
Safety Data Sheet (SDS): Obtain and review the SDS before handling the material. This compound is a flammable liquid and can cause skin and eye irritation.[3] Proper personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[1]
Synthetic Route: An Overview
Understanding the synthesis of Ethylboronic acid pinacol ester provides context on potential impurities. The most common laboratory and industrial preparation involves the esterification of ethylboronic acid with pinacol.[1] This is a straightforward condensation reaction, often driven by the removal of water.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 82954-89-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | 171364-83-3 | Benchchem [benchchem.com]
- 7. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. Dioxaborolanes | Fisher Scientific [fishersci.com]
A Senior Application Scientist's Guide to the Safe Handling and Storage of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: Understanding the Reagent
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also commonly known as ethylboronic acid pinacol ester, is a versatile organoboron compound. Its stability and ease of handling relative to other organometallic reagents have made it a valuable tool in modern organic synthesis.[1] Primarily, it serves as a key building block in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, which is fundamental in the development of pharmaceuticals and agrochemicals.[1][2][3]
The purpose of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety protocols, handling procedures, and storage requirements for this reagent. Adherence to these guidelines is critical not only for ensuring personnel safety but also for maintaining the integrity and reactivity of the compound, thereby guaranteeing reproducible and successful experimental outcomes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 82954-89-0 | [1][4] |
| Molecular Formula | C₈H₁₇BO₂ | [1][2] |
| Molecular Weight | 156.03 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1][2][4] |
| Density | 0.87 - 0.88 g/mL | [1][2] |
| Boiling Point | 79 - 81 °C / 120 mbar | [1][2] |
| Refractive Index | n20/D ≈ 1.41 |[1][2] |
Hazard Identification and Risk Assessment
A thorough understanding of a reagent's hazards is the foundation of safe laboratory practice. This compound is classified with specific hazards that necessitate careful handling. The primary risks are associated with its flammability and its potential to cause skin and eye irritation.[2][5]
Causality of Hazards:
-
Flammability: As a liquid with a relatively low boiling point, it can produce vapors that form flammable mixtures with air. Ignition sources must be rigorously excluded from the handling area.
-
Irritation: Boronic acids and their esters can be irritating upon contact with skin and mucous membranes. This is why direct contact must be avoided through the use of appropriate personal protective equipment.[2]
Table 2: GHS Hazard Classification
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source |
|---|---|---|---|---|
| Flammable Liquids | H226 | Warning | Flammable liquid and vapor | [4][5][6] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |[5] |
Note: Related boronic esters may also cause respiratory irritation (H335), and it is prudent to handle this compound as if it presents a similar risk.[7][8]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a dual-layer approach of engineering controls and PPE is mandatory.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this reagent must be conducted inside a certified chemical fume hood. This is critical for containing flammable vapors and preventing inhalation.[9][10]
-
Safety Shower and Eyewash Station: These must be readily accessible and unobstructed. Their proximity is crucial for immediate decontamination in the event of a significant splash or spill.[9][11]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[2]
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a direct barrier between the user and the chemical. The following PPE is required for all procedures involving this reagent.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale | Source |
|---|---|---|---|
| Eye & Face | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing. | Protects eyes from splashes and vapors, preventing serious irritation. | [2][9] |
| Hand | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. Gloves should be inspected before use and changed immediately if contaminated. | [9][11][12] |
| Body | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. Natural fibers like cotton are preferable to synthetic materials like polyester. |[10][11] |
Protocols for Safe Handling and Use
A systematic approach to handling ensures both safety and experimental integrity.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required engineering controls are functional and all necessary PPE is available. Clear the fume hood of any unnecessary equipment or ignition sources.
-
Donning PPE: Put on all required PPE as outlined in Table 3 before retrieving the reagent from storage.[11]
-
Inert Atmosphere Transfer: Since boronic esters can be sensitive to moisture, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to water. Syringe techniques with Sure/Seal™ style bottles are effective for this purpose.
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools like a spatula or syringe.[11]
-
Post-Handling: Tightly close the reagent container immediately after use.[11] Clean any residual chemical from the work area.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]
Storage and Stability
Proper storage is paramount for maintaining the reagent's quality and ensuring safety.
Core Storage Requirements:
-
Temperature: Store in a cool location. A refrigerator at 2 - 8 °C is recommended.[1]
-
Atmosphere: The reagent is sensitive to atmospheric moisture, which can lead to hydrolysis of the boronic ester. Store the container tightly closed, preferably under a dry, inert atmosphere like nitrogen or argon.[8][10] Sealing the cap with Parafilm can provide an additional barrier.[13]
-
Location: Store in a designated area for flammable liquids, away from heat, sparks, and open flames.[2] The storage area should be dry and well-ventilated.[2][8] Never store under a sink or in an area where water contact is possible.[10]
-
Incompatibilities: Keep away from strong oxidizing agents.[14]
Trustworthiness through Verification: The stability of boronic esters can degrade over time, especially with repeated exposure to air and moisture. For sensitive applications, it is good practice to verify the purity of older reagents (e.g., by NMR) before use.[15]
Emergency Procedures
Preparedness is key to managing unexpected events like spills or personnel exposure.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[14]
-
Inhalation: Move the person to fresh air. If the person feels unwell, call a poison center or doctor.[8][14]
-
Ingestion: Clean mouth with water and seek medical attention.[14]
Spill Response
The response to a spill depends on its size and location. For any major spill (e.g., >500 mL), or if you are ever unsure, evacuate the area and call emergency responders.[16][17]
Protocol for Minor Spills (e.g., <500 mL):
-
Alert & Evacuate: Alert personnel in the immediate area.
-
Remove Ignition Sources: Turn off all nearby flames, hot plates, and spark-producing equipment.[16][18][19]
-
Wear PPE: Don all appropriate PPE, including safety goggles, gloves, and a lab coat.[18]
-
Contain & Absorb: Confine the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[9][18] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Clean-Up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[9][19]
-
Decontaminate: Clean the spill area with soap and water.[17][18]
-
Report & Restock: Report the incident to the appropriate safety personnel and replenish the spill kit supplies.[9][18]
Caption: Workflow for Flammable Liquid Spill Response.
Waste Disposal
All waste generated from the use of this reagent must be treated as hazardous.
-
Chemical Waste: Unused or excess reagent must be disposed of in a properly labeled hazardous waste container.
-
Contaminated Materials: All contaminated items, including gloves, absorbent materials from spills, and empty containers, must also be placed in a sealed, labeled container for hazardous waste disposal.[9][11][19] Do not mix incompatible wastes.[17]
Conclusion
This compound is an indispensable reagent in the modern synthetic laboratory. Its effective use is directly linked to a comprehensive understanding of its properties and hazards. By integrating robust engineering controls, consistent use of personal protective equipment, and adherence to the established protocols for handling, storage, and emergency response, researchers can ensure a safe laboratory environment while preserving the reagent's integrity for groundbreaking scientific discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 82954-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemical-label.com [chemical-label.com]
- 6. 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C8H17BO3 | CID 12727575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C15H21BO4 | CID 2773962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. benchchem.com [benchchem.com]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 13. reddit.com [reddit.com]
- 14. fishersci.com [fishersci.com]
- 15. How To [chem.rochester.edu]
- 16. ccny.cuny.edu [ccny.cuny.edu]
- 17. ulethbridge.ca [ulethbridge.ca]
- 18. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 19. westlab.com [westlab.com]
The Versatile Workhorse of Modern Synthesis: An In-Depth Technical Guide to the Applications of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Foreword: The Rise of Alkylboronic Esters in Complex Molecule Synthesis
In the landscape of contemporary organic chemistry, the pursuit of efficient and selective carbon-carbon bond formation remains a paramount objective. Among the myriad of tools available to the modern chemist, organoboron reagents have emerged as indispensable partners in a wide array of synthetic transformations. This guide focuses on a particularly valuable yet often overlooked member of this family: 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as ethylboronic acid pinacol ester. While its aryl counterparts have long enjoyed the limelight, the utility of this simple alkylboronic ester in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors, is profound. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its applications, grounded in mechanistic understanding and practical, field-proven insights.
Unveiling the Reagent: Structure, Properties, and Synthesis
This compound is an organoboron compound featuring an ethyl group attached to a boronic acid shielded by a pinacol ester. This structure confers a unique balance of stability and reactivity, making it a preferred reagent in many synthetic contexts.[1][2]
Physical and Chemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇BO₂ | [2] |
| Molar Mass | 156.03 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 79-81 °C / 120 mbar | [2] |
| Density | ~0.87 g/cm³ | [2] |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, DMF, chloroform, ether) | [2] |
The pinacol ester group provides significant steric bulk around the boron atom, which enhances the compound's stability towards air and moisture compared to the corresponding boronic acid.[4] This stability facilitates easier handling, storage, and purification.
Synthesis of this compound
The preparation of this reagent is typically straightforward and can be achieved through several reliable methods.
Method 1: Esterification of Ethylboronic Acid
The most common laboratory-scale synthesis involves the direct esterification of ethylboronic acid with pinacol.[2] This reaction is typically acid-catalyzed and can be driven to completion by removing the water formed during the reaction.
Experimental Protocol: Synthesis via Esterification [2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethylboronic acid (1.0 eq), pinacol (1.05 eq), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reaction Execution: Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Work-up and Purification: Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield the pure this compound.
Method 2: From Grignard Reagents
Experimental Protocol: Synthesis via Grignard Reagent [5][7]
-
Grignard Reagent Formation: Prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous THF under an inert atmosphere.
-
Reaction with Pinacolborane: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of pinacolborane (1.0 eq) in THF dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by distillation.
Caption: Synthetic routes to this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a palladium complex. This compound serves as an excellent ethyl nucleophile in these reactions, allowing for the introduction of an ethyl group onto aromatic and vinylic scaffolds.
The Mechanistic Heart of the Reaction
A deep understanding of the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism for the Suzuki-Miyaura coupling of an alkylboronic ester is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation: The ethyl group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The coupled product (Ar-Et) is formed, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.
Practical Application: A Representative Protocol
The following protocol details the Suzuki-Miyaura coupling of this compound with an aryl bromide, a common transformation in medicinal chemistry for introducing small alkyl groups.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole [4]
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with 4-bromoanisole (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: A degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added.
-
Reaction Execution: The Schlenk tube is sealed and heated to the desired temperature (e.g., 90 °C) with vigorous stirring for the required time (typically 12-24 hours). The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-ethylanisole.
Scope and Limitations: A Comparative Overview
The success of the Suzuki-Miyaura coupling with alkylboronic esters is influenced by several factors, including the nature of the aryl halide, the palladium catalyst, the ligand, the base, and the solvent. The following table provides a summary of typical reaction parameters and their impact on the outcome.
| Parameter | Common Choices | Impact on Reaction | Reference(s) |
| Aryl Halide | Ar-I > Ar-Br > Ar-OTf > Ar-Cl | Reactivity decreases down the series. Aryl chlorides are the most challenging. | |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Choice of catalyst and ligand is crucial for efficient coupling, especially with less reactive halides. | [4] |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos, RuPhos) | Bulky, electron-rich ligands often improve yields and turnover numbers. | [8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The base activates the boronic ester for transmetalation. The choice of base can significantly affect the reaction rate and yield. | [4] |
| Solvent | Dioxane/water, Toluene/water, THF/water, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. | [6] |
Emerging Frontiers: C-H Borylation
A more recent and highly attractive application of organoboron chemistry is the direct borylation of C-H bonds, which offers a more atom-economical and step-efficient route to organoboron compounds compared to traditional methods that require pre-functionalized starting materials.[9][10] While bis(pinacolato)diboron (B₂pin₂) is the most commonly used reagent in these transformations, the principles are applicable to other boronic esters.
Iridium and Rhodium-Catalyzed Aromatic C-H Borylation
Iridium and rhodium complexes are particularly effective catalysts for the direct borylation of aromatic C-H bonds.[9][11][12] The regioselectivity of these reactions is often governed by steric factors, with borylation occurring at the least hindered position of the aromatic ring.
Caption: General mechanism for transition-metal-catalyzed C-H borylation.
While specific examples detailing the use of this compound as the borylating agent in C-H activation are less common in the literature compared to B₂pin₂, the underlying principles of reactivity suggest its potential in such transformations, particularly in intramolecular or directed borylation reactions where the ethylboron moiety is delivered to a specific C-H bond. Further research in this area could unveil novel synthetic pathways.
Conclusion and Future Outlook
This compound is a versatile and robust reagent with significant applications in modern organic synthesis. Its primary role in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of ethyl groups, a common motif in pharmaceuticals and functional materials. The stability afforded by the pinacol ester makes it a practical and reliable choice for researchers.
The future of alkylboronic esters lies in the continued development of more efficient and selective catalytic systems. The exploration of their use in emerging fields such as C-H functionalization and photoredox catalysis will undoubtedly expand their synthetic utility. As our understanding of the intricate mechanisms of these reactions deepens, so too will our ability to design and execute more complex and elegant synthetic strategies, with reagents like this compound playing a central role.
References
- 1. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 82954-89-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 6. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 7. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 8. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Formation of Aryl- and Benzylboronate Esters by Rhodium-Catalyzed C-H Bond Functionalization with Pinacolborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Discovery and history of ethylboronic acid pinacol ester
An In-Depth Technical Guide to Ethylboronic Acid Pinacol Ester: From Discovery to Modern Synthetic Utility
Abstract
Ethylboronic acid pinacol ester, a cornerstone of modern organoboron chemistry, represents the culmination of over 160 years of scientific inquiry. From its conceptual roots in the first synthesis of a boronic acid by Edward Frankland in 1860, this reagent has evolved into an indispensable tool for synthetic chemists, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its superior stability, ease of handling, and versatile reactivity compared to its parent boronic acid have established it as a preferred building block in academic research, industrial processes, and drug development. This guide provides a comprehensive technical overview of ethylboronic acid pinacol ester, charting its historical discovery, detailing its synthesis and properties, and exploring its pivotal role in contemporary organic synthesis. Methodologies are presented with an emphasis on the underlying chemical principles, offering field-proven insights for both novice and experienced researchers.
Part I: The Genesis of Organoboranes: A Historical Perspective
The Pioneering Work of Edward Frankland
The history of boronic acids begins in 1860 with Edward Frankland, who reported the first preparation and isolation of an organoboronic acid.[1] His work laid the foundational chemistry for what would become a vast and vital class of organic compounds. Frankland synthesized ethylboronic acid through a two-stage process that, while rudimentary by modern standards, demonstrated the feasibility of creating a stable carbon-boron bond.[2][3]
The process involved:
-
Synthesis of Triethylborane : Diethylzinc was reacted with triethyl borate to produce the highly air-sensitive triethylborane.
-
Oxidation to Ethylboronic Acid : The resulting triethylborane was subjected to slow oxidation in ambient air, yielding ethylboronic acid.[2]
This discovery marked the birth of organoboron chemistry, though the full potential of these compounds would not be realized for nearly a century.
The Evolution to Boronic Esters: A Leap in Stability and Utility
For many decades following Frankland's discovery, boronic acids were regarded as chemical curiosities rather than practical synthetic intermediates.[2] A significant challenge was their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1] The breakthrough that propelled organoboron compounds into the mainstream of organic chemistry was their conversion into boronic esters.
Boronic esters are formed by the condensation reaction between a boronic acid and an alcohol, typically a diol.[1] This transformation confers several critical advantages:
-
Enhanced Stability : Esterification protects the boronic acid moiety from dehydration and unwanted side reactions like protodeboronation.[4]
-
Improved Handling : Many boronic esters, particularly those derived from pinacol, are crystalline solids or stable liquids that are easier to purify, weigh, and handle than the often-fluffy and less stable free boronic acids.[5][6]
-
Favorable Solubility : They exhibit excellent solubility in common organic solvents used for synthesis.[5]
Among the various diols used, pinacol (2,3-dimethyl-2,3-butanediol) has become the standard for creating highly stable and versatile boronic esters. The resulting five-membered dioxaborolane ring structure is robust, making pinacol esters like ethylboronic acid pinacol ester ideal reagents for a wide array of chemical transformations.[2]
Part II: Ethylboronic Acid Pinacol Ester: Core Properties
Ethylboronic acid pinacol ester, systematically named 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key reagent valued for its predictable reactivity and stability.[2][6][7]
Physicochemical Properties
The physical and chemical characteristics of ethylboronic acid pinacol ester are summarized below, providing essential data for laboratory use.
| Property | Value | Reference |
| IUPAC Name | This compound | [7] |
| CAS Number | 82954-89-0 | [6][7] |
| Molecular Formula | C₈H₁₇BO₂ | [7] |
| Molecular Weight | 156.03 g/mol | [6] |
| Appearance | Colorless to pale yellow clear liquid | [5][6] |
| Solubility | Soluble in ether, chloroform, methanol, THF | [5][6] |
| Stability | Stable under standard conditions; sensitive to moisture and air | [6] |
Part III: Synthesis and Methodologies: A Practical Guide
The synthesis of ethylboronic acid pinacol ester can be accomplished through several reliable methods. The choice of method often depends on the availability of starting materials, scale, and desired purity.
Protocol 1: Classical Esterification
This is the most direct method, involving the condensation of ethylboronic acid with pinacol. The reaction is an equilibrium, and the removal of water is crucial to drive the formation of the ester.
Causality : The use of an anhydrous drying agent like magnesium sulfate (MgSO₄) is critical. MgSO₄ sequesters the water produced during the esterification, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle, thus ensuring a high yield.[8]
Experimental Protocol :
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add ethylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).[8]
-
Add a suitable anhydrous solvent, such as diethyl ether or dichloromethane, to form a suspension.[8]
-
Stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Upon completion, filter the suspension to remove the magnesium sulfate and any unreacted solids.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the resulting oil by vacuum distillation to obtain analytically pure ethylboronic acid pinacol ester.[8]
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]
- 7. Ethylboronic acid pinacol ester, 99% 25 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Theoretical calculations on 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-Depth Technical Guide to the Theoretical Investigation of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract: This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound (Ethyl-Bpin). As a crucial building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, a deep understanding of its structural, electronic, and reactive properties is paramount for optimizing existing protocols and designing novel chemical transformations.[1] This document moves beyond rote procedural descriptions to offer field-proven insights into the causality behind methodological choices in computational chemistry. We detail robust, self-validating protocols for geometry optimization, vibrational analysis, and the exploration of the molecule's electronic landscape using Density Functional Theory (DFT). Furthermore, we present a conceptual workflow for investigating reaction mechanisms, equipping researchers, scientists, and drug development professionals with the knowledge to leverage computational tools for predictive and mechanistic studies of this important boronic ester.
Introduction: The Significance of Ethyl-Bpin
Chemical Identity and Importance
This compound, commonly referred to as the pinacol ester of ethylboronic acid (Ethyl-Bpin), is an organoboron compound with the chemical formula C₈H₁₇BO₂ (CAS No: 82954-89-0).[1] Structurally, it features a trivalent, sp²-hybridized boron atom at the center of a five-membered dioxaborolane ring, which is substituted with an ethyl group.[2] The pinacolato ligand serves as a robust protecting group that confers significant stability compared to the corresponding boronic acid, making it easier to handle, purify, and store while being compatible with a wide range of reaction conditions.[2][3]
Role in Modern Synthetic Chemistry
Pinacol boronic esters are indispensable reagents in synthetic chemistry.[4] Their prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of C-C bond formation. The stability, functional group tolerance, and generally low toxicity of these compounds have made them invaluable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2][5]
The Rationale for Theoretical Investigation
While experimental techniques provide invaluable macroscopic data, a theoretical approach allows us to probe the molecule at an atomic level. Computational chemistry serves as a powerful "in silico" microscope to:
-
Predict Ground-State Properties: Accurately determine the three-dimensional structure, bond lengths, and angles, which govern steric interactions.
-
Elucidate Electronic Structure: Understand the distribution of electrons through analysis of molecular orbitals and electrostatic potential, which dictates the molecule's reactivity.[6]
-
Simulate Spectroscopic Signatures: Calculate vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.[6]
-
Map Reaction Pathways: Investigate complex reaction mechanisms, identify transition states, and calculate activation energies to predict reaction kinetics and feasibility, offering insights that are often difficult or impossible to obtain experimentally.[5][7]
Foundations of a Robust Computational Methodology
The success of any theoretical study hinges on the judicious selection of the computational method. For a molecule like Ethyl-Bpin, Density Functional Theory (DFT) offers the optimal balance of computational cost and predictive accuracy.
The Efficacy of Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach has become the workhorse of modern computational chemistry for medium-sized organic molecules.
Expertise in Action: Selecting Functionals and Basis Sets
The choice of a specific functional and basis set is not arbitrary; it is a critical decision based on the chemical question being asked.
-
Functionals: The functional approximates the exchange-correlation energy. For general-purpose calculations on organometallic and organic molecules, the B3LYP hybrid functional is a well-validated starting point.[6] For studies where non-covalent interactions or reaction barriers are critical, functionals with dispersion corrections (e.g., ωB97X-D ) or those specifically parameterized for kinetics (e.g., M06-2X ) should be considered.
-
Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals.
-
Pople Basis Sets: A common choice is the 6-311G(d,p) basis set. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions provide flexibility to the orbitals, allowing for a more accurate description of bonding, particularly for the polarized B-O and B-C bonds.
-
Diffuse Functions: For calculations involving anions or excited states, adding diffuse functions (e.g., 6-311+G(d,p) ) is crucial, as they allow orbitals to occupy a larger region of space.
-
Accounting for the Environment: Solvation Models
Reactions are rarely performed in the gas phase. A Polarizable Continuum Model (PCM) is an efficient implicit solvation model that can be used to account for the bulk electrostatic effects of a solvent (e.g., THF, DMSO), providing more realistic energy calculations.
Core Theoretical Protocols and Analysis
A systematic computational study follows a validated workflow to ensure the reliability of the results.
General Computational Workflow
The following diagram illustrates the logical progression of a typical computational investigation, from initial structure to final property analysis.
Caption: A standard workflow for the theoretical analysis of a molecule.
Protocol 1: Geometry Optimization and Structural Analysis
This is the first and most critical step to determine the most stable 3D arrangement of atoms.
Methodology:
-
Construct Input: Build an initial 3D structure of Ethyl-Bpin.
-
Define Calculation: Specify the level of theory (e.g., B3LYP/6-311G(d,p)), the task (Optimization), and the solvent model (e.g., PCM with THF).
-
Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Self-Validation (Trustworthiness): Perform a subsequent frequency calculation at the same level of theory. A true energy minimum must have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the structure must be perturbed and re-optimized.
Data Presentation: Key structural parameters should be tabulated for clarity.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | B-C(ethyl) | Value |
| Bond Length | B-O | Value |
| Bond Length | C-C(ring) | Value |
| Bond Angle | C-B-O | Value |
| Dihedral Angle | C-C-B-O | Value |
| Note: Specific values are dependent on the chosen level of theory and must be generated by running the actual calculation. |
Protocol 2: Frontier Molecular Orbital (FMO) Analysis
FMO theory provides profound insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.[6]
Methodology:
-
Prerequisite: Use the optimized geometry from Protocol 1.
-
Calculation: The orbital energies and plots are generated during the optimization or a subsequent single-point energy calculation.
-
Analysis:
-
HOMO: Represents the outermost electrons and indicates the molecule's ability to donate electrons (nucleophilicity). For Ethyl-Bpin, this is likely localized on the C-B bond or oxygen lone pairs.
-
LUMO: Represents the lowest energy site to accept electrons (electrophilicity). For boronic esters, the LUMO is characteristically the vacant p-orbital on the boron atom, explaining its Lewis acidic nature.[2]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Data Presentation:
| Property | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Protocol 3: Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule.
Methodology:
-
Prerequisite: Use the optimized geometry and its calculated electron density.
-
Calculation: Generate the MEP surface and map it onto the electron density.
-
Interpretation:
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on oxygen atoms. These are sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are prime targets for nucleophilic attack. For Ethyl-Bpin, the region around the boron atom will show a significant positive potential, visually confirming its Lewis acidity.
-
Application: Investigating Reaction Mechanisms
Theoretical calculations are uniquely suited to elucidate complex reaction mechanisms, such as the critical transmetalation step in a Suzuki-Miyaura coupling.[5]
Conceptual Workflow for a Transition State Search
Caption: A workflow for locating and validating a reaction transition state.
Key Methodological Steps
-
Locate Transition State (TS): Optimize a guess structure to a first-order saddle point. This is the point of maximum energy along the reaction coordinate.
-
Validate the TS: A true transition state is confirmed by a frequency calculation that yields exactly one imaginary frequency.[7] The vibrational mode of this imaginary frequency corresponds to the atomic motion along the reaction coordinate (e.g., the B-C bond breaking and the new C-Pd bond forming).
-
Confirm Reaction Path: An Intrinsic Reaction Coordinate (IRC) calculation is performed to trace the path downhill from the TS. This self-validating step ensures that the located transition state correctly connects the intended reactants and products.
-
Calculate Activation Energy (ΔE‡): The energy difference between the transition state and the reactants provides the activation barrier, a key determinant of the reaction rate.
Summary and Outlook
This guide has outlined a robust and scientifically rigorous approach to the theoretical study of this compound. By employing DFT with carefully selected functionals and basis sets, researchers can reliably predict its structure, electronic properties, and spectroscopic signatures. The detailed protocols, which emphasize self-validation at each stage, provide a trustworthy framework for generating high-quality computational data.
The true power of these methods lies in their application to mechanistic inquiries, enabling the elucidation of reaction pathways and the rational design of improved catalysts and synthetic protocols. Future studies could expand upon this framework to include dynamic simulations, the explicit role of solvent molecules in reaction mechanisms, or the computational screening of novel boronic esters with tailored electronic properties for next-generation chemical synthesis.
References
- 1. chembk.com [chembk.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Rise of Alkylboronic Esters in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the formation of carbon-carbon bonds in modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[1][2] This palladium-catalyzed reaction offers unparalleled versatility, mild reaction conditions, and a broad tolerance of functional groups, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
At the heart of this transformation is the organoboron reagent. While boronic acids have traditionally been the workhorses of Suzuki-Miyaura coupling, the use of boronic esters, particularly pinacol esters, has gained significant traction.[1][6] These esters offer enhanced stability, preventing common side reactions like protodeboronation, and can be readily purified via chromatography.[1][6]
This guide focuses on a specific and highly valuable alkylboronic ester: 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as ethylboronic acid pinacol ester.[7] We will delve into its advantages, the mechanistic nuances of its participation in the Suzuki-Miyaura catalytic cycle, and provide detailed, field-proven protocols for its successful application in C(sp²)–C(sp³) bond formation.
The Strategic Advantage of this compound
The selection of an organoboron reagent is a critical parameter for a successful Suzuki-Miyaura reaction. This compound, as a primary alkylboronic ester, presents several distinct advantages over other organoboron species, particularly in the context of C(sp²)–C(sp³) couplings which are notoriously more challenging than their C(sp²)–C(sp²) counterparts.
Key Advantages:
-
Enhanced Stability: Pinacol esters, such as the title compound, are significantly more stable than the corresponding boronic acids.[1][6] This stability minimizes decomposition on storage and during the reaction, leading to more reproducible results.
-
Ease of Handling: As a liquid at room temperature, it is often easier to handle and dispense accurately compared to solid boronic acids.[7]
-
Suppression of Side Reactions: The pinacol protecting group mitigates protodeboronation, a common side reaction with boronic acids, especially under basic conditions.[1]
-
Compatibility with Anhydrous Conditions: Unlike trifluoroborates or MIDA boronates that may require hydrolysis, pinacol esters can be employed under anhydrous conditions, which can accelerate reaction times and improve yields in certain systems.[8]
Comparative Data on Boron Reagents
| Boron Reagent Class | Stability | Handling | Common Side Reactions | Typical Reaction Conditions |
| Alkylboronic Acids | Moderate | Solid, can be hygroscopic | Protodeboronation, Trimerization (to boroxines) | Aqueous or anhydrous |
| Alkyltrifluoroborates (K) | High | Crystalline solids | Requires fluoride source for activation | Often aqueous |
| MIDA Boronates | High | Crystalline solids | Slow release, requires hydrolysis | Aqueous or anhydrous |
| 9-BBN Derivatives | Moderate | Often used in situ | Sensitive to air and moisture | Anhydrous |
| Pinacol Esters (e.g., 2-Ethyl...) | High | Liquid or low-melting solid | Minimal | Anhydrous or aqueous |
This table provides a generalized comparison. Optimal conditions are substrate-dependent.
Mechanistic Insights: The Journey of the Ethyl Group
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The use of an alkylboronic ester introduces specific considerations, particularly in the crucial transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide, R¹-X) to form a Pd(II) complex.[1][9]
-
Transmetalation: This is the crucial step where the organic group (R²) is transferred from the boron atom to the palladium center. For this to occur, the boronic ester must be activated by a base.[11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the ethyl group to the palladium.[12][13] The exact mechanism of transfer for alkylboron reagents is complex and can be influenced by ligands and additives, but it is generally understood to proceed with retention of stereochemistry at the carbon center.[14][15]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]
The role of the base is not merely to scavenge protons; it is integral to the activation of the boronic ester for transmetalation.[2][13][16] The choice of base can significantly impact reaction efficiency.
Experimental Protocols
The following protocols are designed as robust starting points for researchers. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.
Protocol 1: General Procedure for C(sp²)–C(sp³) Coupling with Aryl Bromides
This protocol is optimized for the coupling of this compound with a range of electron-rich, electron-poor, and sterically hindered aryl bromides.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Reagents & Equipment:
-
Aryl Bromide: 1.0 mmol, 1.0 equiv.
-
This compound: 1.2-1.5 mmol, 1.2-1.5 equiv.
-
Palladium Catalyst: e.g., Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%)
-
Phosphine Ligand: e.g., SPhos, XPhos, P(t-Bu)₃ (2-6 mol%)
-
Base: K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv.)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1-0.2 M)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox).
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent via syringe. If using a solid boronic ester, add it at this stage. Stir the mixture for 5-10 minutes. For liquid this compound, add it via syringe.
-
Degassing (Optional but Recommended): For sensitive substrates, degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Challenging Aryl Chlorides
Aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond, requiring more active catalyst systems.[17][18]
Key Modifications from Protocol 1:
-
Catalyst System: Employ a more active catalyst system. Buchwald-type ligands are often effective.
-
Catalyst: Pd₂(dba)₃ (2-4 mol%)
-
Ligand: SPhos, RuPhos, or BrettPhos (4-8 mol%)
-
-
Base: A stronger base may be required.
-
Base: K₃PO₄ or Potassium tert-butoxide (KHMDS can also be effective).
-
-
Temperature: Higher reaction temperatures may be necessary (e.g., 100-120 °C).
-
Solvent: Toluene or CPME are often good choices for higher temperatures.
Example Conditions for Aryl Chlorides:
| Component | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos | Highly active for C-Cl bond activation. |
| Base | K₃PO₄ | Strong, effective base for these couplings. |
| Solvent | Toluene | Allows for higher reaction temperatures. |
| Temperature | 110 °C | Provides sufficient energy for oxidative addition. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh catalyst source; consider a pre-catalyst. Ensure the reaction is properly degassed to avoid catalyst oxidation. |
| Insufficiently active catalyst system for the substrate | Screen different palladium/ligand combinations. For aryl chlorides, use electron-rich, bulky phosphine ligands. | |
| Incorrect base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, THF). Small amounts of water can sometimes be beneficial with certain bases like K₃PO₄. | |
| Protodeboronation of Starting Material | Base is too strong or reaction time is too long | Use a milder base (e.g., K₂CO₃). Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Aryl Halide | Catalyst decomposition | Lower the reaction temperature. Ensure an adequate ligand-to-palladium ratio. |
| Formation of Biaryl Side Product | Reaction of the product with remaining starting material | Use a slight excess of the boronic ester (1.2-1.3 equiv.) to ensure the aryl halide is fully consumed. |
Conclusion
This compound is a robust and versatile reagent for the synthesis of ethyl-substituted aromatic and heteroaromatic compounds via the Suzuki-Miyaura cross-coupling reaction. Its stability and ease of use make it a valuable tool for researchers in drug discovery and materials science. By understanding the mechanistic principles and employing optimized, robust protocols, scientists can effectively leverage this reagent to construct complex molecular architectures with high efficiency and predictability.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. chembk.com [chembk.com]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. "An Investigation of Alkylboron Transmetallation in Palladium-Catalyzed" by Benjamin Murray [academicworks.cuny.edu]
- 15. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Ethylboronic Acid Pinacol Ester in Modern Organic Synthesis
Introduction: The Strategic Role of Ethylboronic Acid Pinacol Ester
In the landscape of contemporary organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of tools available to chemists, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable for their reliability and functional group tolerance.[1] Ethylboronic acid pinacol ester (2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has emerged as a key reagent in this field. It serves as a stable, easily handled, and versatile source of an ethyl nucleophile for the construction of complex organic molecules, finding extensive use in pharmaceutical and materials science research.[2][3]
The utility of organoboron compounds is significantly enhanced by converting the parent boronic acids into their corresponding pinacol esters. This transformation confers several critical advantages:
-
Enhanced Stability: Pinacol esters exhibit markedly improved stability compared to their free boronic acid counterparts, which are often prone to dehydration to form boroxines or degradation via protodeboronation.[4][5] This stability makes them easier to purify, handle, and store for extended periods.[4]
-
Improved Solubility: They are generally soluble in a wide range of common organic solvents, facilitating their use in various reaction media.[2][3]
-
Compatibility: The pinacol ester is robust enough to withstand a variety of reaction conditions, allowing for its incorporation into multi-step synthetic sequences.
This guide provides an in-depth exploration of ethylboronic acid pinacol ester, from its fundamental properties and safe handling procedures to detailed, field-proven protocols for its application in the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties is fundamental to its successful and safe implementation in any synthetic protocol.
Key Properties
The essential physicochemical data for ethylboronic acid pinacol ester are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 82954-89-0 | [6] |
| Molecular Formula | C₈H₁₇BO₂ | [7] |
| Molecular Weight | 156.03 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 79 - 81 °C @ 90 mmHg | [6] |
| Density | ~0.9 g/cm³ | [8] |
| Solubility | Soluble in common organic solvents (e.g., ether, dichloromethane, THF, dioxane) | [2][3] |
Handling, Storage, and Stability
Causality of Handling Procedures: The boron atom in ethylboronic acid pinacol ester possesses a vacant p-orbital, making it a Lewis acid susceptible to nucleophilic attack by water. While the pinacol group provides significant steric and electronic protection, the compound can be sensitive to moisture and, to a lesser extent, air over long periods.[2] Hydrolysis leads to the formation of ethylboronic acid and pinacol, compromising the reagent's integrity.
Protocol for Storage:
-
Short-Term: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place.[8][9]
-
Long-Term: For extended storage, refrigeration (0-10°C) or freezing is recommended to minimize potential degradation.[6][8] Containers should be carefully resealed after use to prevent moisture ingress.
Safety Precautions
Ethylboronic acid pinacol ester is classified as a flammable liquid and can cause skin and eye irritation.[8][9] Adherence to standard laboratory safety practices is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[7][9]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8][9] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[7]
-
First Aid:
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp³) bonds, and ethylboronic acid pinacol ester is an excellent substrate for introducing an ethyl group onto aryl or vinyl scaffolds.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex, which is generally accepted to involve three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Expert Insights on the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (R¹-X) of the electrophile, forming a Pd(II) complex.
-
Transmetalation: This is often the rate-determining step. The base (e.g., carbonate, phosphate) activates the boronic ester, facilitating the transfer of the ethyl group from the boron atom to the palladium center. The exact mechanism of transfer can vary depending on the conditions, but it involves the displacement of the halide (X) from the palladium complex.[10][11] The oxophilicity of boron is a key driving force for this step.[10]
-
Reductive Elimination: The two organic fragments (R¹ and ethyl) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an aryl halide with ethylboronic acid pinacol ester. Optimization may be required for specific substrates.
Materials & Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen manifold)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Aryl/Vinyl Halide (or Triflate) (1.0 equiv)
-
Ethylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed water
Experimental Workflow:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add ethylboronic acid pinacol ester (1.3 equiv) via syringe, followed by the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Causality: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water often accelerates the transmetalation step.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Inappropriate base or solvent. | Use a fresh batch of catalyst; Ensure rigorous inert atmosphere techniques; Screen alternative bases (e.g., stronger bases like K₃PO₄ or Cs₂CO₃ for challenging substrates) and solvent systems. |
| Protodeboronation | Presence of excess water or acidic impurities; Prolonged reaction time at high temperature. | This is a known side reaction for boronic acids and esters.[11] Minimize water content or use strictly anhydrous conditions if possible; Use a milder base; Ensure the reaction is stopped once the starting material is consumed. |
| Homocoupling of Aryl Halide | Catalyst deactivation leading to side reactions. | Use a more robust ligand for the palladium catalyst; Lower the reaction temperature. |
Synthesis of Ethylboronic Acid Pinacol Ester
While commercially available, understanding the synthesis of the reagent provides valuable context. A common and reliable method is the esterification of ethylboronic acid with pinacol.[3][12]
Caption: Workflow for synthesis via esterification.
Conclusion
Ethylboronic acid pinacol ester is a highly valuable and versatile reagent for the introduction of ethyl groups in organic synthesis. Its superior stability and handling characteristics compared to the free boronic acid make it a reliable choice for researchers in drug development and materials science. A firm grasp of its properties, combined with the application of robust protocols for its use in the Suzuki-Miyaura reaction, enables the efficient and predictable construction of complex molecular architectures. By understanding the causality behind each step—from inert atmosphere techniques to the choice of base—scientists can troubleshoot effectively and push the boundaries of synthetic chemistry.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
Introduction: The Versatility of Pinacol Boronate Esters in Catalysis
An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of pinacol boronate esters, with a special focus on ethyl-substituted derivatives.
Organoboron compounds, particularly pinacol boronate esters, have become indispensable reagents in modern organic synthesis due to their remarkable stability, ease of handling, and broad reactivity.[1][2][3] These compounds are key building blocks in a multitude of catalytic reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling, which forges carbon-carbon bonds with exceptional precision.
While the term "ethyl pinacol boronate" might be used colloquially, it typically refers to one of two distinct structures:
-
Ethylboronic Acid Pinacol Ester : This molecule consists of an ethyl group directly attached to the boron atom, which is part of the pinacol boronate ring.[4]
-
Boronic Esters of 3,4-Diethylhexane-3,4-diol (Epin) : A more recent and highly significant development involves replacing the pinacol group with a tetra-ethyl-substituted analogue. These "BEpin" esters show enhanced stability, addressing a key challenge in the purification and handling of traditional pinacol boronates (Bpin).[3][5][6] The ethyl groups provide steric shielding to the vacant p-orbital on the boron atom, kinetically protecting it from undesired reactions like protodeboronation.[3][5]
This guide will explore the synthesis and catalytic applications of these vital reagents, providing detailed protocols and expert insights into their use.
Synthesis of Aryl Pinacol Boronates: The Precursors to Catalysis
The utility of pinacol boronates in catalysis begins with their synthesis. Several robust methods have been developed to access these versatile intermediates.
-
Miyaura Borylation : This is a palladium-catalyzed cross-coupling reaction between bis(pinacolato)diboron (B₂pin₂) and aryl or vinyl halides/triflates.[7][8] It is a highly reliable method with broad functional group tolerance. The choice of a mild base, such as potassium acetate (KOAc), is crucial to prevent the newly formed boronate from undergoing a subsequent Suzuki coupling.[8]
-
Iridium-Catalyzed C-H Borylation : Representing a significant advance in synthetic efficiency, this method allows for the direct conversion of aromatic C-H bonds to C-B bonds.[9][10] The reaction, often catalyzed by an iridium complex with a bipyridine ligand, typically exhibits regioselectivity controlled by steric factors, favoring borylation at the least hindered position.[10]
-
Sandmeyer-Type Borylation : This transition-metal-free approach converts arylamines into the corresponding arylboronates. The reaction proceeds via in situ diazotization of the amine, followed by a reaction with B₂pin₂.[7][11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is arguably the most important application of pinacol boronates, enabling the formation of C(sp²)-C(sp²) bonds, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Causality Behind the Mechanism
The reaction is driven by a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The use of a base is essential; it activates the boronate ester, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium (transmetalation).[8] While it was traditionally thought that pinacol esters must first hydrolyze to the boronic acid, recent studies suggest that direct transmetalation from the ester is possible under certain conditions.[3][12]
// Edges for the cycle pd0 -> pd2_ox [label=" Oxidative\n Addition "]; pd2_ox -> pd2_trans [label=" Ligand\n Exchange "]; pd2_trans -> pd2_biaryl [label=" Transmetalation ", color="#34A853"]; pd2_biaryl -> pd0 [label=" Reductive\n Elimination ", color="#EA4335"];
// Edges for reagents and products r1x -> pd0; base -> pd2_ox; r2bpin -> pd2_trans; pd2_biaryl -> product;
// Invisible edges for layout center -> pd0 [style=invis]; } } Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative method for coupling an aryl bromide with an aryl pinacol boronate.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Aryl Pinacol Boronate (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, aryl pinacol boronate, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent mixture via syringe. Expert Insight: Degassing the solvent by sparging with an inert gas for 15-20 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 80-98 |
| SPhos Pd G2 | K₃PO₄ | 2-MeTHF | 80 | 90-99 |
Advanced Application: Copper-Mediated Radiofluorination with BEpin Esters
A cutting-edge application of boronate esters is in the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET).[5][13] PET is a powerful diagnostic imaging technique in oncology and neuroscience. However, the short half-life of fluorine-18 (t½ ≈ 110 min) demands rapid and efficient radiolabeling methods.
The Advantage of BEpin Esters
While aryl pinacol boronates (Bpin) have been used for copper-mediated ¹⁸F-fluorination, some precursors are unstable and difficult to purify, which is a major obstacle for clinical applications.[5][14] Boronic esters derived from 3,4-diethylhexane-3,4-diol (Epin) have emerged as superior precursors.[5][13] They exhibit enhanced stability towards silica gel chromatography and protodeboronation while maintaining high reactivity in the crucial radiofluorination step.[5][6]
Protocol 2: Copper-Mediated Radiofluorination of an Aryl-BEpin Precursor
This protocol outlines a general procedure for the ¹⁸F-labeling step. Note: All work with radioisotopes must be performed in a certified radiochemistry facility with appropriate shielding and safety protocols.
Materials:
-
Aryl-BEpin precursor (typically 1-5 mg)
-
[¹⁸F]Fluoride (produced in a cyclotron, eluted from an anion exchange cartridge with K₂CO₃/Kryptofix 2.2.2)
-
Copper mediator (e.g., Cu(OTf)₂(py)₄)
-
Solvent (e.g., DMSO or DMF)
-
Reaction vial suitable for automated synthesis modules
Procedure:
-
[¹⁸F]Fluoride Drying: The aqueous solution of [¹⁸F]KF/K₂₂₂ is transferred to the reaction vial and azeotropically dried by heating under a stream of nitrogen with additions of acetonitrile.
-
Reaction Mixture: A solution of the Aryl-BEpin precursor and the copper mediator in the reaction solvent is added to the dried [¹⁸F]fluoride complex.
-
Radiolabeling: The vial is sealed and heated (e.g., 110-130 °C) for a set time (e.g., 10-15 minutes). Trustworthiness Insight: The reaction is typically monitored by radio-TLC or radio-HPLC to determine the radiochemical conversion (RCC).
-
Purification: The reaction mixture is diluted and purified using semi-preparative HPLC to isolate the desired [¹⁸F]PET tracer from unreacted fluoride and other impurities.
-
Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution for injection.
Other Catalytic Transformations
Beyond the Suzuki coupling, pinacol boronates are substrates in other important catalytic reactions. Catalytic protodeboronation , for instance, is the process of replacing the C-B bond with a C-H bond.[1][2][15] This can be a strategic step in a multi-step synthesis where the boronate acts as a temporary functional group or a directing group before its removal.[16]
Safety and Handling
Pinacol boronate esters are generally considered bench-stable solids or liquids. However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.[4]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[4]
-
Storage: Store in a cool, dry place away from moisture. Some boronate esters can be sensitive to hydrolysis over long periods or on silica gel.[3] For ethylboronic acid pinacol ester, storage in a freezer is recommended.[4]
Conclusion
Pinacol boronate esters are foundational reagents in modern catalysis, enabling powerful bond constructions that are central to drug discovery and materials science. The development of next-generation reagents, such as the more stable BEpin esters, demonstrates the ongoing innovation in the field. These advanced tools overcome previous limitations in stability and purification, paving the way for more robust and reliable synthetic protocols, particularly in demanding applications like the production of clinical-grade PET radiotracers. Understanding the principles behind their synthesis and reactivity is essential for any researcher aiming to leverage the full potential of transition metal catalysis.
References
- 1. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02067E [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ftp.orgsyn.org [ftp.orgsyn.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. Borylation - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Collection - Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination - Organic Letters - Figshare [acs.figshare.com]
- 15. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Note: Mechanism and Protocols for C-C Bond Formation using 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Versatility of Ethyl Pinacol Boronate in Modern Synthesis
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as ethyl pinacol boronate, is an organoboron compound that has become an invaluable reagent in organic synthesis. Its primary application lies in the formation of carbon-carbon (C-C) bonds, a fundamental transformation in the construction of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] This air- and moisture-sensitive compound serves as a key building block in the Suzuki-Miyaura cross-coupling reaction, enabling the introduction of an ethyl group onto various organic scaffolds.[3] The pinacol ester group confers greater stability compared to the corresponding boronic acid, allowing for easier handling and purification.[4][5] This application note provides a detailed overview of the mechanism of C-C bond formation using ethyl pinacol boronate, comprehensive experimental protocols, and key considerations for its successful application.
Mechanism of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[2] The reaction using this compound to form a C(sp³)-C(sp²) or C(sp³)-C(sp³) bond generally proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][2]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below:
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (R¹-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the R¹ and X groups are now bonded to the palladium center. The reactivity of the organohalide typically follows the trend I > OTf > Br >> Cl.[1]
-
Transmetalation: This is a crucial step where the organic group from the boron reagent is transferred to the palladium(II) complex. For the transmetalation to occur efficiently with organoboron compounds, a base is generally required.[2][6] The base activates the boronic ester, forming a more nucleophilic boronate species, which then facilitates the transfer of the ethyl group to the palladium center, displacing the halide.[7][8][9] The exact mechanism of transmetalation has been a subject of extensive study, with evidence suggesting pathways involving either the reaction of a palladium hydroxo complex with the neutral boronic ester or the reaction of a palladium halide complex with the activated boronate.[10][11]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and the ethyl group R²) on the palladium(II) complex are coupled together and eliminated from the metal center, forming the desired C-C bond in the product (R¹-R²).[12][13][14] This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocols
The following protocols are provided as a general guide for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with Ethyl Pinacol Boronate
This protocol is suitable for the coupling of various aryl and heteroaryl bromides.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ideals.illinois.edu [ideals.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective C(sp2)-C(sp3) Coupling Mediated by Classical and Rollover Cyclometalation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Step-by-Step Guide to the Palladium-Catalyzed Borylation of Aryl Halides
Introduction: The Gateway to Arylboronates
Arylboronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Their prominence stems from their versatility as coupling partners in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] The stability, low toxicity, and ease of handling of arylboronates make them superior to many other organometallic reagents.[2]
This guide provides a comprehensive, in-depth protocol for the synthesis of arylboronic acid pinacol esters via the palladium-catalyzed borylation of aryl halides, a transformation commonly known as the Miyaura borylation.[5] This reaction couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to furnish the desired arylboronate.[6] While the topic mentions ethylboronic acid pinacol ester, it is important to clarify that this compound is a product of such a borylation (an alkylboronate), not a reagent for the borylation of aryl halides. This guide will therefore focus on the well-established and widely used Miyaura borylation for the synthesis of arylboronates from aryl halides. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and applications in drug discovery.
The Catalytic Cycle: A Mechanistic Deep Dive
The Miyaura borylation proceeds via a catalytic cycle involving a palladium complex.[7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition
The catalytic cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species.[3][7] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) complex.[4] The reactivity of the aryl halide in this step is dependent on the nature of the halogen, with the general trend being I > OTf > Br >> Cl.[3]
Transmetalation
Transmetalation is the key bond-forming step where the boryl group is transferred from the diboron reagent to the palladium(II) center, displacing the halide.[3] This process is critically dependent on the presence of a base.[5][8] The base, typically a weak one like potassium acetate (KOAc), is believed to activate the palladium complex rather than the diboron reagent.[5] The formation of an (acetato)palladium(II) complex is more reactive towards transmetalation than the corresponding halide complex.[5] The high oxophilicity of boron is a significant driving force for this step.[5]
Reductive Elimination
The final step in the catalytic cycle is reductive elimination, where the newly formed aryl-boryl palladium(II) complex collapses to release the arylboronic acid pinacol ester (Ar-Bpin) and regenerate the active palladium(0) catalyst.[7] The catalyst is now free to re-enter the catalytic cycle, allowing for the transformation of multiple substrate molecules.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed borylation of aryl halides.
Caption: Catalytic cycle of Miyaura borylation.
Optimizing the Reaction: A Guide to Reagents
The success of a Miyaura borylation reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Examples | Rationale and Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | These are common palladium(II) precatalysts that are reduced in situ to the active palladium(0) species. The choice of precatalyst can influence reaction efficiency.[2][9] |
| Ligand | PPh₃, PCy₃, XPhos, SPhos | The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often superior for coupling less reactive aryl chlorides.[2][10] |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | B₂pin₂ is a stable, easy-to-handle solid that serves as the source of the boryl group.[5] Pinacolborane (HBpin) can also be used.[1][11] |
| Base | KOAc, K₃PO₄, Et₃N | A weak base is crucial to avoid the competing Suzuki-Miyaura coupling of the newly formed arylboronate with the starting aryl halide.[5] Potassium acetate (KOAc) is the most commonly used base.[5][6] |
| Solvent | Dioxane, Toluene, DMSO, DMF | The choice of solvent can affect the solubility of the reagents and the reaction rate. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and side reactions. |
Experimental Protocol: A Step-by-Step Workflow
This protocol provides a general procedure for the borylation of an aryl bromide. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Reagents and Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, bis(pinacolato)diboron, palladium(II) acetate, XPhos, and potassium acetate.
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for the borylation of aryl halides.
Caption: General workflow for Miyaura borylation.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of fresh, high-purity palladium precatalyst and ligand. Degas the solvent thoroughly to remove oxygen. |
| Poorly soluble reagents | Try a different solvent or increase the reaction temperature. Ensure the potassium acetate is finely powdered and dry.[12] | |
| Formation of Side Products | Protodeborylation (loss of the boryl group) | Use strictly anhydrous conditions. Minimize exposure to moisture during work-up and purification. |
| Homocoupling of the aryl halide | Reduce the catalyst loading or reaction temperature. | |
| Difficulty in Purification | Co-elution of product and B₂pin₂ | Use a slight excess of the aryl halide to ensure complete consumption of B₂pin₂. |
The Role of Arylboronates in Drug Discovery
Arylboronates are pivotal intermediates in the synthesis of numerous pharmaceuticals.[13][14] Their ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heteroaryl motifs, which are common structural features in biologically active molecules.[2][15] The FDA-approved drug Velcade (bortezomib), a proteasome inhibitor for treating multiple myeloma, contains a boronic acid functional group, highlighting the significance of boron chemistry in medicine.[13] The development of robust and versatile borylation methods, such as the one described here, is therefore of paramount importance to the drug discovery and development pipeline.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 10. In Vivo Targeting Using Arylboronate/Nopoldiol Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Notes & Protocols: 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the Synthesis of Complex Molecules
Introduction: The Strategic Value of Ethyl-Pinacol Boronate in Modern Synthesis
In the landscape of modern organic chemistry, the pursuit of molecular complexity demands reagents that are not only reactive but also stable, reliable, and versatile. Boronic acid pinacol esters (Bpin) have become indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] These reagents offer significant advantages over their corresponding boronic acids, including markedly enhanced stability, which translates to longer shelf-life, easier handling, and greater consistency in synthetic protocols.[1][3][4]
Within this class of reagents, 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, hereafter referred to as Ethyl-Bpin, has emerged as a critical C(sp³)-hybridized building block. Its application allows for the direct and efficient incorporation of an ethyl group—a common structural motif in pharmacologically active compounds—into complex molecular scaffolds. The strategic importance of this C(sp²)-C(sp³) bond formation is particularly pronounced in drug discovery and materials science, where increasing the three-dimensional character (sp³ content) of molecules is a key objective for improving properties like solubility and metabolic stability.[5]
This document provides an in-depth guide to the utilization of Ethyl-Bpin, covering the mechanistic rationale behind its reactivity, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling, and field-proven insights to ensure successful implementation by researchers and drug development professionals.
Mechanistic Foundations: Activating the C(sp³)–Boron Bond
The success of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] While the cycle is well-understood for aryl boronates, the transmetalation step involving C(sp³)-hybridized alkyl boronates like Ethyl-Bpin presents unique challenges and mechanistic nuances.
Causality Behind Reagent Choice and Activation:
-
The Protective Role of the Pinacol Group: Free alkylboronic acids are often prone to decomposition pathways such as protodeboronation and oxidative degradation. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) framework sterically and electronically shields the boron center, conferring exceptional stability to the Ethyl-Bpin reagent.[3] This stability is paramount for reproducibility and achieving high yields.
-
The "Boronate Pathway" in Transmetalation: The transmetalation of alkyl boronates is typically the rate-limiting step and requires activation by a base.[5] The accepted mechanism involves the addition of a base (e.g., hydroxide or alkoxide) to the Lewis-acidic boron atom of Ethyl-Bpin. This forms a tetracoordinate "ate" complex, [Et-B(pin)(OR)]⁻.[8][9][10] This complex is significantly more nucleophilic than the neutral boronate ester, enabling the efficient transfer of the ethyl group from boron to the palladium(II) center. Kinetic studies have shown that for alkylboranes, the formation of this boronate complex is essential for the coupling to proceed effectively.[8][9]
-
Ligand and Catalyst Selection: The slow kinetics of C(sp³)-boronate transmetalation necessitates the use of sophisticated palladium systems.[5] Bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald-type ligands) are often employed. These ligands accelerate both the initial oxidative addition of the organohalide to the Pd(0) center and the final, often difficult, reductive elimination step that forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Below is a diagram illustrating the key steps in the catalytic cycle for the coupling of Ethyl-Bpin with an aryl halide.
Data Summary: Ethyl-Bpin vs. Ethylboronic Acid
The choice to use a pinacol ester over a free boronic acid is a critical decision rooted in well-documented differences in their chemical properties. The following table provides a comparative summary to guide reagent selection.
| Feature | Ethylboronic Acid | This compound (Ethyl-Bpin) | Causality / Rationale |
| Stability & Shelf-Life | Low to moderate; susceptible to dehydration to form boroxines and protodeboronation.[4] | High; the pinacol group protects the boron center, preventing decomposition.[1][3] | The bulky pinacol ester provides steric and electronic stabilization, making it a robust, isolable solid or liquid. |
| Handling & Storage | Often requires storage under an inert atmosphere at low temperatures.[4] | Bench-stable, can be handled in air for weighing, and stored at room temperature.[3][11] | Reduced sensitivity to air and moisture simplifies experimental setup and improves reproducibility. |
| Purity & Purification | Can be challenging to obtain and maintain in high purity due to instability.[4] | Generally high purity as supplied; readily purified by standard column chromatography or distillation.[4] | Stability allows for the use of standard purification techniques, ensuring high-quality starting material for reactions. |
| Reaction Reproducibility | Can be variable due to inconsistent reagent purity and on-bench decomposition. | High; consistent purity and stability lead to more reliable and reproducible reaction outcomes.[4] | A well-defined, stable starting material minimizes a key source of experimental variability. |
| Common Side Reactions | Prone to protodeboronation (replacement of the boron group with hydrogen), especially under harsh conditions. | Protodeboronation is significantly suppressed due to the stability of the C-B bond within the ester. | The robust nature of the pinacol ester minimizes undesired degradation pathways, leading to cleaner reaction profiles. |
Experimental Protocol: Palladium-Catalyzed C(sp²)-C(sp³) Suzuki-Miyaura Coupling
This protocol provides a generalized yet robust procedure for the coupling of various aryl/heteroaryl halides with Ethyl-Bpin. Note: Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Objective: To synthesize an ethyl-substituted arene via Suzuki-Miyaura cross-coupling.
Materials & Reagents:
| Reagent | Grade | Typical Amount (Molar Eq.) |
| Aryl or Heteroaryl Halide (X = Br, I, Cl) | >98% | 1.0 mmol, 1.0 equiv |
| This compound | >97% | 1.5 - 2.0 equiv |
| Palladium Source (e.g., Pd₂(dba)₃) | Catalyst Grade | 1-2 mol% |
| Phosphine Ligand (e.g., SPhos) | Catalyst Grade | 2-4 mol% |
| Base (e.g., K₃PO₄ or Cs₂CO₃) | Anhydrous, >99% | 2.0 - 3.0 equiv |
| Solvent (e.g., 1,4-Dioxane or Toluene) | Anhydrous | ~0.1 - 0.2 M concentration |
| Water (for aqueous base systems) | Degassed, DI | Varies (e.g., 10:1 organic/aqueous) |
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles for liquid transfer
-
Heating mantle or oil bath with temperature controller
-
Standard glassware for aqueous work-up and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup (Self-Validating System for Anhydrous Conditions):
-
Place a magnetic stir bar into a Schlenk flask. Seal the flask with a rubber septum, and attach it to a Schlenk line.
-
Heat the flask gently under high vacuum to remove adsorbed moisture, then allow it to cool to room temperature.
-
Backfill the flask with an inert gas (Argon is preferred). This vacuum/backfill cycle should be repeated three times to ensure a rigorously inert atmosphere.
-
Causality: A dry, oxygen-free environment is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active species in the catalytic cycle.
-
-
Reagent Addition (The Order Matters):
-
Under a positive pressure of inert gas, quickly open the flask and add the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1 mol%), and the phosphine ligand (e.g., SPhos, 2 mol%).
-
Reseal the flask and briefly evacuate and backfill with inert gas to remove any air introduced during the addition of solids.
-
Add the anhydrous solvent (e.g., 1,4-Dioxane) via syringe.
-
Finally, add the this compound (1.5 equiv) via syringe.
-
Causality: Adding the solvent and liquid boronate ester last allows for efficient mixing and prevents localized heating. Pre-mixing the catalyst and ligand in solution before adding other reagents can sometimes be beneficial for forming the active catalytic species.
-
-
Reaction Execution and Monitoring:
-
Lower the sealed flask into an oil bath preheated to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Broader Synthetic Context and Alternative Preparations
While this guide focuses on the application of Ethyl-Bpin, it is valuable for the synthetic chemist to be aware of the common methods for its preparation. This knowledge provides flexibility in synthetic design, especially when the reagent is not commercially available or a specific isotopologue is required.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 7. is.muni.cz [is.muni.cz]
- 8. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]
Application Notes & Protocols: Catalytic Systems for 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Ethyl-Bpin) in modern organic synthesis. The focus is on palladium- and nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of C(sp³)–C(sp²) bonds. This guide explains the underlying reaction mechanisms, details catalyst and ligand selection, and provides robust, field-tested protocols for successful implementation. The aim is to bridge theoretical knowledge with practical application, enabling chemists to leverage this versatile building block in complex molecule synthesis and drug discovery programs.[1][2]
Introduction: The Role of Alkyl Boronates in Modern Synthesis
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, with profound implications for the pharmaceutical and materials science industries.[3] Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] While traditionally dominated by the coupling of aryl and vinyl boronic acids, the use of alkyl boronates, such as this compound, has surged in importance for creating C(sp³)-hybridized centers.[7] These motifs are critical for escaping the "flatland" of aromatic compounds and accessing the three-dimensional chemical space vital for modern drug design.[1][2]
Ethyl-Bpin is a stable, easy-to-handle, and commercially available reagent that serves as a robust source of an ethyl nucleophile. Its pinacol ester structure offers enhanced stability compared to the corresponding boronic acid, mitigating issues like protodeboronation.[8] This document outlines the critical parameters for successfully employing Ethyl-Bpin in cross-coupling reactions, focusing on the selection of appropriate catalytic systems.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]
Figure 1: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
The Transmetalation step is often rate-limiting and is mechanistically nuanced.[9] For alkyl boronates, this step requires a base to activate the boron reagent, forming a more nucleophilic boronate "ate" complex ([R-B(OR)₂-Base]⁻), which then transfers the ethyl group to the palladium center.[11][12] The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step in this cycle.
Palladium-Based Catalytic Systems for Ethyl-Bpin Coupling
Palladium catalysis remains the gold standard for Suzuki-Miyaura reactions due to its high efficiency and functional group tolerance.[6] For the coupling of C(sp³)-centers like Ethyl-Bpin, the choice of ligand is paramount to prevent common side reactions such as β-hydride elimination.
Recommended Catalyst/Ligand Combinations
Electron-rich and sterically hindered phosphine ligands are essential for promoting the desired reaction pathway. They stabilize the palladium center, facilitate oxidative addition, and promote the final reductive elimination step.[13]
| Catalyst System Component | Recommended Reagents | Typical Loading | Rationale & Key Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | These are common, air-stable Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred for milder reactions. |
| Phosphine Ligand | SPhos, XPhos, RuPhos | 1.2 - 2.0 eq. to Pd | Buchwald Biaryl Phosphines: These ligands provide the necessary steric bulk and electron-donating properties to facilitate C(sp³)–C(sp²) coupling and prevent β-hydride elimination. SPhos is an excellent starting point for many applications.[13][14] |
| Base | K₃PO₄, Cs₂CO₃ | 2-3 equivalents | A strong, non-nucleophilic base is crucial for forming the reactive boronate "ate" complex without interfering with the catalyst. K₃PO₄ is widely effective.[12] |
| Solvent | Toluene, Dioxane, THF/H₂O | 0.1 - 0.5 M | The choice of solvent can influence reaction rates. Anhydrous polar aprotic solvents are common, though aqueous mixtures can sometimes accelerate the transmetalation step.[9] |
General Protocol: Palladium-Catalyzed Ethylation of an Aryl Bromide
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.048 mmol, 4.8 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)
-
Toluene or 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., Toluene) followed by the this compound via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Nickel-Based Catalytic Systems: A Cost-Effective Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions.[5][15] They are particularly effective for activating challenging substrates and can offer unique reactivity. For C(sp³)–C(sp²) coupling with Ethyl-Bpin, nickel systems often require specific ligands to achieve high efficiency.
Recommended Catalyst/Ligand Combinations
Nickel catalysis can be effective for coupling Ethyl-Bpin with a range of electrophiles, including aryl esters, which are often more challenging for palladium systems.[16]
| Catalyst System Component | Recommended Reagents | Typical Loading | Rationale & Key Insights |
| Nickel Precatalyst | NiCl₂·6H₂O, Ni(cod)₂ | 5-10 mol% | Ni(cod)₂ is a common Ni(0) source but is air-sensitive. Air-stable Ni(II) salts like NiCl₂(dme) or NiCl₂·6H₂O are often more practical and are reduced in situ.[15] |
| Ligand | PCy₃, Bathocuproine (BCP), Pybox | 10-20 mol% | The choice of ligand is critical. Simple phosphines like Tricyclohexylphosphine (PCy₃) or nitrogen-based ligands can be highly effective. The optimal ligand often depends on the specific electrophile used.[16][17] |
| Base | K₃PO₄, t-BuOK | 2-3 equivalents | Similar to palladium systems, a strong base is required. Potassium tert-butoxide is sometimes used in nickel catalysis, particularly in anhydrous conditions. |
| Solvent | Dioxane, DMF, Toluene | 0.1 - 0.5 M | Polar aprotic solvents are generally preferred for nickel-catalyzed reactions. |
Protocol: Nickel-Catalyzed Decarbonylative Coupling of an Aromatic Ester
This protocol demonstrates the utility of nickel catalysis for a less conventional coupling partner, showcasing a decarbonylative reaction where the ester's carbonyl group is lost.[5]
Materials:
-
Aromatic Phenyl Ester (1.0 mmol, 1.0 eq)
-
This compound (1.5 mmol, 1.5 eq)
-
Ni(OAc)₂ (0.1 mmol, 10 mol%)
-
Tri(n-butyl)phosphine (P(n-Bu)₃) (0.2 mmol, 20 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: In a glovebox, add the aromatic ester, Ni(OAc)₂, and K₃PO₄ to an oven-dried vial with a stir bar.
-
Reagent Addition: Add the 1,4-Dioxane, followed by the P(n-Bu)₃ and the Ethyl-Bpin.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 120 °C.
-
Monitoring & Workup: Follow the general monitoring, workup, and purification steps outlined in the palladium protocol (Section 2.2).
Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong or poorly soluble base; Poor quality solvent/reagents. | - Use a fresh bottle of catalyst/ligand. - Ensure the base is finely ground and anhydrous. - Use freshly distilled, anhydrous solvent. |
| Protodeboronation | Presence of water or protic sources; Reaction temperature too high. | - Ensure strictly anhydrous conditions. - Run the reaction at a lower temperature for a longer duration. |
| Homocoupling of Boronate | Oxygen contamination leading to oxidative homocoupling. | - Thoroughly degas the solvent and ensure a robust inert atmosphere throughout the setup and reaction. |
| β-Hydride Elimination | Suboptimal ligand choice; High reaction temperature. | - Switch to a bulkier ligand (e.g., from SPhos to XPhos or RuPhos). - Decrease the reaction temperature. |
Conclusion
This compound is a highly effective reagent for introducing ethyl groups via Suzuki-Miyaura cross-coupling. Success hinges on the rational selection of the catalytic system. For general applications, palladium catalysts paired with bulky biaryl phosphine ligands like SPhos offer a reliable and high-yielding approach. For reasons of cost or to engage in less conventional couplings, nickel-based systems provide a powerful alternative. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully implement this versatile building block in their synthetic endeavors, accelerating progress in drug discovery and chemical innovation.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Decarbonylative organoboron cross-coupling of esters by nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembites.org [chembites.org]
- 10. ideals.illinois.edu [ideals.illinois.edu]
- 11. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Barder, T.E., Walker, S.D., Martinelli, J.R. and Buchwald, S.L. (2005) Catalysts for Suzuki-Miyaura Coupling Processes Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127, 4685-4696. - References - Scientific Research Publishing [scirp.org]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support guide for improving Suzuki-Miyaura cross-coupling reactions using 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Ethylboronic acid pinacol ester). This resource is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and optimize this challenging yet powerful C(sp³)–C(sp²) bond-forming reaction. This guide provides in-depth, field-proven insights into overcoming common obstacles and maximizing reaction efficiency.
The Challenge: Understanding B-Alkyl Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its functional group tolerance and mild conditions.[1][2] However, extending this reaction to C(sp³)-hybridized alkylboron reagents, such as ethyl-pinacol boronate, introduces specific challenges not typically encountered with their aryl or vinyl counterparts. The primary hurdles include slower transmetalation rates and competing side reactions like β-hydride elimination.[3][4] This guide will dissect these issues and provide actionable solutions.
The overall transformation follows a well-established catalytic cycle, which is crucial for diagnosing issues at each step.
Caption: The Suzuki-Miyaura catalytic cycle for B-Alkyl coupling.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during Suzuki couplings with ethyl-pinacol boronate.
Question 1: My reaction yield is very low or I see no product formation. What are the likely causes?
Low yield is the most common complaint and can stem from several factors within the catalytic cycle. Let's break down the potential culprits.
Answer:
Several factors can lead to poor conversion. The most critical are the catalyst system (palladium source and ligand), the base, and the reaction conditions. Alkylboronic esters are significantly less reactive than their aryl counterparts, requiring carefully optimized parameters.[4][5]
-
Cause A: Ineffective Catalyst or Ligand The transmetalation of alkylboron reagents is notoriously slow, and the subsequent reductive elimination can be challenging. The choice of phosphine ligand is therefore critical. Unlike simple ligands like PPh₃, B-alkyl couplings demand sterically bulky and electron-rich ligands. These ligands stabilize the palladium center, promote oxidative addition, and, most importantly, accelerate the rate-limiting transmetalation and final reductive elimination steps, outcompeting side reactions.[3][6]
Solution:
-
Switch to Specialized Ligands: Employ Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or other bulky, electron-donating phosphines like P(t-Bu)₃ or PCy₃.[2][5]
-
Use Pre-catalysts: Modern palladium pre-catalysts (e.g., XPhos Pd G3/G4) are often more effective than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. They provide a reliable source of the active Pd(0) species.[3]
-
Optimize Pd:Ligand Ratio: For monodentate ligands, a 1:2 to 1:4 Pd-to-ligand ratio is typically required to ensure the catalytic species is correctly formed and stabilized.
-
-
Cause B: Suboptimal Base and Solvent System The base is not merely a spectator; its primary role is to activate the boronic ester, forming a more nucleophilic "ate" complex, which is necessary for transmetalation.[1][7] The base's strength, solubility, and interaction with the solvent can dramatically impact the outcome.
Solution:
-
Select an Appropriate Base: Potassium phosphate (K₃PO₄) is a highly effective and commonly used base, often with a small amount of water.[5] Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) are stronger options for more challenging couplings.[1]
-
Consider Anhydrous Conditions: While many Suzuki reactions use aqueous bases, recent studies show that anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can significantly accelerate the transmetalation of alkylboronic esters, leading to faster reactions and higher yields.[3]
-
Choose the Right Solvent: Aprotic polar solvents like Dioxane, THF, or Toluene are standard.[1] The choice often depends on the required reaction temperature and solubility of the reagents. For instance, Toluene is excellent for higher temperatures.
-
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Palladium Source | XPhos Pd G3 (1-3 mol%) | Pre-catalysts ensure reliable formation of the active Pd(0) species. |
| Ligand | Buchwald Ligands (SPhos, XPhos) | Bulky, electron-rich ligands accelerate transmetalation and reductive elimination.[5] |
| Base | K₃PO₄·H₂O (2-3 equiv.) | Effective, commonly used base. The water is crucial for its activity.[5] |
| Solvent | Toluene or 1,4-Dioxane | Good for achieving necessary reaction temperatures (80-110 °C). Must be thoroughly degassed. |
Table 1: Recommended starting conditions for optimizing reactions with ethyl-pinacol boronate.
Question 2: I'm getting my desired product, but it's contaminated with significant side products. How can I improve selectivity?
The formation of side products often points to competing reaction pathways that are kinetically favored under suboptimal conditions. The two most common culprits are protodehalogenation (reduction of the aryl halide) and homocoupling .
Answer:
These side reactions are direct competitors to the desired cross-coupling pathway. Understanding their origin is key to suppression.
-
Side Reaction A: Protodehalogenation via β-Hydride Elimination This is the most significant side reaction in B-alkyl couplings.[4] After transmetalation, the ethyl group on the palladium center can undergo β-hydride elimination to form ethene and a palladium-hydride species (LₙPd(H)X). This palladium-hydride then reductively eliminates with the aryl group to regenerate the starting aryl halide or, more commonly, reduces another molecule of the aryl halide starting material, leading to a loss of valuable substrate.[3][8]
Caption: Competing pathways from the key alkyl-palladium intermediate.
Solution:
-
Use Bulky Ligands: Sterically demanding ligands (e.g., AntPhos, Buchwald ligands) physically hinder the conformation required for β-hydride elimination and promote the desired reductive elimination.[3][8]
-
Control Temperature: Lowering the temperature can sometimes disfavor β-hydride elimination, though this may also slow the desired reaction. Careful optimization is needed.
-
Increase Reaction Rate: Using more active catalysts or conditions that accelerate transmetalation (like the anhydrous TMSOK system) can push the reaction through the productive pathway before β-hydride elimination can occur.[3]
-
-
Side Reaction B: Homocoupling of the Boronic Ester This side reaction forms an undesired butane byproduct (Et-Et) and is often promoted by the presence of oxygen or excess Pd(II) species.
Solution:
-
Rigorous Degassing: Oxygen is a known promoter of homocoupling.[9] Ensure all solvents and the reaction setup are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[10]
-
Use a Pd(0) Source: Start with a reliable Pd(0) source or a pre-catalyst that rapidly generates it. If using a Pd(II) salt like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient, leaving residual Pd(II) that can facilitate homocoupling.[9]
-
Frequently Asked Questions (FAQs)
Q1: How critical is it to maintain anhydrous conditions when using ethyl-pinacol boronate? A1: While many Suzuki protocols use water, B-alkyl pinacol esters can be sensitive to hydrolysis, which can lead to protodeboronation (loss of the boron group).[4][11] Furthermore, recent research has demonstrated that strictly anhydrous conditions, when paired with specific bases like potassium trimethylsilanolate (TMSOK), can dramatically accelerate the reaction by enabling direct transmetalation from the boronic ester without prior hydrolysis.[3][12] For sluggish or low-yielding reactions, switching to anhydrous conditions is a powerful troubleshooting step.
Q2: My reaction stalls and does not go to completion, even after extended time. What should I do? A2: Reaction stalling often points to catalyst deactivation or a very slow transmetalation step. First, ensure your system is rigorously free of oxygen. Second, consider increasing the catalyst loading (e.g., from 1 mol% to 3 mol%). If that fails, the most effective solution is often to change the reaction parameters to accelerate transmetalation. This could involve using a stronger base (like KOtBu), a more active ligand (if not already using one), or switching to the aforementioned anhydrous conditions.[3]
Q3: Can I use a different boronic ester instead of the pinacol version? A3: Yes, and the choice of the diol protecting group can significantly influence reactivity.[12] While your current workflow uses the pinacol ester, it's worth knowing that other esters, like neopentyl glycol or ethylene glycol esters, can exhibit different rates of transmetalation.[3][11] If you have the flexibility to synthesize your boron reagent, screening different esters could be a valid optimization strategy. However, for most applications, optimizing the catalyst, base, and solvent for the readily available pinacol ester is more practical.
General Experimental Protocol (Starting Point)
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Degassing: Seal the vial with a septum cap, and cycle between vacuum and argon (or nitrogen) three to five times to ensure an inert atmosphere.
-
Solvent Addition: Add the required volume of degassed solvent (e.g., Toluene or Dioxane, to make a ~0.1 M solution) via syringe. If using K₃PO₄, a small amount of degassed water (often 10% of the solvent volume) can be beneficial.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Common side reactions with ethylboronic acid pinacol ester and how to avoid them
Welcome to the technical support center for ethylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during its use in synthesis.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Issue 1: Low Yield of the Desired Cross-Coupled Product
Q1: My Suzuki-Miyaura coupling reaction with ethylboronic acid pinacol ester is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings involving ethylboronic acid pinacol ester often stem from several competing side reactions that consume the starting material. The most common culprits are protodeboronation and hydrolysis of the pinacol ester.[1][2][3][4]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which forms ethane and effectively removes your reagent from the catalytic cycle.[1][5][6][7][8] It is often promoted by the presence of water, strong bases, and elevated temperatures.[4]
-
Hydrolysis: Ethylboronic acid pinacol ester can hydrolyze back to ethylboronic acid and pinacol, especially in the presence of water.[2][3][9] While the resulting boronic acid is often the active species in the catalytic cycle, its premature formation and potential for oligomerization into boroxines can lead to inconsistent reactivity and lower yields.[9]
Troubleshooting Workflow:
Here is a systematic approach to diagnose and resolve low-yield issues:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Experimental Protocols for Improvement:
-
Protocol 1: Ensuring Anhydrous Conditions
-
Dry your solvent (e.g., toluene, dioxane, THF) over an appropriate drying agent (e.g., sodium/benzophenone ketyl, molecular sieves) and distill under an inert atmosphere.
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or argon.
-
Run the reaction under a positive pressure of an inert gas (nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
-
Protocol 2: Optimizing the Base
-
Substitute strong, aqueous bases like NaOH or KOH with weaker, non-aqueous bases.
-
Recommended bases: Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are often effective choices that minimize protodeboronation.[4]
-
Screen a few different bases to find the optimal one for your specific substrate.
-
Issue 2: Significant Homocoupling of the Coupling Partner
Q2: I am observing a significant amount of homocoupled byproduct (e.g., butane from ethylboronic acid pinacol ester). What causes this and how can I prevent it?
A2: Homocoupling is a side reaction where two molecules of the same organoboron reagent couple to form a symmetrical product.[10][11] In the case of ethylboronic acid pinacol ester, this would result in the formation of butane. The primary causes are the presence of oxygen and an excess of palladium(II) species in the reaction mixture.[10][11]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the ethylboronic acid pinacol ester to form butane, regenerating Pd(0) in the process.[10]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic ester to produce the homocoupled product before the catalytic cycle is fully established.[10]
Strategies to Minimize Homocoupling:
| Strategy | Rationale |
| Thorough Degassing | Removes dissolved oxygen, preventing the oxidation of Pd(0) to the problematic Pd(II) species.[11] |
| Use of an Efficient Pd(0) Catalyst System | A highly active Pd(0) catalyst will favor the desired cross-coupling pathway over the homocoupling side reaction. |
| Slow Addition of Ethylboronic Acid Pinacol Ester | Maintaining a low concentration of the boronic ester can disfavor the bimolecular homocoupling reaction. |
| Addition of a Mild Reducing Agent | Agents like potassium formate can help to reduce any Pd(II) species to the active Pd(0) catalyst, suppressing homocoupling.[12] |
Issue 3: Difficulty in Purifying the Product from Boron-Containing Impurities
Q3: My crude product is contaminated with boron-containing impurities, and they are difficult to remove by standard silica gel chromatography. What are these impurities and what purification strategies can I use?
A3: The primary boron-containing impurity is often pinacol and unreacted ethylboronic acid pinacol ester or its hydrolysis product, ethylboronic acid. These compounds can be challenging to separate from the desired product due to their polarity and interaction with silica gel. Boronic esters are known to sometimes streak or be retained on standard silica gel.[2][13]
Purification Protocols:
-
Protocol 1: Basic Aqueous Wash
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide (NaOH). Repeat this wash 2-3 times. This converts the acidic boronic acid into its highly water-soluble boronate salt.[4]
-
Separate the organic layer and wash it with brine (saturated aqueous NaCl) to remove residual water and base.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.
-
-
Protocol 2: Chromatography on Boric Acid-Impregnated Silica Gel
-
Preparation: Prepare a slurry of silica gel in a solution of boric acid in an appropriate solvent. Remove the solvent to obtain the treated silica gel.
-
Chromatography: Use this boric acid-impregnated silica gel for column chromatography. The boric acid helps to suppress the over-adsorption of the boronic ester to the silica gel, allowing for better separation.[13]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I store ethylboronic acid pinacol ester?
A1: Ethylboronic acid pinacol ester is sensitive to moisture and air.[14] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[15] For long-term storage, refrigeration (0-10°C) is recommended.[15][16]
Q2: What is the difference in reactivity between ethylboronic acid and its pinacol ester in Suzuki couplings?
A2: Boronic acids are generally more reactive than their corresponding pinacol esters in Suzuki-Miyaura reactions.[17] The pinacol ester serves as a more stable, bench-top friendly precursor that can generate the active boronic acid in situ.[9] However, the use of the pinacol ester can sometimes lead to slower reaction times.[17]
Q3: Can I use ethylboronic acid pinacol ester in other cross-coupling reactions besides Suzuki-Miyaura?
A3: Yes, while most prominently used in Suzuki-Miyaura couplings, ethylboronic acid pinacol ester and other organoboron reagents can participate in other types of cross-coupling reactions, such as the Chan-Evans-Lam amination for the formation of C-N bonds.[18][19]
Q4: My ethylboronic acid pinacol ester appears as a solid/liquid. Which is correct?
A4: Ethylboronic acid pinacol ester can exist as a colorless to pale yellow liquid or a low-melting solid, depending on its purity.[14]
Q5: What are the main safety precautions when handling ethylboronic acid pinacol ester?
A5: Ethylboronic acid pinacol ester can be irritating to the skin and eyes.[20] It is important to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21]
References
- 1. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. chembk.com [chembk.com]
- 21. capotchem.cn [capotchem.cn]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Ethyl-Bpin). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to solve challenges in your own laboratory.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific, common issues encountered during the coupling of Ethyl-Bpin. Each problem is followed by a detailed explanation of potential causes and a series of actionable solutions.
Issue 1: Low or No Product Yield with Complete Consumption of Starting Material
Question: My reaction has gone to completion, as indicated by the disappearance of my starting aryl halide, but I'm observing a very low yield of the desired ethylated product. What are the likely side reactions, and how can I mitigate them?
Answer: This is a classic challenge in Suzuki-Miyaura couplings and often points towards competing decomposition pathways of the boronic ester. The primary culprits are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[1] It is a known side reaction for boronic acids and their esters, especially under basic conditions.[2][3] The presence of water, while often beneficial for the catalytic cycle, can exacerbate this issue.[4]
-
Homocoupling: The formation of a biaryl product from the coupling of two molecules of the organoboron reagent. This is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes if the reaction is not properly degassed.[6]
Troubleshooting Workflow for Low Yields with Consumed Starting Material:
Caption: Troubleshooting workflow for low product yields.
Solutions:
-
Base Selection: The choice and strength of the base are critical.[7]
-
Solvent System: The presence of water can be a double-edged sword. While it can facilitate the formation of the active boronate species, excess water can promote hydrolysis and subsequent protodeboronation.[4][9]
-
Catalyst and Degassing: To minimize homocoupling, ensure your catalyst is in the active Pd(0) state and that oxygen is rigorously excluded.[6]
-
Action: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0). Alternatively, start with a Pd(0) source such as Pd₂(dba)₃.[6] Crucially, thoroughly degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before heating.[11]
-
Issue 2: Reaction Stalls, Incomplete Conversion of Starting Material
Question: My reaction starts but then stalls, leaving a significant amount of unreacted starting material. What could be causing this catalyst deactivation or low reactivity?
Answer: A stalled reaction often points to issues with the catalyst's stability or the inherent reactivity of the coupling partners.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive. It can be oxidized by residual oxygen or can form inactive aggregates ("palladium black"). Certain ligands can also undergo degradation under the reaction conditions.
-
Slow Transmetalation: The transfer of the ethyl group from the boron atom to the palladium center is a key step in the catalytic cycle.[7] For sterically hindered substrates or with certain ligand combinations, this step can be slow, leading to an overall sluggish reaction. Alkylboronic esters, in general, can exhibit slower transmetalation compared to their aryl counterparts.[12]
Solutions:
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For challenging couplings involving alkylboronic esters, bulky, electron-rich phosphine ligands are often beneficial.[12]
-
Temperature and Reaction Time: Some couplings simply require more forcing conditions to overcome activation barriers.
-
Action: Gradually increase the reaction temperature in increments of 10-20 °C. Also, ensure the reaction is running for a sufficient duration; some couplings can take up to 24 hours.[11] Monitor by TLC or LC-MS to determine the optimal time.
-
-
Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst.
-
Action: Ensure your aryl halide and Ethyl-Bpin are of high purity. Use freshly distilled, anhydrous, and degassed solvents.
-
Optimized Reaction Parameters for Ethyl-Bpin Couplings:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or a Pd(0) precatalyst | Minimizes side reactions associated with the in-situ reduction of Pd(II).[6] |
| Ligand | Buchwald-type (e.g., SPhos, XPhos) or P(t-Bu)₃ | Bulky, electron-rich ligands promote oxidative addition and stabilize the catalytic species.[8][12] |
| Base | K₃PO₄, Cs₂CO₃, or KF | Milder bases can reduce the rate of protodeboronation.[3][8] |
| Solvent | Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, or THF/H₂O | The presence of some water is often beneficial for the transmetalation step.[2][4] |
| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers for C-C bond formation. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound? Do I need to take special precautions when handling it?
A: this compound, like other pinacol boronic esters, is significantly more stable than its corresponding boronic acid.[2][13] The pinacol group provides steric protection to the boron center, making it less susceptible to hydrolysis and protodeboronation.[3] However, it is still good practice to store it under an inert atmosphere, refrigerated, and away from moisture to ensure its long-term integrity. While generally stable to silica gel chromatography, prolonged exposure can lead to some degradation.[2][6]
Q2: Is it always necessary to add water to my Suzuki-Miyaura reaction with Ethyl-Bpin?
A: Not strictly necessary, but often beneficial. The role of water is multifaceted. It can facilitate the hydrolysis of the boronic ester to the more reactive boronic acid or assist in the formation of a key palladium-hydroxo intermediate, which then participates in transmetalation.[2][14] In many cases, a small amount of water leads to faster and more efficient reactions.[4] However, for substrates that are highly prone to protodeboronation, anhydrous conditions may be required.[10][12]
Q3: Can I use this compound to couple with aryl chlorides?
A: Yes, but it is generally more challenging than coupling with aryl bromides or iodides due to the stronger C-Cl bond.[15] Successful coupling with aryl chlorides typically requires a more active catalyst system, often employing bulky, electron-rich phosphine ligands (like Buchwald ligands) and potentially higher temperatures.[15]
Q4: My product is co-eluting with pinacol byproducts during purification. How can I improve the separation?
A: This is a common purification challenge. One effective method is to perform an aqueous wash of your crude reaction mixture with a dilute base (e.g., 1M NaOH) to hydrolyze any remaining boronic ester and related boron-containing species into water-soluble boronate salts. Subsequent extraction with an organic solvent should leave these impurities in the aqueous layer. Alternatively, a "catch and release" strategy using a boronic acid scavenger resin can be employed.
Experimental Protocols
General Protocol for a Standard Suzuki-Miyaura Coupling
This protocol serves as a robust starting point for many applications.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio, to achieve a 0.1 M concentration of the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron Suzuki Coupling | Borates Today [borates.today]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Reactions with Ethyl Pinacol Boronate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of pinacol boronate ester products. The following sections are designed to help you navigate common challenges and optimize your purification strategies, ensuring the integrity and purity of your target compounds.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of pinacol boronate esters in a question-and-answer format.
Problem 1: My NMR spectrum shows a persistent singlet at ~1.2 ppm, even after chromatography. What is it and how do I remove it?
Answer:
This signal is almost certainly pinacol (2,3-dimethylbutane-2,3-diol), the diol byproduct from the boronate ester. Its persistence after chromatography is a common issue due to its moderate polarity and high solubility in many organic solvents, which can cause it to co-elute with a wide range of products.
Causality: Pinacol is generated when the boronate ester hydrolyzes, which can occur during the reaction workup or on the silica gel column itself.[1] Pinacol boronate esters are susceptible to hydrolysis, especially in the presence of water, alcohols, or on acidic stationary phases like standard silica gel.[1][2][3]
Solutions:
-
Aqueous Workup Modification: Before concentrating the crude reaction mixture, perform a liquid-liquid extraction. Wash the organic layer multiple times with water or brine. Pinacol has good water solubility, and this will remove a significant portion of it before any chromatographic steps.
-
Trituration/Recrystallization: If your product is a solid, this is often the most effective method.
-
Protocol: Concentrate your impure product to a solid or thick oil. Add a minimal amount of a nonpolar solvent in which your product is sparingly soluble but pinacol is soluble (e.g., hexanes, heptane, or a mixture with a small amount of ether).[4] Stir or sonicate the slurry, then cool it (e.g., in an ice bath or freezer). The pinacol will remain in the solvent while your purified product can be isolated by filtration.
-
-
Volatile Removal (Azeotroping): Pinacol can be removed under high vacuum, but its boiling point is relatively high (174 °C). For lower-boiling products, repeated co-evaporation with a solvent like toluene or heptane under reduced pressure can help remove residual pinacol.
Problem 2: My product is degrading or "streaking" badly on the silica gel column, leading to low recovery.
Answer:
This is a classic sign of on-column hydrolysis or strong adsorption of the pinacol boronate ester to the silica gel.[5][6][7] Standard silica gel is inherently acidic (pKa ~4-5) and contains surface silanol groups (Si-OH) that can catalyze the hydrolysis of the B-O bonds in the boronate ester, converting it to the more polar boronic acid.[8] This newly formed boronic acid then sticks strongly to the silica, leading to streaking and poor recovery.
Causality: The Lewis acidic boron atom of the ester can interact strongly with the Lewis basic silanol groups on the silica surface, causing irreversible adsorption.[6][9] Furthermore, residual water on the silica gel can facilitate hydrolysis.
Workflow for Mitigating On-Column Degradation
Caption: Decision workflow for selecting a chromatography strategy.
Solutions:
-
Use Deactivated Silica Gel:
-
Triethylamine (TEA) Wash: Before running your column, flush the packed silica gel with your starting eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica surface, minimizing hydrolysis.
-
Boric Acid Impregnated Silica: A published method involves impregnating the silica gel with boric acid.[5][6][9] This technique has been shown to reduce the over-adsorption of boronic esters, improving recovery.[6][9]
-
-
Switch Stationary Phase:
-
Neutral Alumina: For some compounds, neutral alumina can be a good alternative to silica gel, as it lacks the strong acidity of silica.[10]
-
Reversed-Phase (C18) Chromatography: If your compound is sufficiently nonpolar, reversed-phase chromatography using solvent systems like water/acetonitrile or water/methanol can be an excellent option, as it avoids the issues associated with silica gel.
-
-
Run the Column "Fast and Hard": Minimize the residence time of your compound on the column. Use a slightly stronger eluent system than you might normally choose and apply higher pressure to push the compound through quickly. This reduces the time available for decomposition.[2]
Problem 3: I have unreacted boronic acid in my crude product. How can I remove it without chromatography?
Answer:
Unreacted boronic acid can often be removed with a simple liquid-liquid extraction by taking advantage of its acidic nature.
Causality: Boronic acids are weak Lewis acids. In the presence of a base, they can form anionic boronate salts (e.g., R-B(OH)₃⁻), which are highly soluble in aqueous solutions.[11][12]
Solutions:
-
Basic Wash: During the aqueous workup, wash your organic layer with a mild basic solution such as 1M sodium hydroxide (NaOH)[12], saturated sodium bicarbonate (NaHCO₃), or potassium carbonate (K₂CO₃). This will convert the boronic acid into its corresponding salt, which will be extracted into the aqueous layer.[11]
-
Caution: Ensure your desired product is stable to basic conditions before performing this wash.
-
-
Diethanolamine (DEA) Adduct Formation: Boronic acids react with diethanolamine to form stable, often crystalline, adducts.[8][13] While this method is more commonly used for deprotecting pinacol esters, a variation can be used for purification. Adding DEA to a solution of your crude product may precipitate the boronic acid-DEA adduct, which can be removed by filtration.
-
Sorbitol Extraction: Boronic acids form stable complexes with diols like sorbitol. An aqueous sorbitol wash can selectively pull the boronic acid from the organic phase into the aqueous phase.[14]
Frequently Asked Questions (FAQs)
Q1: What are the best general practices for the workup of a reaction involving a pinacol boronate ester?
A1: A robust workup is critical to prevent hydrolysis and simplify purification.
-
Quench Carefully: Quench the reaction with water or saturated ammonium chloride (NH₄Cl), avoiding strong acids if your product is sensitive.
-
Dilute with an Aprotic Solvent: Dilute the reaction mixture with an aprotic organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
-
Wash, Don't Shake Violently: Perform several gentle aqueous washes (water and brine) to remove water-soluble byproducts. Vigorous shaking can lead to emulsions.
-
Dry Thoroughly: Dry the organic layer over a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water before concentration.
-
Concentrate at Low Temperature: Use a rotary evaporator at a moderate temperature to avoid thermal degradation of your product.
Q2: Can I store my purified pinacol boronate ester, and if so, under what conditions?
A2: Yes, but proper storage is key to long-term stability. Pinacol boronate esters are generally more stable than their corresponding boronic acids but are still sensitive to moisture and air.[8] Store your purified compound as a solid or oil under an inert atmosphere (nitrogen or argon) in a sealed vial, preferably in a freezer (-20 °C) or refrigerator.
Q3: My product is an oil and can't be recrystallized. What is the best chromatographic strategy?
A3: For oily products, chromatography is the primary method. The best strategy depends on the stability of your compound.
Hydrolysis of a Pinacol Boronate Ester
Caption: On-column hydrolysis pathway of pinacol boronate esters.
First, assess its stability on a standard silica TLC plate. If it appears stable (a clean, round spot), proceed with standard flash chromatography. If you observe streaking, use one of the methods described in Troubleshooting Problem 2 , such as using TEA-neutralized silica or switching to neutral alumina. For very sensitive or polar compounds, reversed-phase (C18) flash chromatography is often the most reliable, albeit more expensive, option.
Q4: Are there alternative boronate esters that are more stable to purification?
A4: Yes, the field of organic chemistry has developed more robust boronate esters specifically to address the stability issues of pinacol esters.
-
MIDA Boronates (N-methyliminodiacetic acid): These are exceptionally stable, crystalline solids that are highly resistant to hydrolysis and chromatography on silica gel.[7] They are often used when multiple synthetic steps are required after borylation.
-
Ethylene Glycol Boronates: While less common, these can sometimes offer different chromatographic properties.[15]
-
1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s): Recent research has shown these derivatives to be significantly more stable on silica gel compared to their pinacol counterparts, allowing for easy purification by conventional chromatography.[2][16][17]
The choice of ester should be made during the experimental design phase, weighing the need for stability against the cost and availability of the borylating agent.
Data Summary Table: Common Impurities and Removal Strategies
| Impurity | Typical ¹H NMR Signal (CDCl₃) | Primary Cause | Recommended Removal Method |
| Pinacol | ~1.25 ppm (singlet, 12H) | Hydrolysis of boronate ester | Trituration with hexanes[4]; Multiple aqueous washes during workup; High vacuum. |
| Boronic Acid | Broad singlet (variable) | Hydrolysis of boronate ester | Basic aqueous wash (e.g., 1M NaOH)[11][12]; Chromatography on deactivated silica. |
| Bis(pinacolato)diboron (B₂pin₂) | ~1.27 ppm (singlet, 24H) | Unreacted starting material | Careful chromatography; Often less polar than the desired product. |
| Homocoupled Byproduct | Aromatic/Alkyl signals | Side reaction during coupling | Chromatography; Recrystallization. |
References
- 1. researchgate.net [researchgate.net]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Borylation Reactions
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with borylation reactions. As a senior application scientist, I've compiled this resource to provide not just procedural fixes, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental work. This guide is structured in a question-and-answer format to directly address the common issues you may face at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
My Miyaura Borylation Reaction is Not Working or Giving Low Yields. What Should I Investigate First?
When a Miyaura borylation reaction fails or provides unsatisfactory yields, a systematic approach to troubleshooting is crucial. The issue often lies with one or more key components of the reaction: the catalyst, reagents, or the reaction environment.
Initial Checks: A logical first step is to verify the integrity of your reagents and the reaction setup.[1]
-
Reagent Quality: The purity of all starting materials is critical. Impurities in the aryl/vinyl halide can act as catalyst poisons. Ensure your diboron reagent (e.g., B₂pin₂) is of high quality and has been stored properly. The base should be anhydrous and stored in a desiccator to prevent the introduction of excess water.[1]
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. If you are using a Pd(II) precatalyst, ensure that the in situ reduction to the active Pd(0) species is efficient. Consider using a fresh batch of catalyst or a more robust pre-catalyst.[2]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[3] Ensure your reaction is set up under a properly maintained inert atmosphere (argon or nitrogen). This involves using flame-dried glassware and properly degassed solvents.
A helpful diagnostic tool is to run a control reaction with a substrate known to work well in this reaction. This can help you determine if the issue is with your specific substrate or a more general problem with your reagents or technique.
I'm Observing a Significant Amount of Side Products. What Are They and How Can I Minimize Them?
The formation of byproducts is a common challenge in borylation reactions. Identifying the major side products is the first step toward mitigating their formation.
What it is: You may observe the formation of a symmetrical biaryl product, which results from the coupling of two molecules of your aryl halide starting material.[4]
Why it happens: This side reaction, a Suzuki-Miyaura coupling of the newly formed boronate ester with the remaining aryl halide, is often promoted by the base.[1] While a base is necessary for the borylation reaction, a base that is too strong can accelerate this undesired subsequent coupling.[5] The presence of water can also facilitate this side reaction.[4]
How to fix it:
-
Choice of Base: The selection of the base is critical. Weaker bases like potassium acetate (KOAc) are generally preferred over stronger bases to minimize homocoupling.[6][7] Recent studies have shown that using lipophilic bases, such as potassium 2-ethylhexanoate, can improve yields and reduce side reactions by minimizing an inhibitory effect of the carboxylate anion on the catalytic cycle.[5][8][9]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction.
-
One-Pot Procedures: If you are performing a one-pot borylation-Suzuki coupling, the timing of the addition of the second aryl halide and a stronger base for the Suzuki step is crucial. Ensure the initial borylation is complete before proceeding.
What it is: This side reaction involves the replacement of the boron group (protodeborylation) or the halogen (dehalogenation) with a hydrogen atom, leading to the formation of the corresponding arene.[6]
Why it happens: Protodeborylation is the cleavage of the carbon-boron bond by a proton source.[6] This can be catalyzed by acid or base and is often exacerbated by the presence of water.[10] Dehalogenation can occur via the formation of a palladium-hydride intermediate.[11]
How to fix it:
-
Control Moisture: Ensure your solvent and reagents are anhydrous, as water can be a proton source.[10]
-
Use Boronic Esters: Converting boronic acids to more stable esters, like pinacol esters, can reduce the likelihood of protodeborylation.[6] For particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates can be used in a "slow-release" strategy to keep the concentration of the free boronic acid low.[10][12]
-
Optimize Reaction Conditions: Use milder bases and the lowest effective reaction temperature.[10] Employing a highly active catalyst system can also help, as a faster desired reaction will outcompete the slower side reaction.[10]
Deep Dive into Reaction Parameters
How Do I Select the Right Base for My Miyaura Borylation?
The choice of base is a critical parameter that can significantly influence the outcome of a Miyaura borylation. The base plays a role in the transmetalation step of the catalytic cycle.[5]
| Base Type | Advantages | Disadvantages | Typical Examples |
| Weak Bases | Minimize homocoupling side reactions.[6][7] | May require higher temperatures or longer reaction times. | Potassium Acetate (KOAc) |
| Stronger Bases | Can lead to faster reaction rates. | Significantly promote homocoupling.[5] | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) |
| Lipophilic Bases | Can lead to high yields at lower temperatures with low catalyst loading.[5][8][9] | May not be as readily available as other bases. | Potassium 2-ethylhexanoate |
Mechanism of Base Action: The base is believed to activate the palladium complex after oxidative addition, forming a more reactive palladium-oxygen bond which facilitates the transmetalation with the diboron reagent.[5][6]
My Iridium-Catalyzed C-H Borylation is Inefficient. What Should I Optimize?
Iridium-catalyzed C-H borylation is a powerful tool for direct functionalization, but its efficiency can be highly dependent on the reaction conditions.
Key Optimization Parameters:
-
Ligand Selection: The choice of ligand is crucial for catalyst stability and reactivity. While dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) is a commonly used ligand, for some substrates, other ligands like tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) can provide higher yields due to increased catalyst stability.[13][14]
-
Boron Reagent: While B₂pin₂ is commonly used, HBpin (pinacolborane) can sometimes offer different reactivity profiles.[13]
-
Solvent: The choice of solvent can impact substrate solubility and catalyst performance. While non-polar solvents like hexane have been used, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) are often preferred.[15]
-
Temperature: Reaction temperature can significantly affect the rate and efficiency of C-H activation.
High-Throughput Experimentation (HTE): For complex substrates, HTE can be a powerful tool to rapidly screen a wide range of catalysts, ligands, and reaction conditions to identify the optimal parameters for your specific molecule.[13][14][16][17]
Understanding Selectivity: In iridium-catalyzed C-H borylation, regioselectivity is often governed by a combination of steric and electronic factors.[18] For arenes, borylation typically occurs at the least sterically hindered C-H bond. However, the electronic properties of the substrate can also play a significant role.[18][19]
Experimental Protocols & Workflows
Workflow for Troubleshooting Low Yield in Miyaura Borylation
Purification of Boronic Esters
I'm Having Trouble Purifying My Boronic Ester. What Are Some Common Issues and Solutions?
The purification of boronic esters can be challenging due to their potential instability on silica gel and their sometimes-similar polarity to byproducts.[20]
Common Purification Problems:
-
Decomposition on Silica Gel: Boronic acids and some esters are prone to degradation on acidic silica gel.[11]
-
Co-elution with Impurities: The desired boronic ester may have a similar polarity to starting materials or byproducts like excess diboron reagent.[21]
-
Irreversible Adsorption: Highly polar boronic esters may bind strongly to the stationary phase, leading to low recovery.[11]
Purification Strategies:
| Technique | Description | When to Use |
| Flash Chromatography with Deactivated Silica | Treat silica gel with a base like triethylamine before use to neutralize acidic sites.[11] | For boronic esters that are sensitive to acid-catalyzed decomposition. |
| Alternative Stationary Phases | Use neutral alumina or reverse-phase (C18) silica gel.[11] | When decomposition on silica is a persistent issue. |
| Crystallization | Recrystallization from a suitable solvent system can be a highly effective purification method. | If the boronic ester is a solid and a suitable solvent system can be found. |
| Conversion to a More Stable Derivative | Convert the boronic ester to a more stable derivative, such as a trifluoroborate salt or a MIDA ester, for purification, and then cleave it back to the boronic acid if needed.[2] | For particularly unstable boronic acids or esters. |
| Aqueous Workup | A simple aqueous workup can sometimes be sufficient to remove polar impurities.[11] | When impurities are significantly more water-soluble than the product. |
One-Pot Borylation/Suzuki Coupling
What are the key considerations for a successful one-pot borylation/Suzuki reaction?
Telescoping a borylation and a Suzuki coupling into a one-pot procedure can significantly improve efficiency by reducing purification steps and solvent usage.[22] However, careful planning is required to avoid competing side reactions.
Key Considerations:
-
Catalyst Compatibility: Ideally, the same catalyst system should be effective for both the borylation and the Suzuki coupling.[23] However, in some cases, the addition of a second catalyst or ligand may be necessary for the Suzuki step.[23]
-
Base Selection and Staged Addition: A weaker base is typically used for the initial borylation step to minimize homocoupling. A stronger base is then added along with the second aryl halide for the Suzuki coupling.[24]
-
Quenching of Excess Diboron Reagent: After the borylation is complete, it is often necessary to add a small amount of water to quench any remaining diboron reagent before adding the second aryl halide to prevent unwanted side reactions.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. catalysis-consulting.com [catalysis-consulting.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific Solvent Issues with Borylation Reactions - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Electronic effects in iridium C–H borylations: insights from unencumbered substrates and variation of boryl ligand substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 23. medium.com [medium.com]
- 24. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Ethyl Pinacol Boronate, or Ethyl-Bpin). This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical impact of solvent and base selection on the reactivity and stability of this versatile alkylboronic ester. Our goal is to empower you with the foundational knowledge and practical solutions needed to overcome common experimental hurdles and optimize your synthetic outcomes.
Core Principles: The Mechanistic Role of Solvent & Base
Success with Ethyl-Bpin, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, hinges on a nuanced understanding of how the reaction environment dictates the catalytic cycle. Unlike their aryl counterparts, alkylboronic esters have unique reactivity profiles that demand careful consideration of these parameters.
The Pivotal Role of the Base
The base is not merely a spectator; it is an essential activator in the catalytic cycle. Its primary function is to facilitate the crucial transmetalation step, where the ethyl group is transferred from boron to the palladium center. Two primary mechanistic pathways are generally accepted, and the choice of base can favor one over the other.[1][2]
-
The Boronate Pathway: The base coordinates to the Lewis acidic boron atom of the Ethyl-Bpin, forming a tetracoordinate "ate" complex.[2][3][4] This complex is more nucleophilic, enhancing its ability to transfer the ethyl group to the palladium(II) complex.[2][5]
-
The Hydroxide/Alkoxide Pathway: The base reacts first with the palladium(II)-halide complex (formed after oxidative addition) to generate a more reactive palladium(II)-hydroxide or -alkoxide species.[2][6] This palladium complex then undergoes transmetalation with the neutral Ethyl-Bpin.
For alkylboronates, which are generally less reactive than arylboronates, selecting a base that can efficiently promote one of these pathways without inducing side reactions is critical.[7]
The Multifaceted Influence of the Solvent
The solvent creates the environment where all reaction components interact. Its properties directly influence reaction kinetics, catalyst stability, and the prevalence of side reactions.[8][9]
-
Solubility: The solvent must adequately dissolve the Ethyl-Bpin, the coupling partner, the palladium catalyst, and the base (or at least allow for sufficient interaction in a slurry).[10]
-
Catalyst Stabilization & Coordination: Solvents can coordinate to the palladium center, influencing its reactivity and stability.[9][11] Highly coordinating solvents might inhibit catalysis by occupying sites needed for the reactants, while non-polar solvents might not adequately stabilize the active catalytic species.
-
Influence on Base Activity: The solvent's polarity affects the solubility and dissociation of the base, thereby modulating its effective strength.
-
Interaction with Reagents: Protic solvents (e.g., alcohols, water) can lead to unwanted side reactions, such as hydrolysis of the pinacol ester or protodeboronation.[7][12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during experiments with Ethyl-Bpin, providing a logical framework for diagnosis and resolution.
Problem 1: Low or No Conversion to Product
-
Potential Cause A: Inappropriate Base Selection or Strength.
-
Explanation: The chosen base may be too weak to form the necessary "ate" complex or activate the palladium catalyst efficiently.[1][2] Unlike many aryl-aryl couplings that work well with mild bases like Na₂CO₃, alkylboronates often require stronger bases.[13][14] Conversely, very strong hydroxide bases (NaOH, KOH) can sometimes promote ester hydrolysis or other side reactions.[2]
-
Solutions:
-
Switch to a Stronger, Non-Nucleophilic Base: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points. They possess sufficient basicity to facilitate transmetalation but have low nucleophilicity, minimizing side reactions.
-
Ensure Base Quality: Use a freshly opened or properly stored base that has not absorbed excess atmospheric moisture.
-
Check Solubility: If the base is completely insoluble in the chosen solvent, the reaction may be slow. While many successful Suzuki reactions are heterogeneous, extreme insolubility can be a limiting factor.
-
-
-
Potential Cause B: Incorrect Solvent System.
-
Explanation: The solvent may be deactivating the catalyst, poorly solubilizing a key reagent, or promoting side reactions. The use of protic solvents is a common error when working with sensitive boronic esters.[9]
-
Solutions:
-
Use Anhydrous, Aprotic Solvents: Standard choices include 1,4-dioxane, tetrahydrofuran (THF), or toluene.[1] These solvents are generally good at solubilizing the organic reagents and catalyst complex without interfering.
-
Ensure Solvent Purity: Use anhydrous, degassed solvents. Residual water can lead to protodeboronation, while dissolved oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[8][10] Traces of impurities from solvent manufacturing can also poison the catalyst.[8]
-
-
Problem 2: Significant Protodeboronation Byproduct Detected
-
Explanation: Protodeboronation is a destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of ethane from Ethyl-Bpin.[6][10] This is a particularly common issue with alkylboronic acids and esters, especially under harsh conditions.
-
Potential Cause A: Presence of Protic Contaminants.
-
Explanation: Water, alcohols, or even acidic impurities can serve as a proton source for this side reaction, which can be catalyzed by the base or palladium species.[7]
-
Solutions:
-
Strictly Anhydrous Conditions: Flame-dry glassware and use anhydrous solvents and reagents. While a small amount of water can be beneficial in some aryl-Suzuki couplings (by facilitating the "hydroxide pathway"), it is generally detrimental for alkylboronates.[6][7]
-
Purify Reagents: Ensure the coupling partner and base are free from acidic impurities.
-
-
-
Potential Cause B: Base-Induced Decomposition.
-
Explanation: The combination of a strong base and extended reaction times or high temperatures can accelerate the rate of protodeboronation.[7]
-
Solutions:
-
Use Milder Bases: If protodeboronation is severe, consider using a milder base like potassium fluoride (KF) or a weaker carbonate if the reaction still proceeds.
-
Optimize Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily high temperatures.[10]
-
-
Problem 3: Homocoupling of the Coupling Partner is Observed
-
Explanation: This side reaction involves the coupling of two molecules of the halide/triflate partner. It is often caused by issues related to the palladium catalyst, particularly the presence of oxygen.
-
Solutions:
-
Thorough Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen which can cause oxidative homocoupling.[15]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the entire process.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best "all-around" solvent and base combination to start with for a Suzuki-Miyaura coupling with Ethyl-Bpin?
-
A1: A robust starting point for screening is K₃PO₄ as the base in anhydrous 1,4-dioxane or THF . This combination is widely successful for sp³-sp² couplings. K₃PO₄ provides sufficient basicity without being overly aggressive, and the aprotic ether solvents are excellent for maintaining catalyst activity and reagent stability.[2]
-
-
Q2: My Ethyl-Bpin is an oil, but the datasheet says it should be a solid. Is it still good to use?
-
A2: this compound has a low melting point and is often encountered as a colorless liquid or a low-melting solid at room temperature.[16][17] As long as it has been stored properly under an inert atmosphere and away from moisture, it should be fine to use. Purity can be confirmed by GC or NMR if there are concerns about degradation.
-
-
Q3: How can I prevent my Ethyl-Bpin from hydrolyzing during aqueous workup or chromatography?
-
A3: Pinacol esters are generally more stable to chromatography than their corresponding boronic acids, but they can still hydrolyze, especially on silica gel which can be acidic.[18][19][20] To minimize hydrolysis:
-
During workup, use neutral or slightly basic washes (e.g., saturated NaHCO₃ solution) and avoid strong acids.
-
For chromatography, consider neutralizing your silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% Et₃N), followed by flushing with the eluent alone. Alternatively, using a less acidic stationary phase like alumina may be beneficial.
-
-
-
Q4: Can I use a hydroxide base like NaOH or KOH?
-
A4: While hydroxide bases are used in many Suzuki couplings, they should be used with caution for Ethyl-Bpin. Their high basicity and the presence of water can significantly increase the rate of protodeboronation and ester hydrolysis.[2][21] They are generally not the first choice for sensitive alkylboronic esters.
-
Data & Visualization
Table 1: Impact of Common Solvents and Bases on Ethyl-Bpin Reactivity
| Parameter | Reagent | Type / Property | Typical Impact on Ethyl-Bpin Reactions |
| Solvent | Toluene | Aromatic, Non-polar | Good for solubility; often requires higher temperatures. |
| THF | Ether, Polar Aprotic | Excellent general-purpose solvent; good solubility and catalyst stability.[1] | |
| 1,4-Dioxane | Ether, Polar Aprotic | Similar to THF, often used at slightly higher temperatures.[1] | |
| DMF | Amide, Polar Aprotic | High polarity can be beneficial but may coordinate to Pd and affect selectivity.[9][22] | |
| Ethanol/Water | Protic | Not Recommended. High risk of protodeboronation and ester hydrolysis.[7][12] | |
| Base | Na₂CO₃, K₂CO₃ | Carbonate (Mild) | Often too weak for efficient coupling of alkylboronates.[13][14] |
| K₃PO₄ | Phosphate (Strong) | Highly Recommended. Strong, non-nucleophilic base. Excellent for promoting transmetalation with minimal side reactions.[2] | |
| Cs₂CO₃ | Carbonate (Strong) | Highly Recommended. Similar to K₃PO₄; high solubility in some organic solvents can be an advantage. | |
| NaOH, KOH | Hydroxide (Strong) | Use with Caution. Can be effective but significantly increases the risk of protodeboronation and hydrolysis.[2][21] | |
| Et₃N, DIPEA | Organic Amine (Weak) | Generally too weak to promote the reaction efficiently. |
Diagrams
Caption: Figure 1: The catalytic cycle highlighting where the solvent and base exert their influence.
Caption: Figure 2: A decision-making guide for diagnosing common reaction failures.
Standard Experimental Protocol
Reaction: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound.
Note: This is a general procedure and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen).
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Potassium Phosphate (K₃PO₄), powder, anhydrous (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv) and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula or syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reagent Addition: Add the this compound (1.5 equiv) via syringe.
-
Degassing (Optional but Recommended): Bubble argon through the stirred solution for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chembk.com [chembk.com]
- 17. This compound | 82954-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Byproducts in Reactions with 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth analysis and troubleshooting for common byproducts encountered in reactions utilizing 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Ethyl Pinacol Boronate). Our goal is to move beyond simple procedural lists and offer a causative understanding of why byproducts form and how to strategically mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter. Each answer is grounded in established chemical principles to provide actionable insights.
Q1: I'm seeing an unexpected, more polar spot on my TLC and a new peak in my LC-MS analysis. What is the most likely culprit?
A1: The most common byproduct in reactions involving pinacol boronate esters is the corresponding boronic acid, in this case, Ethylboronic Acid .[1][2] Pinacol esters, while more stable than many other boronic esters, are susceptible to hydrolysis, especially under acidic or basic aqueous conditions, or even on silica gel during chromatography.[1][2][3][4]
-
Causality (The "Why"): The boron atom in the dioxaborolane ring is Lewis acidic and can be attacked by nucleophiles, most commonly water. This leads to the cleavage of the B-O bonds of the pinacol group, releasing ethylboronic acid and pinacol.[1][3] This hydrolysis can occur during the reaction if water is present or during aqueous workup and purification steps.[5][6][7][8] The resulting boronic acid is significantly more polar than the parent ester, which explains its different chromatographic behavior.
-
Troubleshooting Steps:
-
Confirm Identity: The mass spectrum should show a peak corresponding to the molecular weight of ethylboronic acid.
-
Review Reaction Conditions: Were your solvents and reagents rigorously dried? Anhydrous conditions are crucial for minimizing this side reaction.[9][10]
-
Modify Workup: Minimize contact time with water during the workup. If possible, use a non-aqueous workup.
-
Chromatography: Avoid using protic or water-containing mobile phases in chromatography if the ester is the desired product. Neutralized silica gel can also help prevent on-column degradation.
-
Q2: My reaction yield is low, and I've isolated the starting material for my coupling partner, suggesting my ethyl pinacol boronate was consumed non-productively. What side reaction could cause this?
A2: This issue frequently points to protodeboronation (also called protodeborylation).[11] This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your ethyl pinacol boronate into ethane gas, which subsequently escapes the reaction mixture.[11][12] This is a particularly common issue in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9][11]
-
Causality (The "Why"): The mechanism of protodeboronation is highly dependent on the reaction conditions, but it is often facilitated by the presence of a proton source (like water or alcohols) and can be accelerated by the base and temperature used in the reaction.[10][11] For ethyl boronate, this pathway effectively destroys the nucleophilic partner in a cross-coupling reaction.
-
Troubleshooting Steps:
-
Base Selection: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to milder or non-aqueous bases like K₃PO₄, KF, or Cs₂CO₃.[9][10]
-
Anhydrous Conditions: Water is a primary proton source. Employing rigorously dried, degassed solvents and running the reaction under a dry, inert atmosphere (Argon or Nitrogen) can significantly suppress this pathway.[10]
-
Temperature & Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[9] Monitor the reaction closely to stop it as soon as the product is formed.
-
"Slow Release" Strategies: For particularly sensitive systems, converting the boronic acid to a more stable derivative like an MIDA boronate ester can be beneficial. These reagents provide a slow release of the active boronic acid, keeping its concentration low and minimizing side reactions.[11]
-
Q3: My NMR spectrum shows a complex mixture, and I suspect the presence of a high molecular weight boron-containing species. What could it be?
A3: You may be observing the formation of Ethylboroxine . Boroxines are six-membered cyclic anhydrides formed from the dehydration of three boronic acid molecules.[13][14][15] This byproduct is not formed directly from the pinacol ester, but rather from the ethylboronic acid that is generated via hydrolysis.
-
Causality (The "Why"): If significant hydrolysis of the pinacol ester occurs (see Q1), the resulting ethylboronic acid can undergo a dehydration condensation reaction, especially upon heating or during concentration of the reaction mixture.[14][16] This process involves the elimination of three water molecules from three molecules of ethylboronic acid to form the stable B₃O₃ ring of the boroxine.[14][17] This equilibrium can be reversible; in the presence of water, the boroxine can hydrolyze back to the boronic acid.[16]
-
Troubleshooting Steps:
-
Prevent Hydrolysis: The primary strategy to prevent boroxine formation is to prevent the formation of its precursor, ethylboronic acid. Follow all the recommendations in Q1 to minimize hydrolysis.
-
Analytical Confirmation: Boroxines can be detected by GC-MS and show a characteristic signal in ¹¹B NMR.[16][18] The ¹¹B NMR chemical shift for a boroxine is distinct from that of the boronic acid and the pinacol ester.
-
Workup Conditions: Avoid high temperatures when concentrating reaction mixtures that may contain boronic acids. If boroxine formation is suspected, it can sometimes be converted back to the boronic acid by treatment with water.[16]
-
// Nodes Start [label="2-Ethyl-4,4,5,5-tetramethyl-\n1,3,2-dioxaborolane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BA [label="Ethylboronic Acid\n(EtB(OH)₂)"]; Protodeboronation [label="Ethane (Et-H)\n(Protodeboronation Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Ethanol (Et-OH)\n(Oxidation Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Boroxine [label="Ethylboroxine\n((EtBO)₃)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> BA [label="+ H₂O\n(Hydrolysis)"]; Start -> Protodeboronation [label="+ H⁺ Source\n(e.g., H₂O, Base)"]; Start -> Oxidation [label="+ [O]\n(e.g., Air, H₂O₂)"]; BA -> Boroxine [label="- 3 H₂O\n(Dehydration)"]; } dot Caption: Key Byproduct Formation Pathways
Q4: I am performing an oxidation reaction on another part of my molecule, but the boronate ester seems to be reacting. Is this expected?
A4: Yes, this is a known reactivity pathway. The carbon-boron bond is susceptible to oxidation .[19][20] Under oxidative conditions (e.g., using hydrogen peroxide, sodium perborate, or even exposure to air over long periods), the ethyl pinacol boronate can be converted to ethanol and boric acid/pinacol borate.[19][21]
-
Causality (The "Why"): The oxidation mechanism typically involves the attack of an oxidant on the electron-deficient boron atom.[19][20] This is followed by a rearrangement where the ethyl group migrates from the boron to an oxygen atom, leading to the cleavage of the C-B bond and the formation of a B-O bond.[19] This process is often stereospecific, retaining the configuration of the carbon center.[19]
-
Troubleshooting Steps:
-
Protecting Group Strategy: If you need to perform an oxidation elsewhere in the molecule, consider if the boronate ester is compatible with your chosen oxidant. You may need to introduce the boronate ester at a later stage in your synthesis.
-
Milder Oxidants: Explore milder or more selective oxidizing agents that have lower reactivity towards the C-B bond.[19]
-
Inert Atmosphere: For sensitive substrates, ensuring the reaction is run under a strictly inert atmosphere can minimize unwanted oxidation from atmospheric oxygen.
-
Analytical Data Summary
Properly identifying byproducts requires robust analytical characterization. The table below summarizes typical ¹¹B NMR chemical shifts that can help distinguish between the starting material and its common boron-containing byproducts.
| Compound Type | Structure | Typical ¹¹B NMR Chemical Shift (ppm) | Notes |
| Pinacol Boronate Ester | R-B(O₂C₂Me₄) | δ 30 - 34 | Trigonal boron center. Relatively sharp signal.[22] |
| Boronic Acid | R-B(OH)₂ | δ 27 - 31 | Trigonal boron center. Signal can be broad.[23] |
| Boroxine | (RBO)₃ | δ 31 - 35 | Trigonal boron center. Often observed in equilibrium with the boronic acid.[16] |
| Tetrahedral Boronate | R-B(OR)₃⁻ | δ 5 - 15 | Tetrahedral boron center. Formed in the presence of Lewis bases (e.g., OH⁻, F⁻).[18][24] |
Note: Chemical shifts are relative to BF₃•OEt₂ and can vary based on solvent and concentration.
Troubleshooting Workflow and Protocols
Visual Troubleshooting Guide
The following decision tree provides a logical workflow for identifying and addressing common issues in your reactions.
Experimental Protocol: GC-MS Analysis for Byproduct Profiling
This protocol provides a general method for analyzing a reaction mixture to identify and quantify the starting boronate ester and potential non-polar byproducts. Boronic acids themselves are generally non-volatile and not suitable for direct GC analysis, but this method is excellent for assessing the consumption of the starting ester and detecting products of protodeboronation or other side reactions.[25]
Objective: To separate and identify this compound and potential organic byproducts in a crude reaction mixture.
1. Sample Preparation: a. Quench a small aliquot (approx. 50 µL) of the reaction mixture and dilute it with 1 mL of a non-polar, aprotic solvent (e.g., dichloromethane or ethyl acetate). Note: Using an aprotic solvent is critical to prevent hydrolysis of the remaining ester during sample preparation.[2] b. If the sample contains solids, filter it through a small plug of celite or a syringe filter (PTFE). c. If quantitative analysis is desired, add a known amount of an internal standard (e.g., dodecane) to the diluted sample.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B GC or equivalent.[25]
- MS Detector: Agilent 5977A MSD or equivalent.[25]
- Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
- Carrier Gas: Helium, constant flow at 1.5 mL/min.
- Inlet:
- Temperature: 250 °C
- Mode: Split (e.g., 50:1 split ratio to avoid overloading)
- Injection Volume: 1 µL
- Oven Temperature Program:
- Initial Temperature: 60 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Final Hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the specific boiling points of the expected compounds).
- MSD Parameters:
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-550
3. Data Analysis: a. Identify Peaks: Compare the retention times and mass spectra of the peaks in your sample to those of authentic standards of the starting material. b. Search for Byproducts:
- Look for a peak corresponding to the coupled product.
- Search the chromatogram for peaks corresponding to homocoupling of the coupling partner or other unexpected species.
- The absence of the starting boronate ester peak, without the appearance of the desired product, can be indirect evidence of decomposition via pathways like protodeboronation. c. Quantify: If using an internal standard, calculate the relative peak areas to determine the consumption of starting material and the formation of products.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Boronic acid - Wikipedia [en.wikipedia.org]
- 13. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boroxine - Wikipedia [en.wikipedia.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 20. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Stability of Pinacol Boronate Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common yet critical challenge: the instability of pinacol boronate esters, such as ethyl pinacol boronate, under various experimental conditions. As versatile intermediates in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, their stability is paramount to achieving reproducible and high-yielding results.[1][2][3] This document moves beyond simple protocols to explain the causality behind common degradation pathways and offers robust solutions to preserve the integrity of these valuable reagents.
Section 1: Understanding the Instability of Pinacol Boronate Esters
This section addresses the fundamental chemical reasons behind the degradation of pinacol boronate esters. Understanding these pathways is the first step toward effective troubleshooting.
Q1: What are the primary ways my pinacol boronate ester can decompose during my experiment?
A: Pinacol boronate esters face two primary decomposition pathways: hydrolysis and protodeboronation .
-
Hydrolysis: This is the most common instability issue. The boron atom in a boronic ester is Lewis acidic, making it susceptible to attack by nucleophiles, including water.[4] This reaction is a reversible equilibrium where the pinacol ester reverts to its corresponding boronic acid and pinacol, especially in the presence of water or other protic solvents like alcohols.[5] This process can be catalyzed by both acids and bases.[6] Hydrolysis is a significant concern during aqueous workups, purification by silica gel chromatography, and even during analysis by reverse-phase HPLC.[7][8]
-
Protodeboronation: This is an irreversible process where the entire boronate group is cleaved from the organic scaffold and replaced with a hydrogen atom, leading to an undesired and often difficult-to-remove byproduct.[9] This pathway is particularly problematic for electron-rich or electron-deficient (hetero)aryl boronates and is often promoted by aqueous basic conditions and elevated temperatures.[2][9][10]
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scientificupdate.com [scientificupdate.com]
Technical Support Center: Catalyst Deactivation and Regeneration in Reactions with 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning catalyst deactivation and regeneration in cross-coupling reactions involving 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as Ethylboronic Acid Pinacol Ester). Our goal is to equip you with the knowledge to diagnose and resolve common challenges encountered during your experiments, ensuring the efficiency and reproducibility of your synthetic routes.
Section 1: Understanding the Landscape of Catalyst Deactivation
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the catalyst's stability is paramount to achieving high yields and reaction efficiency. The active catalytic species, typically a Pd(0) complex, is susceptible to various deactivation pathways. When working with organoboron reagents like this compound, understanding these deactivation mechanisms is the first step toward effective troubleshooting.
Frequently Asked Questions (FAQs) on Catalyst Deactivation
Q1: My reaction yield is significantly lower than expected. Could catalyst deactivation be the cause?
A1: Yes, low yield is a primary indicator of catalyst deactivation. Several factors can contribute to this, including the quality of your reagents and the reaction setup. Begin by systematically evaluating the following:
-
Reagent Integrity : Ensure that your this compound is of high purity and has been stored under appropriate conditions to prevent degradation. While generally more stable than boronic acids, boronic esters can still be susceptible to hydrolysis.
-
Catalyst and Ligand Quality : Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[1] Always use fresh or properly stored catalysts and ligands.
-
Solvent and Base Purity : The presence of oxygen and water in your solvents can deactivate the Pd(0) catalyst.[1][2] Use anhydrous and thoroughly degassed solvents. Ensure your base is of high purity and appropriate for the reaction.
-
Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[1][3] Ensure your reaction vessel is rigorously purged with an inert gas like argon or nitrogen.
Q2: I observe a black precipitate in my reaction mixture. What is it, and is it detrimental?
A2: The black precipitate is likely "palladium black," which consists of agglomerated palladium nanoparticles.[4] Its formation signifies the decomposition of the active homogeneous catalyst into a less active or inactive heterogeneous form. This is a common deactivation pathway and will negatively impact your reaction by reducing the concentration of the active catalyst in solution.
Q3: What is protodeboronation, and how does it affect my reaction?
A3: Protodeboronation is a significant side reaction where the boronic ester group is replaced by a hydrogen atom.[1] This process consumes your starting material, this compound, leading to reduced product formation. It is often promoted by the presence of water or protic solvents, especially under basic conditions.
Q4: Can impurities in my starting materials or reagents "poison" the catalyst?
A4: Absolutely. Catalyst poisoning refers to the chemical deactivation of a catalyst by compounds that bind strongly to its active sites.[5] Common poisons for palladium catalysts include sulfur-containing compounds, halides, and cyanides.[5] Ensure the purity of all your reagents to minimize the risk of catalyst poisoning.
Section 2: A Systematic Approach to Troubleshooting
When faced with a problematic reaction, a logical and systematic troubleshooting approach is essential. The following guide will help you identify and resolve the root cause of catalyst deactivation.
Troubleshooting Workflow for Low Reaction Yield
The diagram below illustrates a step-by-step workflow for troubleshooting low yields in cross-coupling reactions involving this compound.
Caption: A flowchart for systematic troubleshooting of low-yielding reactions.
Detailed Troubleshooting Steps
Step 1: Verify Reagent and Solvent Quality
-
This compound : Use a freshly opened bottle or a sample that has been stored under an inert atmosphere. If in doubt, purify the reagent before use.
-
Solvents : Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Degas the solvent thoroughly by sparging with an inert gas or by the freeze-pump-thaw method.[1]
-
Base : Use a high-purity base. If using an aqueous base solution, ensure it is also degassed.
Step 2: Scrutinize the Reaction Setup and Conditions
-
Inert Atmosphere : Ensure all glassware is oven- or flame-dried to remove adsorbed water.[3] Assemble the reaction under a positive pressure of argon or nitrogen. Use Schlenk techniques or a glovebox for optimal results.[3]
-
Degassing : Before adding the catalyst, ensure the reaction mixture is thoroughly deoxygenated.[2]
-
Temperature Control : Overheating can lead to catalyst decomposition.[2] Use an oil bath with a temperature controller to maintain a stable reaction temperature.
Step 3: Investigate Potential Side Reactions
-
Protodeboronation : To minimize this side reaction, use anhydrous conditions where possible.[2] If water is required for the reaction, consider using a less harsh base or a different solvent system.
-
Homocoupling : The coupling of two boronic ester molecules can occur, especially in the presence of oxygen.[6] Rigorous exclusion of air is the best preventative measure.
Section 3: Catalyst Regeneration Strategies
While preventing deactivation is the primary goal, in some instances, particularly with heterogeneous catalysts, regeneration may be possible. For homogeneous palladium catalysts commonly used in these reactions, regeneration is often not practical in a standard laboratory setting. Instead, the focus should be on optimizing the reaction to prevent deactivation.
Protocol for Minimizing Catalyst Deactivation
This protocol outlines best practices to maintain catalyst activity throughout your reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with this compound
-
Glassware Preparation : Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition : To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inerting the System : Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 1,4-dioxane/water, 4:1). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction Monitoring : Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.[1]
Quantitative Data Summary
The choice of ligand can significantly impact catalyst stability and activity. The following table provides a general guide to common ligand classes and their typical applications.
| Ligand Class | Examples | Key Characteristics |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Electron-rich, promote oxidative addition.[6] |
| Buchwald Ligands | XPhos, SPhos | Bulky, electron-rich biaryl phosphines, highly active. |
| Ferrocenylphosphines | dppf | Good for a wide range of substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form robust catalysts. |
Section 4: Visualizing Deactivation Pathways
Understanding the catalytic cycle and the points at which deactivation can occur is crucial.
Caption: The Suzuki-Miyaura catalytic cycle and a key deactivation pathway.
This diagram illustrates the main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] The active Pd(0) catalyst can be oxidized by residual oxygen, leading to the formation of inactive species and halting the cycle.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal pinacol boronate ester in modern organic synthesis. Recognizing the compound's susceptibility to hydrolysis, this document delves into the nuances of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated based on its principles, inherent challenges, and validation strategies in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5] Detailed experimental protocols and comparative data are presented to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs, ensuring data integrity and robust quality control.
Introduction: The Analytical Challenge of Pinacol Boronate Esters
This compound, also known as ethylboronic acid pinacol ester, is a versatile reagent widely employed in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. Its stability and ease of handling have made it a staple in both academic and industrial laboratories for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
However, the analytical accuracy for this class of compounds is frequently compromised by their facile hydrolysis to the corresponding boronic acid, particularly in the presence of water or protic solvents. This instability presents a significant challenge for developing robust and reliable quantitative methods. An inaccurate assessment of purity or concentration can lead to diminished reaction yields and the generation of undesirable impurities downstream.
This guide will dissect and compare the three most pertinent analytical techniques for the quantification of this compound, providing the rationale behind experimental choices to ensure self-validating and trustworthy results.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Mitigating On-Column Hydrolysis
RP-HPLC is a powerful and widely accessible technique for purity and assay determination. However, for pinacol boronate esters, the aqueous mobile phases and residual silanols on conventional silica-based columns can catalyze on-column hydrolysis, leading to inaccurate quantification.[6][7][8][9] The key to a successful RP-HPLC method is to minimize this degradation.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: The choice of column is critical. Columns with low residual silanol activity are paramount to reducing catalytic hydrolysis. A study by Kumar et al. demonstrated that a Waters XTerra MS C18 column provided significantly less on-column hydrolysis compared to columns with higher silanol activity like the Agilent Zorbax Eclipse XDB C18.[6][8][9]
-
Mobile Phase Composition: The presence of acidic modifiers like formic acid can exacerbate hydrolysis.[6][8] Therefore, using a mobile phase without a pH modifier is often preferable.
-
Sample Diluent: The choice of sample solvent is the first line of defense against hydrolysis. Aprotic solvents such as 100% acetonitrile (ACN) or tetrahydrofuran (THF) are ideal for sample preparation, as aqueous mixtures can cause significant degradation even before injection.[6][10][11]
Experimental Protocol: Optimized RP-HPLC Method
This protocol is adapted from established methods for minimizing hydrolysis of pinacol boronate esters.[6][8][9]
-
Instrumentation: Agilent 1200 series HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: Waters XTerra MS C18, 4.6 x 50 mm.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0.0-0.4 min: 20% B
-
0.4-5.4 min: 20% to 80% B
-
5.4-7.0 min: 80% B
-
7.0-7.2 min: 80% to 20% B
-
7.2-8.0 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh the sample and dissolve in 100% Acetonitrile to the desired concentration. Maintain samples at a low temperature (e.g., 4°C) in the autosampler.
Diagram: RP-HPLC Workflow for Pinacol Boronate Ester Analysis
Caption: Workflow for RP-HPLC analysis, emphasizing aprotic sample preparation.
Validation Data Summary (Representative)
The following table summarizes typical validation parameters for an optimized HPLC method for pinacol boronate esters, in line with ICH Q2(R2) guidelines.[1][5]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | Analyte Dependent (e.g., 0.5 µmol/L) |
| Specificity | Peak purity index > 0.999 | Baseline separation from boronic acid |
Gas Chromatography (GC): A Volatility-Based Approach
GC is an excellent technique for volatile and thermally stable compounds.[12][13][14] this compound is sufficiently volatile for GC analysis. The primary challenge, similar to HPLC, is preventing hydrolysis during sample preparation and avoiding degradation at high temperatures in the injection port.
Causality Behind Experimental Choices:
-
Sample Preparation: As with HPLC, using a dry, aprotic solvent is non-negotiable to prevent pre-analysis degradation. Solvents like dimethyl sulfoxide (DMSO) or carbon tetrachloride (for non-API applications) have been successfully used.[15]
-
Injection Technique: A split injection is often used to handle the high concentration of the main analyte and prevent column overload, while still allowing for the detection of impurities.[15]
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for hydrocarbon-containing compounds. For definitive identification and higher specificity, a Mass Spectrometer (MS) is the detector of choice.[15][16]
Experimental Protocol: GC-FID/MS Method
This protocol is based on established methods for the analysis of related boronic compounds.[15]
-
Instrumentation: Agilent 7890B GC system or equivalent with FID or MS detector.
-
Column: Agilent DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 2 mL/min.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 3 min.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Inlet Temperature: 240°C.
-
Injection Mode: Split, 10:1 ratio.
-
Injection Volume: 1 µL.
-
Detector Temperature: 250°C (FID) or MS transfer line at 250°C.
-
Sample Preparation: Accurately weigh the sample and dissolve in anhydrous DMSO to the desired concentration.
Diagram: GC Workflow for Pinacol Boronate Ester Analysis
Caption: Workflow for GC analysis, highlighting the use of anhydrous solvent.
Validation Data Summary (Representative)
The following table summarizes typical validation parameters for a GC-MS method for a related pinacol boronate ester.[15]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.998 | 0.9993 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.8% |
| Precision (% RSD) | ||
| - Repeatability (at LOQ) | ≤ 10% | 9.8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 2.5 ppm |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 8.3 ppm |
| Specificity | No interference at analyte retention time | Confirmed by MS fragmentation |
Quantitative NMR (qNMR): A Primary Ratio Method
qNMR stands apart from chromatographic techniques as it is a primary analytical method that does not require a calibration curve using an identical reference standard of the analyte.[17] The signal intensity is directly proportional to the number of nuclei, allowing for direct purity or concentration determination against a certified internal standard of a different compound.[18]
Causality Behind Experimental Choices:
-
Internal Standard Selection: The ideal internal standard should be of high purity, stable, non-volatile, and have at least one resonance that is well-resolved from all analyte signals.[19] Maleic anhydride or 1,4-dinitrobenzene are common choices.
-
Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully optimized. A long relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified is crucial for full signal recovery. A 90° pulse angle should be accurately calibrated.
-
Data Processing: Careful phasing and baseline correction are essential for accurate integration.
Experimental Protocol: ¹H-qNMR Method
This is a general protocol for accurate purity determination by qNMR.[18][19][20][21]
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh (to 0.01 mg) an equimolar amount of a certified internal standard (e.g., maleic anhydride) into the same NMR tube.
-
Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., CDCl₃). Ensure complete dissolution.
-
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg' on Bruker).
-
Pulse Angle (P1): Calibrated 90°.
-
Relaxation Delay (D1): ≥ 30 seconds (or 5 x longest T1).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): 8 or 16 (sufficient for good signal-to-noise).
-
Dummy Scans (DS): 4.
-
-
Data Processing:
-
Apply Fourier transform with zero-filling.
-
Carefully phase the spectrum manually.
-
Apply a baseline correction algorithm.
-
Integrate a well-resolved signal from the analyte (e.g., the quartet of the ethyl group) and a signal from the internal standard.
-
-
Calculation: Use the standard qNMR equation to calculate purity.[18]
Diagram: qNMR Purity Determination Logic
Caption: Logical flow for calculating analyte purity using the qNMR method.
Comparative Analysis and Recommendations
| Feature | RP-HPLC | GC-FID/MS | qNMR |
| Principle | Separation by polarity | Separation by volatility | Nuclear spin resonance |
| Primary Challenge | On-column hydrolysis | Thermal degradation, hydrolysis | Spectral overlap, sensitivity |
| Speed | Moderate (5-15 min) | Fast (5-10 min) | Moderate (10-20 min per sample) |
| Sensitivity (LOQ) | High (µmol/L range) | Very High (ppm range) | Lower (requires mg of sample) |
| Quantification | External standard calibration | External standard calibration | Primary method (internal standard) |
| Sample Prep | Simple, but solvent choice is critical | Simple, solvent choice is critical | Requires precise weighing |
| Best For... | Routine QC, purity checks, stability studies | Trace impurity analysis, volatile impurities | Purity assignment of reference standards, primary quantification |
Recommendations:
-
For routine quality control and purity checks: A validated RP-HPLC method using a low-silanol activity column and an aprotic diluent is the most practical and robust choice. It offers a good balance of speed, sensitivity, and reliability once the hydrolysis issue is properly addressed.
-
For the analysis of volatile impurities or when high sensitivity is required: GC-MS is the superior technique. Its ability to detect trace-level impurities and provide mass spectral confirmation makes it invaluable for in-depth analysis and troubleshooting.
-
For certifying reference materials or when a primary, non-comparative purity value is needed: qNMR is the gold standard. It provides a direct measure of purity without the need for a specific standard of the analyte itself, ensuring the highest level of metrological traceability.
Conclusion
The accurate quantification of this compound requires a nuanced understanding of its chemical instability. While RP-HPLC, GC, and qNMR are all viable techniques, their successful implementation hinges on specific experimental choices designed to mitigate hydrolysis and ensure data integrity. By selecting the appropriate stationary phase and aprotic solvents for chromatographic methods, or by employing rigorous acquisition parameters for qNMR, researchers can achieve reliable and reproducible results. This guide provides the foundational knowledge and detailed protocols to empower scientists to select the optimal analytical method, ensuring the quality and consistency of this critical synthetic reagent.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. youtube.com [youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 17. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Reactions with Ethyl Pinacol Boronate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1] The choice of the palladium catalyst is a critical parameter that dictates the success of this transformation, influencing reaction yields, scope, and overall efficiency. This guide provides a comparative analysis of commonly employed palladium catalysts for reactions involving ethyl pinacol boronate, a popular and versatile boron reagent. We will delve into the mechanistic nuances, practical considerations, and performance data to empower you in selecting the optimal catalytic system for your synthetic endeavors.
The Enduring Appeal of Ethyl Pinacol Boronate in Cross-Coupling
Boronic acids have traditionally been the workhorses of Suzuki-Miyaura reactions. However, their pinacol ester derivatives, such as ethyl pinacol boronate, have gained immense popularity due to their enhanced stability.[2][3] Boronic acids can be prone to decomposition pathways like protodeboronation, particularly under the basic aqueous conditions often employed in these couplings.[4] Pinacol esters, being less Lewis acidic, exhibit greater stability, making them easier to handle, purify, and store.[2] This robustness is particularly advantageous in complex, multi-step syntheses where the stability of building blocks is paramount.[5]
A crucial mechanistic insight is that boronate esters can participate directly in the catalytic cycle without prior hydrolysis to the corresponding boronic acid.[5] The transmetalation step, a key process in the catalytic cycle, is influenced by the steric and electronic properties of the boronate ester. While pinacol esters are generally less reactive than boronic acids due to steric hindrance around the boron center, this can be modulated by the choice of catalyst and reaction conditions.[5]
A Comparative Overview of Palladium Catalysts
The efficacy of a palladium catalyst in a Suzuki-Miyaura reaction is intrinsically linked to the nature of its supporting ligands. These ligands influence the catalyst's stability, solubility, and the electronic and steric environment around the palladium center, thereby affecting each step of the catalytic cycle. We will now compare four classes of palladium catalysts: a traditional phosphine-ligated catalyst, a ferrocenylphosphine-ligated catalyst, a modern biarylphosphine-ligated palladacycle, and a classic palladacycle catalyst.
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: The Classic Workhorse
Catalyst Profile: Pd(PPh₃)₄ is one of the earliest and most widely used palladium catalysts for cross-coupling reactions. It is a commercially available, air-sensitive solid that serves as a source of the active Pd(0) species in solution.
Mechanism and Performance: In solution, Pd(PPh₃)₄ exists in equilibrium with coordinatively unsaturated species, which are the active catalysts. The triphenylphosphine ligands are relatively bulky and electron-donating, which stabilizes the Pd(0) center. However, the catalyst's activity can be limited by the relatively slow rate of oxidative addition, especially with less reactive aryl chlorides. For reactions with ethyl pinacol boronate, Pd(PPh₃)₄ can be effective, particularly with more reactive aryl bromides and iodides.[6]
Causality of Choice: Researchers often choose Pd(PPh₃)₄ for its ready availability and cost-effectiveness in well-established and less challenging coupling reactions. It can be a good starting point for reaction optimization. However, for more demanding substrates, such as sterically hindered aryl halides or electron-rich aryl chlorides, more advanced catalysts are often required.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂: Enhanced Stability and Versatility
Catalyst Profile: Pd(dppf)Cl₂ is a robust and versatile catalyst that features a bidentate ferrocenylphosphine ligand. It is an air-stable solid that is readily reduced in situ to the active Pd(0) species.
Mechanism and Performance: The dppf ligand's "bite angle" and electron-donating properties create a stable and highly active catalytic species. This catalyst is known for its broad substrate scope and is particularly effective for challenging couplings, including those involving heteroaryl substrates.[7] In reactions with pinacol boronate esters, Pd(dppf)Cl₂ has demonstrated high yields and good functional group tolerance.[6]
Causality of Choice: The enhanced stability and broader applicability of Pd(dppf)Cl₂ make it a superior choice over Pd(PPh₃)₄ for more complex synthetic targets. Its robustness allows for higher reaction temperatures and tolerance to a wider range of functional groups, which is often necessary when working with intricate drug-like molecules.
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3): The Modern Standard for High Performance
Catalyst Profile: The Buchwald laboratory has developed a series of highly active and user-friendly palladacycle precatalysts. These are air- and moisture-stable solids that rapidly generate the active, monoligated Pd(0) species under the reaction conditions. The G3 (third-generation) precatalysts are particularly versatile.
Mechanism and Performance: Buchwald precatalysts are designed for the efficient generation of the catalytically active L-Pd(0) species. The bulky and electron-rich biarylphosphine ligands (like XPhos) accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. This leads to exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for very low catalyst loadings. These catalysts are particularly adept at coupling challenging substrates, including sterically hindered aryl chlorides and unstable boronic acids or esters.[8]
Causality of Choice: For demanding Suzuki-Miyaura reactions, especially those involving unreactive aryl chlorides or sensitive substrates, Buchwald precatalysts are often the go-to choice. The ability to achieve high yields with low catalyst loadings under mild conditions makes them highly attractive for pharmaceutical process chemistry, where efficiency and purity are paramount.
Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)): A Pioneer in Palladacycle Catalysis
Catalyst Profile: Herrmann's catalyst is a palladacycle that has been influential in the development of highly active catalysts for C-C bond formation. It is a yellow, air-stable solid.
Mechanism and Performance: Under catalytic conditions, Herrmann's catalyst generates a "PdP(o-tol)₃" species, which is a highly active catalyst for Heck and Suzuki-Miyaura reactions. Kinetic studies on similar palladacycles in Suzuki-Miyaura reactions with boronic acids have shown that the oxidative addition step is often rate-determining.[9] While highly active, its application with pinacol boronate esters is less documented in readily available literature compared to Buchwald precatalysts.
Causality of Choice: Herrmann's catalyst and its analogs are chosen for their high activity and stability. They represent an important class of palladacycles that paved the way for more modern systems. While still effective, for many challenging applications involving boronate esters, the broader substrate scope and even higher activity of the Buchwald G3 and G4 precatalysts often make them the preferred choice in contemporary organic synthesis.
Comparative Performance Data
| Catalyst | Aryl Halide | Boronate Ester | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzene | Phenylboronic acid pinacol ester | 2-Nitrobiphenyl | >95 | 0.17 (Microwave) | 120 | 3 | [6] |
| Pd(dppf)Cl₂ | 3-Chloroquinoxaline | Carbazole pinacol boronate ester | 3-(Carbazol-9-yl)quinoxaline | >98 | 0.5 | Not specified | Not specified | [6] |
| XPhos Pd G3 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | 2-Chloro-6-heptylpyridine | 74 | 18-20 | 100 | 1 (as Pd₂(dba)₃) | |
| Herrmann's Catalyst | 4-Iodoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | High | Not specified | 60 | 0.005 | [9] |
Experimental Protocols
The following are general, representative protocols for a Suzuki-Miyaura cross-coupling reaction using ethyl pinacol boronate. Safety Note: These reactions should be carried out in a well-ventilated fume hood by trained personnel.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), ethyl pinacol boronate (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, or toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature for the specified time.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel.
Specific Catalyst Protocol Example: Using XPhos Pd G3
For a more challenging coupling, such as with an aryl chloride:
-
To a vial, add the aryl chloride (1.0 mmol), ethyl pinacol boronate (1.5 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Add the XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).
-
Add the solvent (e.g., a mixture of dioxane and water, 2:1).
-
Seal the vial and stir the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Follow the general work-up and purification procedure.
Mechanistic Insights and Visualizations
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst significantly impacts the efficiency of each step. For instance, the electron-rich and bulky ligands of the Buchwald precatalysts facilitate the oxidative addition of less reactive aryl chlorides and accelerate the reductive elimination to release the final product.
The transmetalation step with boronate esters is believed to proceed via an oxo-palladium pathway, where a palladium-hydroxide or -alkoxide species reacts with the boronate ester to form a palladium-boronate intermediate, which then undergoes intramolecular transfer of the organic group from boron to palladium.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
The choice of a palladium catalyst for Suzuki-Miyaura reactions with ethyl pinacol boronate is a multifaceted decision that depends on the specific substrates, desired reaction conditions, and economic considerations. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ remain valuable tools for many applications, the development of highly active and versatile palladacycle precatalysts, such as the Buchwald G3 systems, has significantly expanded the scope and efficiency of this powerful transformation. The enhanced stability and ease of handling of ethyl pinacol boronate, coupled with the right choice of a modern, high-performance catalyst, provides a robust and reliable platform for the synthesis of complex organic molecules in both academic and industrial settings. As catalyst development continues to evolve, we can anticipate even more efficient and sustainable solutions for this cornerstone of organic synthesis.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its Derivatives for the Modern Researcher
In the landscape of contemporary organic synthesis and drug development, boronic acid pinacol esters stand out as remarkably versatile building blocks. Their stability, ease of handling, and broad reactivity in cross-coupling reactions have cemented their importance in the chemist's toolkit. At the heart of this class of compounds lies 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a foundational alkyl boronic ester. Understanding its spectroscopic signature and how it is modulated by structural modifications is paramount for reaction monitoring, quality control, and the rational design of new synthetic methodologies.
This guide provides an in-depth spectroscopic comparison of this compound and a selection of its derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but a causal understanding of the observed spectral characteristics. This document is designed for researchers, scientists, and drug development professionals seeking to deepen their practical and theoretical knowledge of these indispensable reagents.
The Spectroscopic Fingerprint: A Comparative Analysis
The true utility of spectroscopic methods lies in their ability to provide a detailed picture of molecular structure. By comparing the spectra of the parent ethyl derivative with those bearing alkenyl and aryl functionalities, we can discern the electronic and steric influences of these substituents on the dioxaborolane core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For boronic esters, ¹H, ¹³C, and ¹¹B NMR all provide valuable, complementary information.
The ¹H NMR spectrum of this compound is characterized by the signals of the ethyl group protons and the highly shielded methyl protons of the pinacol group. The introduction of substituents with varying electronic properties, such as a vinyl or a phenyl group, leads to predictable shifts in the proton resonances. For instance, the vinyl protons in 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit characteristic olefinic signals, while the aromatic protons of 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane appear in the downfield region typical for aryl compounds.
In ¹³C NMR, the carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation. However, the chemical shifts of other carbons in the molecule are sensitive to the nature of the substituent on the boron atom. The presence of an sp²-hybridized carbon, as in the vinyl and phenyl derivatives, results in a downfield shift of the carbon signals directly attached to the boron, reflecting the change in hybridization and electronic environment.
¹¹B NMR is particularly informative for organoboron compounds. The chemical shift of the boron atom is highly sensitive to its coordination environment and the electronic nature of its substituents. Generally, tricoordinate boronic esters exhibit broad signals in a characteristic region. The introduction of electron-withdrawing or donating groups can shift this resonance, providing insight into the Lewis acidity of the boron center. For many pinacol boronic esters, the ¹¹B NMR chemical shift falls within the range of +20 to +35 ppm.[1]
Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | ~1.2 (s, 12H, pinacol CH₃), ~0.8 (q, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | ~83.0 (C-O of pinacol), ~24.8 (pinacol CH₃), (C-B not typically observed) |
| 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~6.0-6.2 (m, 1H, =CH-B), ~5.8-5.9 (m, 2H, =CH₂), ~1.25 (s, 12H, pinacol CH₃) | ~134.2 (=CH₂), ~114.9 (=CH-B), ~82.4 (C-O of pinacol), ~24.8 (pinacol CH₃) |
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~7.8 (d, 2H, ortho-H), ~7.4 (t, 2H, meta-H), ~7.3 (t, 1H, para-H), ~1.3 (s, 12H, pinacol CH₃) | ~135.3 (ortho-C), ~132.4 (para-C), ~128.1 (meta-C), ~83.0 (C-O of pinacol), ~24.8 (pinacol CH₃), (C-B not typically observed) |
Note: The carbon directly attached to boron is often not observed in ¹³C NMR spectra due to quadrupolar broadening.[2]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. For pinacol boronic esters, the most characteristic absorption bands are associated with the B-O and C-O stretching vibrations of the dioxaborolane ring.
The strong B-O stretching vibration is typically observed in the region of 1300-1400 cm⁻¹. The C-O stretching vibrations of the pinacol ester group usually appear in the 1100-1200 cm⁻¹ range. The presence of other functional groups in the derivatives, such as the C=C double bond in the vinyl derivative or the aromatic ring in the phenyl derivative, will give rise to their own characteristic absorption bands. For example, the C=C stretching of an alkene is typically seen around 1640 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands (cm⁻¹)
| Compound | B-O Stretch | C-O Stretch | C-H Stretch (sp³) | Other Key Absorptions |
| This compound | ~1370-1310 | ~1140 | ~2980-2850 | - |
| 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~1370-1320 | ~1145 | ~2980-2850 | ~3080 (=C-H stretch), ~1638 (C=C stretch) |
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~1360-1320 | ~1140 | ~2980-2850 | ~3060 (aromatic C-H stretch), ~1600, ~1480 (aromatic C=C stretch) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For boronic esters, High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition.
The molecular ion peak (M⁺) is typically observed in the mass spectra of pinacol boronic esters. Common fragmentation pathways involve the loss of alkyl or aryl groups attached to the boron and fragmentation of the pinacol ring. The presence of the two isotopes of boron, ¹⁰B (20%) and ¹¹B (80%), results in a characteristic isotopic pattern for boron-containing fragments, which can be a useful diagnostic tool.
Table 3: Key Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Exact Mass [M]⁺ | Key Fragment Ions (m/z) |
| This compound | C₈H₁₇BO₂ | 156.1321 | 156 (M⁺), 127 (M-C₂H₅)⁺, 99 |
| 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₈H₁₅BO₂ | 154.1165 | 154 (M⁺), 127 (M-C₂H₃)⁺, 99 |
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₂H₁₇BO₂ | 204.1321 | 204 (M⁺), 127 (M-C₆H₅)⁺, 77 (C₆H₅)⁺ |
Experimental Protocols: A Foundation for Reliable Data
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following protocols provide a self-validating framework for the characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic ester in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹¹B NMR Acquisition:
-
Use a boron-specific probe or a broadband probe tuned to the ¹¹B frequency.
-
Use a spectral width appropriate for boronic esters (e.g., -50 to 50 ppm).
-
Reference the spectrum to an external standard of BF₃·OEt₂ (δ = 0 ppm).
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): For liquid samples, place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Sample Preparation (Solid): For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a low flow rate.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range.
-
-
Data Acquisition (EI):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over the desired mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Utilize the high-resolution data to determine the elemental composition of the molecular ion and key fragments.
-
Caption: Workflow for mass spectrometric analysis.
Causality of Spectroscopic Observations
The observed differences in the spectra of this compound and its derivatives are not arbitrary; they are a direct consequence of the interplay between electronic and steric effects.
-
Inductive and Resonance Effects: The electron density around the boron atom and the adjacent atoms is significantly influenced by the substituent. An electron-donating group, like an alkyl group, increases the electron density on the boron, leading to a slight upfield shift in the ¹¹B NMR spectrum compared to more electron-withdrawing aryl or vinyl groups. Conversely, the π-system of an aryl or vinyl group can engage in resonance with the empty p-orbital of the boron atom, which also affects the electron distribution and, consequently, the chemical shifts.
-
Anisotropic Effects: In aryl derivatives, the ring current of the aromatic system creates a local magnetic field that deshields the ortho protons, causing them to appear at a lower field in the ¹H NMR spectrum. This effect is a key diagnostic feature for aryl boronic esters.
-
Hybridization: The change in hybridization of the carbon atom attached to the boron from sp³ (in the ethyl derivative) to sp² (in the vinyl and phenyl derivatives) results in a downfield shift of its signal in the ¹³C NMR spectrum. This is a general trend observed in NMR spectroscopy.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and its vinyl and phenyl derivatives. By understanding the characteristic NMR, IR, and MS signatures of these fundamental building blocks, researchers can confidently identify their compounds, monitor reaction progress, and troubleshoot synthetic challenges. The detailed experimental protocols and the discussion of the underlying principles governing the spectroscopic data aim to empower scientists in their daily laboratory work and foster a deeper appreciation for the rich information that can be gleaned from these powerful analytical techniques.
References
The Critical Choice: Ethylboronic Acid Pinacol Ester and Its Alternatives
An Expert's Comparative Guide to the Kinetic Analysis of Reactions Involving Ethylboronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals, understanding the kinetics of a chemical reaction is paramount to its control, optimization, and scale-up. In the realm of palladium-catalyzed cross-coupling reactions, ethylboronic acid and its derivatives are crucial for introducing the ethyl moiety, a common substituent in pharmacologically active compounds. This guide provides an in-depth kinetic analysis of reactions involving ethylboronic acid pinacol ester, comparing its performance with key alternatives and detailing the methodologies for accurate kinetic monitoring.
The selection of the organoboron reagent in a Suzuki-Miyaura cross-coupling reaction is a fundamental decision that dictates not only the reaction's success but also its kinetic profile. The choice often involves a trade-off between reactivity and stability.
Ethylboronic Acid: This is the parent compound and is generally the most reactive in Suzuki-Miyaura couplings, which can translate to faster reaction times.[1] This heightened reactivity is associated with the Lewis acidity of the boronic acid, which facilitates the rate-determining transmetalation step of the catalytic cycle.[1] However, this reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation.[1]
Ethylboronic Acid Pinacol Ester: To enhance stability, boronic acids are often converted to their pinacol esters. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring in the pinacol ester protects the boron atom, making the compound less prone to degradation.[2] This increased stability leads to a longer shelf-life and easier handling.[3] While historically it was presumed that boronic esters act as slow-release reservoirs for the corresponding boronic acid via hydrolysis, recent studies have shown that boronic esters can undergo transmetalation directly, without prior hydrolysis.[2] The steric bulk of the pinacol group can, however, lead to slower reaction rates compared to the free boronic acid.[2]
Ethylboronic Acid MIDA Ester: N-methyliminodiacetic acid (MIDA) boronates represent a class of highly stable organoboron reagents.[2] The MIDA ligand forms a dative bond to the boron atom, rendering it tetracoordinate and significantly more stable to air, moisture, and chromatography.[4] This stability is particularly advantageous in multi-step syntheses. MIDA boronates are generally unreactive under anhydrous Suzuki-Miyaura conditions and require a slow, controlled hydrolysis to release the active boronic acid for the coupling reaction.[2][5] This feature allows for sequential cross-coupling reactions.[5]
Quantitative Performance Comparison
The following table provides a comparative overview of the kinetic and practical aspects of ethylboronic acid and its pinacol and MIDA esters in a typical Suzuki-Miyaura cross-coupling reaction. The relative rates are extrapolated from studies on analogous alkylboronic acids and esters.[6][7]
| Feature | Ethylboronic Acid | Ethylboronic Acid Pinacol Ester | Ethylboronic Acid MIDA Ester |
| Relative Initial Rate | Fastest | Intermediate | Slowest (requires hydrolysis) |
| Stability | Low (prone to decomposition) | High (stable to air and moisture) | Very High (chromatographically stable) |
| Handling | Can be challenging | Crystalline solid, easy to handle | Crystalline solid, easy to handle |
| Typical Use Case | Rapid, straightforward couplings | General purpose, improved stability | Multi-step and iterative synthesis |
Methodologies for Kinetic Analysis: A Comparative Overview
The choice of analytical technique for reaction monitoring is critical for obtaining reliable kinetic data. The primary methods can be categorized as in-situ (monitoring the reaction directly in the reaction vessel) and ex-situ (analyzing aliquots withdrawn from the reaction mixture).
In-Situ Monitoring: Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy is a powerful technique for reaction monitoring as it provides real-time, quantitative data on the concentrations of reactants, intermediates, and products without perturbing the reaction system.[8] For reactions involving ethylboronic acid pinacol ester, ¹H NMR is particularly useful for monitoring the disappearance of the ethyl protons of the starting material and the appearance of the corresponding signals in the product. The main requirements for successful in-situ NMR monitoring are that the reaction is slow enough to acquire spectra at multiple time points and that the signals of interest are well-resolved.[8]
Ex-Situ Monitoring: Chromatography Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for monitoring the progress of Suzuki-Miyaura reactions.[6] It is particularly well-suited for non-volatile and thermally sensitive compounds. Aliquots are taken from the reaction at specific time intervals, quenched to stop the reaction, and then analyzed. Quantification is achieved by integrating the peak areas of the reactants and products, often relative to an internal standard. A key consideration when analyzing boronic acid pinacol esters by reversed-phase HPLC is the potential for on-column hydrolysis to the corresponding boronic acid.[9][10] This can be minimized by careful method development, such as using aprotic diluents and basic mobile phases.[1]
Gas Chromatography (GC): For reactions with volatile components, gas chromatography, often coupled with mass spectrometry (GC-MS), is an excellent analytical tool.[11] It offers high separation efficiency and sensitivity. Similar to HPLC, the reaction is monitored by analyzing quenched aliquots containing an internal standard. However, the non-volatile nature of the palladium catalyst and inorganic salts requires that the samples be passed through a small plug of silica gel before injection.
| Analytical Technique | Advantages | Disadvantages | Best Suited For |
| In-Situ NMR | Real-time data, non-invasive, provides structural information.[8] | Lower sensitivity, not suitable for very fast reactions, requires specialized setup.[12] | Mechanistic studies, monitoring reactions with observable intermediates. |
| Ex-Situ HPLC | High sensitivity and resolution, widely applicable.[6] | Requires quenching of aliquots, potential for on-column degradation.[9] | Routine reaction monitoring, analysis of non-volatile compounds. |
| Ex-Situ GC | High separation efficiency, excellent for volatile compounds.[11] | Not suitable for non-volatile or thermally labile compounds.[11] | Reactions where reactants and products are volatile and thermally stable. |
Advanced Technique: Stopped-Flow Spectroscopy
For very fast reactions that occur on the millisecond to second timescale, stopped-flow spectroscopy is the technique of choice.[13] This method involves the rapid mixing of reactant solutions and monitoring the reaction in a small observation cell, typically using UV-Vis or fluorescence detection.[13] While not as commonly used for routine Suzuki-Miyaura reactions, it is invaluable for studying the kinetics of the initial, rapid steps of the catalytic cycle, such as the formation of pre-transmetalation intermediates.[2]
Experimental Protocols
Protocol 1: In-Situ ¹H NMR Monitoring of a Suzuki-Miyaura Reaction
Objective: To continuously monitor the concentrations of reactants and products in a Suzuki-Miyaura coupling of an aryl halide with ethylboronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
Ethylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Deuterated solvent (e.g., Toluene-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube with a J. Young valve
Procedure:
-
In a glovebox, add the aryl halide, ethylboronic acid pinacol ester, base, and internal standard to the NMR tube.
-
Add the deuterated solvent to the NMR tube.
-
Seal the NMR tube with the J. Young valve.
-
Acquire an initial ¹H NMR spectrum (t=0) before the addition of the catalyst.
-
Prepare a solution of the palladium catalyst in a small amount of the deuterated solvent in the glovebox.
-
Inject the catalyst solution into the NMR tube, quickly shake the tube to ensure mixing, and immediately place it in the pre-heated NMR spectrometer.
-
Set up an arrayed experiment to acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for the duration of the reaction.[8]
-
Process the spectra and integrate the signals corresponding to the starting materials and the product relative to the internal standard to determine their concentrations over time.
Protocol 2: Ex-Situ HPLC Monitoring of a Suzuki-Miyaura Reaction
Objective: To determine the kinetic profile of a Suzuki-Miyaura coupling by analyzing quenched aliquots via HPLC.
Materials:
-
Aryl halide (1.0 mmol)
-
Ethylboronic acid pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., biphenyl)
-
Quenching solution (e.g., cold diethyl ether)
-
Schlenk flask and manifold
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, ethylboronic acid pinacol ester, base, and internal standard.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent to the flask via syringe.
-
Place the flask in a pre-heated oil bath and begin vigorous stirring.
-
Add the palladium catalyst to the reaction mixture. This marks time zero (t=0).
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.[6]
-
Immediately quench the aliquot by adding it to a vial containing the cold quenching solution.
-
Filter the quenched sample through a small plug of silica gel to remove the catalyst and baseline impurities.
-
Analyze the samples by HPLC, and determine the concentrations of the reactants and product by comparing their peak areas to that of the internal standard.
Visualizing the Process: Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.
Caption: Decision tree for selecting the appropriate kinetic analysis technique.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
The Strategic Advantage of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the pursuit of robust, efficient, and reproducible methodologies for carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a versatile tool for constructing complex molecular architectures.[1] Central to this reaction is the choice of the organoboron reagent. This guide provides an in-depth, objective comparison of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a prominent example of a pinacol boronate ester, against its corresponding boronic acid and other alternatives. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to inform your synthetic strategy.
The Boronic Acid vs. Boronate Ester Dichotomy: A Tale of Reactivity and Stability
The fundamental decision between employing a boronic acid or a boronate ester, such as this compound, hinges on a critical trade-off between reactivity and stability.[2] Boronic acids are generally more reactive, often leading to faster reaction times in Suzuki-Miyaura couplings.[3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2][3]
However, this reactivity comes at the cost of stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation.[3][4] This instability can compromise shelf-life and lead to irreproducible yields.[3][5]
Conversely, boronate esters, particularly the pinacol esters like this compound, offer significantly enhanced stability.[2][3][6] They are often crystalline solids or stable liquids that are easier to handle, purify via chromatography, and store for extended periods.[2][3][7] This robustness makes them highly advantageous for multi-step syntheses and high-throughput screening applications where reagent integrity is crucial.[2] While it was traditionally believed that boronate esters hydrolyze in situ to the more reactive boronic acid, there is growing evidence that direct transmetalation from the ester is also a viable and sometimes preferred pathway.[4][8][9]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The following table summarizes the key performance differences between alkylboronic acids and their pinacol boronate ester counterparts, exemplified by this compound.
| Parameter | Alkylboronic Acid | This compound (Alkyl Pinacol Boronate Ester) | Rationale & Causality |
| Reactivity | Generally higher, leading to shorter reaction times.[3][10] | Generally lower, may require longer reaction times or slightly higher temperatures.[2] | The electron-donating nature of the pinacol group can reduce the Lewis acidity of the boron center, slowing the transmetalation step. |
| Stability & Handling | Prone to decomposition (protodeboronation, oxidation), requiring inert atmosphere and low-temperature storage.[2][3] | High stability at room temperature, easy to handle and weigh in air.[2][3][11] | The bulky pinacol group sterically protects the boron atom from unwanted side reactions. |
| Purity & Reproducibility | Can be challenging to obtain and maintain in high purity.[3] | Generally high purity, leading to more reproducible and cleaner reaction profiles.[2][3] | The stability of the ester allows for straightforward purification by standard techniques like distillation or chromatography. |
| Yield | Potentially high in short reactions, but can be compromised by decomposition of the starting material.[3] | Often provides higher and more reproducible isolated yields in complex syntheses due to starting material purity and stability.[3] | Minimizing reagent decomposition ensures a higher effective concentration throughout the reaction, leading to better overall conversion. |
| Substrate Scope | May be limited for sensitive substrates due to harsh conditions sometimes required to overcome instability. | Broadly applicable, especially for complex molecules and late-stage functionalization where stability is paramount.[12] | The milder conditions often tolerated by the more stable boronate ester are compatible with a wider range of functional groups. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction. The choice of a palladium catalyst and ligand is crucial and often requires optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 v/v), deoxygenated
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent and Reagent Addition: Add the deoxygenated toluene/water solvent mixture via cannula or syringe. Stir the mixture for 10 minutes at room temperature. Add this compound via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure cross-coupled product.
Experimental Workflow Diagram
Caption: Suzuki-Miyaura cross-coupling workflow.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The use of a boronate ester like this compound fits seamlessly into this cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation: This is the key step where the organic group (in this case, the ethyl group from this compound) is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronate ester.
-
Reductive Elimination: The two organic fragments (the aryl group and the ethyl group) on the palladium center couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Beyond Suzuki-Miyaura: Broader Applications
The utility of this compound and related pinacol boronate esters extends beyond the Suzuki-Miyaura reaction. They are valuable reagents in other transformations, including:
-
Hydroboration: The parent compound, pinacolborane (HBpin), is widely used for the hydroboration of alkenes and alkynes, often with high regio- and stereoselectivity, to generate other functionalized boronate esters.[13][14][15][16]
-
C-H Borylation: Direct, catalytic conversion of C-H bonds to C-B bonds is a powerful strategy for streamlining synthesis.[13][17] Pinacolborane and bis(pinacolato)diboron are key reagents in this area.
-
Other Cross-Coupling Reactions: Boronate esters can participate in other cross-coupling reactions, such as the Chan-Lam amination and Liebeskind-Srogl coupling, further expanding their synthetic utility.[2]
Conclusion
This compound and its class of pinacol boronate esters represent a significant advancement in synthetic chemistry. While boronic acids offer higher intrinsic reactivity, the superior stability, ease of handling, and high purity of boronate esters often translate to more reliable, reproducible, and ultimately higher-yielding synthetic outcomes, particularly in complex and multi-step syntheses.[2] For researchers, scientists, and drug development professionals, understanding the nuanced advantages of these reagents is key to designing robust and efficient synthetic routes. The experimental and mechanistic insights provided in this guide serve as a foundation for the strategic application of this compound in tackling modern synthetic challenges.
References
- 1. is.muni.cz [is.muni.cz]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. 4,4,5,5-tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane [myskinrecipes.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist’s Guide to Borylation Reagents: Evaluating the Substrate Scope of Alkylboronates versus C-H Borylation Precursors
Introduction: The Transformative Power of the C–B Bond
In the landscape of modern organic synthesis, the carbon-boron bond stands as a cornerstone of molecular construction. The advent of transition-metal-catalyzed C–H borylation has revolutionized the way chemists approach the synthesis of complex molecules, providing a direct and atom-economical pathway to functionalize otherwise inert C–H bonds.[1][2][3] These reactions generate versatile organoboronate esters, which are pivotal intermediates for a multitude of transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth evaluation of the substrate scope of key borylation reagents, clarifying the distinct roles of C-H borylation precursors like bis(pinacolato)diboron (B₂pin₂) and pinacolborane (HBpin) and contextualizing them against alkylboronate esters such as 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Ethyl-Bpin).
Our objective is to move beyond a simple catalog of reagents and delve into the causality behind their reactivity and selectivity. For researchers in drug development and materials science, understanding which reagent to deploy for a given substrate is critical for success. This guide will dissect the interplay of steric, electronic, and catalyst-controlled factors that govern the outcome of borylation reactions, supported by experimental data and established mechanistic principles.
Clarifying the Roles: Borylation Reagents vs. Boronate Products
A crucial first point of clarification is the distinction between a borylating agent and the resulting organoboronate ester product.
-
Borylating Agents (Precursors): These are the molecules that donate the boron moiety in a C–H activation reaction. The most common and versatile reagents for this purpose are Bis(pinacolato)diboron (B₂pin₂) and Pinacolborane (HBpin) .[1][4] They are the workhorses of iridium, rhodium, and palladium-catalyzed C–H borylation.[2][5]
-
Organoboronate Esters (Products): These are the stable, functionalized molecules formed after the borylation reaction. This compound (Ethyl-Bpin) is an example of an alkylboronate ester.[6][7] It is typically a product of a reaction (e.g., hydroboration of ethylene or borylation of an ethyl halide) rather than a reagent used for the C-H borylation of arenes or heteroarenes. It serves as a valuable coupling partner in subsequent reactions, such as Suzuki-Miyaura coupling.
This guide will therefore focus on comparing the primary borylating agents, B₂pin₂ and HBpin, as their substrate scope is the determining factor in the synthesis of diverse organoboronate esters.
The Workhorses: A Comparative Analysis of B₂pin₂ and HBpin
The choice between B₂pin₂ and HBpin is not arbitrary; it can profoundly influence reaction efficiency, selectivity, and atom economy. Both are central to the widely accepted iridium-catalyzed mechanism that cycles between Ir(III) and Ir(V) oxidation states.[8]
Bis(pinacolato)diboron (B₂pin₂)
B₂pin₂ is a solid, stable, and commercially available reagent, making it the most widely used boron source for C–H borylation.[9]
-
Substrate Scope: B₂pin₂ is compatible with a vast array of functional groups and is effective for the borylation of both carbocyclic and heterocyclic substrates.[8][10] Its application spans simple arenes to complex, late-stage functionalization of drug candidates.[11]
-
Regioselectivity: The reaction is famously governed by steric effects . Borylation occurs at the most sterically accessible C–H bond, a selectivity pattern that is often complementary to classical electrophilic aromatic substitution.[1][12][13] For example, 1,3-disubstituted arenes are borylated exclusively at the 5-position, as it is the only site not flanked by a substituent.[1]
-
Limitations: A significant drawback, particularly in the borylation of sp³ C-H bonds, is that only one of the two boryl units in B₂pin₂ is typically incorporated into the product.[14] This results in suboptimal atom economy, as the other half is converted to byproducts like HBpin.
Pinacolborane (HBpin)
HBpin is a liquid reagent that can be used directly or is often formed in situ during reactions that start with B₂pin₂.[15]
-
Substrate Scope: HBpin is also broadly compatible with many functional groups and is particularly useful in systems where B₂pin₂ shows poor reactivity. It has been shown to tolerate various reducible functional groups, though side reactions like dehalogenation of aryl halides can occur.[16]
-
Reactivity & Selectivity: HBpin is generally more reactive than B₂pin₂.[15] This difference in reactivity can be exploited to achieve different regioselectivities. Seminal work has shown that by judiciously choosing the ligand and switching between B₂pin₂ and HBpin, chemists can selectively borylate C-H bonds that are electronically favored over those that are sterically favored, a level of control not easily achieved otherwise.[15]
-
Advantages: In some catalytic systems, particularly for alkane borylation, HBpin can be consumed more efficiently than B₂pin₂, leading to improved atom economy.[14]
| Reagent | Formula | Physical State | Primary Application | Key Advantages | Key Limitations |
| Bis(pinacolato)diboron | B₂pin₂ | White Solid | General C-H borylation of arenes/heteroarenes | High stability, broad functional group tolerance, predictable steric control[1][10] | Poor atom economy (often only 1 of 2 boron units used)[14] |
| Pinacolborane | HBpin | Colorless Liquid | General C-H borylation, hydroboration | Higher reactivity than B₂pin₂, can provide alternative selectivity[15] | Can cause side reactions (e.g., dehalogenation)[16], more sensitive |
| Ethyl-Bpin | C₈H₁₇BO₂ | Colorless Liquid | Suzuki coupling partner, product of borylation | Stable organoboronate product | Not a reagent for direct C-H borylation of arenes |
| Table 1: Comparative Overview of Key Borylation Reagents and Related Compounds. |
Guiding Principles of Regioselectivity: The "Why" Behind the Outcome
Achieving the desired constitutional isomer is the central challenge in C–H functionalization. The substrate scope of a borylation reaction is intrinsically linked to the factors that control its regioselectivity.
-
Steric Effects : As the default controlling element in iridium-catalyzed borylation, the sheer size of the catalyst-ligand complex dictates that it will approach the substrate at the position of least resistance.[8][17] This principle is highly reliable for predicting outcomes in substituted benzenes.[1][12]
-
Electronic Effects : While sterics are dominant, electronic properties are not irrelevant. Electron-deficient arenes tend to react faster than electron-rich ones.[12] In heterocyclic chemistry, electronic effects become much more pronounced and can override steric preferences.[8][10][18] For example, five-membered heterocycles like thiophene and furan are almost exclusively borylated at the C-H bond alpha to the heteroatom, which is the most acidic position.[1][19]
-
Directing Groups : To overcome the innate steric and electronic preferences of a substrate, chemists employ directing groups.[20] A functional group on the substrate coordinates to the metal center, delivering the catalyst to a specific, typically ortho, C–H bond.[1][21] This strategy has dramatically expanded the scope of borylation, enabling the synthesis of previously inaccessible isomers. A wide range of directing groups, including amides, hydrosilanes, and pyridines, have been successfully developed.[21][22]
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific reporting relies on reproducibility. The following protocol outlines a standard, well-established procedure for the iridium-catalyzed borylation of an aromatic substrate.
Protocol: Iridium-Catalyzed Borylation of 1,3-Dichlorobenzene
-
Objective: To synthesize 2-(2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating sterically-controlled regioselectivity.
-
Materials:
-
[Ir(OMe)(COD)]₂ (Iridium(I) methoxide 1,5-cyclooctadiene dimer)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
1,3-Dichlorobenzene
-
Anhydrous Cyclohexane (solvent)
-
Internal standard (e.g., Dodecane)
-
-
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk tube under an argon atmosphere, add [Ir(OMe)(COD)]₂ (e.g., 1.5 mol%) and dtbpy (e.g., 1.5 mol%).
-
Catalyst Pre-formation: Add anhydrous cyclohexane (e.g., 1.0 M concentration relative to substrate). Stir the mixture at room temperature for 10 minutes. The solution should become homogeneous.
-
Reagent Addition: Add B₂pin₂ (1.0 equiv) to the flask, followed by 1,3-dichlorobenzene (1.2 equiv) and the internal standard.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Expected Outcome: The reaction should yield the 5-borylated product with high selectivity. The C-H bonds ortho to the chloro substituents (positions 2, 4, and 6) are sterically hindered, leading the catalyst to functionalize the sole unhindered C-H bond at position 5. This validates the principle of steric-directed borylation.
Conclusion and Future Outlook
The field of C-H borylation offers chemists an exceptionally powerful toolkit for molecular synthesis. A nuanced understanding of the available reagents is paramount for leveraging this technology effectively. While alkylboronates like This compound are vital synthetic products and coupling partners, the true control over substrate scope lies in the judicious selection of the borylating agent—typically B₂pin₂ or HBpin —in concert with the appropriate catalyst system.
The regiochemical outcome of these reactions is a predictable consequence of the interplay between steric, electronic, and directing group effects. For carbocyclic arenes, sterics provide a reliable guide. For heterocycles, electronic factors gain prominence. For instances where innate reactivity patterns are undesirable, directing groups offer a powerful solution for overriding them. As the field continues to evolve, the development of new ligands and catalysts that enable even greater control over selectivity will further expand the synthetic utility of C-H borylation, empowering researchers to build the complex molecules of tomorrow with unprecedented efficiency and precision.
References
- 1. Borylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis(pinacolato)diboron [commonorganicchemistry.com]
- 10. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Miyaura Borylation Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Electronic effects in iridium C–H borylations: insights from unencumbered substrates and variation of boryl ligand substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Functional group directed C–H borylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups | MDPI [mdpi.com]
- 22. pubs.rsc.org [pubs.rsc.org]
The Industrial Chemist's Guide to Boronic Esters: A Cost-Benefit Analysis of Ethyl Pinacol Boronate in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents for large-scale synthesis is a critical decision, balancing reactivity, stability, cost, and environmental impact. In the realm of palladium-catalyzed cross-coupling reactions, particularly the workhorse Suzuki-Miyaura coupling, the choice of the organoboron species is paramount. This guide provides an in-depth technical comparison of ethyl pinacol boronate (BEpin) with its common alternatives, offering experimental insights and a cost-benefit analysis to inform your process development.
The Enduring Importance of Boronic Esters in Cross-Coupling Chemistry
The Suzuki-Miyaura reaction has revolutionized the formation of carbon-carbon bonds, becoming an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of this transformation lies the organoboron reagent, with boronic acids and their corresponding esters being the most prevalent.
While boronic acids are often more reactive, their inherent instability, including a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation, presents significant challenges in large-scale applications.[2][3] These stability issues can lead to difficulties in purification, inconsistent stoichiometry, and a shorter shelf-life, all of which are detrimental in a manufacturing environment.[2][4]
Boronic esters, by protecting the boronic acid moiety with a diol, offer a practical solution to these stability concerns.[5] The most commonly employed are pinacol boronate esters (Bpin), which are generally crystalline, stable solids that are easier to handle and purify.[2][5] However, the pursuit of even more robust and efficient reagents has led to the development of alternatives, including the focus of this guide: ethyl pinacol boronate (BEpin).
Ethyl Pinacol Boronate (BEpin): A Superior Alternative for Industrial Synthesis
Recent studies and industrial applications have highlighted ethyl pinacol boronate esters as a superior alternative to the traditional pinacol esters. The enhanced stability and improved handling characteristics of BEpin derivatives stem from the steric shielding provided by the additional ethyl groups on the pinacol backbone.
Enhanced Stability and Purification Efficiency
A significant challenge with pinacol boronate esters is their potential for degradation on silica gel during chromatographic purification, leading to lower isolated yields.[3] In contrast, aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have demonstrated remarkable stability on silica gel, allowing for straightforward purification and higher recovery of the desired product.[6] This enhanced stability is attributed to the spatial protection of the vacant p-orbital on the boron atom by the ethyl groups.[6]
This seemingly minor difference in stability has profound implications for large-scale synthesis. The ability to reliably purify boronic ester intermediates without significant loss of material translates to lower costs, reduced waste, and a more efficient overall process.
Cost-Benefit Analysis: Ethyl Pinacol Boronate vs. Alternatives
A thorough cost-benefit analysis must consider not only the upfront cost of the reagents but also their impact on the overall efficiency and environmental footprint of the synthesis.
Raw Material Cost Comparison
The primary cost difference between pinacol and ethyl pinacol boronates lies in the price of the corresponding diols.
| Reagent | CAS Number | Supplier Example | Price (per kg) |
| Pinacol | 76-09-5 | Sigma-Aldrich | ~$100 - $200 |
| 3,4-Diethylhexane-3,4-diol (Ethyl Pinacol) | 6931-71-1 | Sigma-Aldrich | ~$4,900 |
Note: Prices are estimates based on publicly available data from suppliers for research-grade quantities and are subject to change. Bulk industrial pricing will be significantly different.
As the table illustrates, the current market price for ethyl pinacol is substantially higher than that of pinacol. This higher initial cost is a significant factor to consider. However, the downstream benefits in terms of yield, purity, and reduced processing steps can potentially offset this initial investment.
The cost of the diboron reagent is also a key consideration.
| Reagent | CAS Number | Supplier Example | Price (per kg) |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | Sigma-Aldrich | ~$900 - $1,500 |
| Bis(ethylpinacolato)diboron (B₂Epin₂) | N/A | Not readily available | Estimated to be higher than B₂pin₂ |
Performance and Process Efficiency
The true value of ethyl pinacol boronate lies in its performance during the cross-coupling reaction and subsequent work-up.
A comparative study on the Suzuki-Miyaura coupling of various aryl boronic species with an aryl bromide demonstrated the superior performance of the ethyl pinacol boronate.[6]
| Boron Reagent | Yield (%) |
| Arylboronic Acid | 75 |
| Aryl Pinacol Boronate (ArBpin) | 82 |
| Aryl Ethyl Pinacol Boronate (ArBepin) | 95 |
Reaction Conditions: Aryl bromide (1.0 equiv), Boron reagent (1.2 equiv), Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 110 °C, 24h.[6]
These results highlight that the use of ArB(Epin) can lead to a significant increase in isolated yield compared to both the free boronic acid and the pinacol ester. In a large-scale campaign, a 13% increase in yield can translate to substantial cost savings and a significant reduction in the process mass intensity (PMI).
Alternative Boronic Esters and Reagents
While ethyl pinacol boronate presents a compelling case, other alternatives to traditional pinacol esters are also utilized in industrial settings.
Neopentyl Glycol Boronate Esters
Neopentyl glycol boronates are another class of stable boronic esters. Some studies suggest they may exhibit enhanced reactivity compared to pinacol esters due to reduced steric hindrance around the boron center.[9] They are used in various industrial applications, including the synthesis of coatings and resins.[10]
MIDA Boronate Esters
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions.[11] This stability allows for their use in iterative cross-coupling strategies, where complex molecules are built up in a stepwise fashion.[11] While the synthesis of MIDA boronates adds a step to the overall process, their stability and ease of handling can be advantageous in complex, multi-step syntheses.
Potassium Trifluoroborates
Potassium organotrifluoroborates are another class of highly stable and easy-to-handle crystalline solids.[12] They are often more stable than the corresponding boronic acids and esters and can be more reactive in certain cross-coupling reactions.[13] Their preparation from boronic acids is straightforward, and they are considered an environmentally benign class of reagents.[14][15]
Experimental Protocols
To provide a practical context, the following section outlines a general protocol for a large-scale Suzuki-Miyaura coupling reaction, which can be adapted for use with ethyl pinacol boronate and other esters.
General Protocol for Large-Scale Suzuki-Miyaura Coupling
Safety First: This protocol is a general guideline and must be adapted and optimized for the specific substrates and scale of the reaction. A thorough risk assessment should be conducted before any large-scale synthesis.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Ester (e.g., Aryl Ethyl Pinacol Boronate) (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd/C) (0.01 - 1 mol%)
-
Ligand (e.g., SPhos, XPhos) (if required)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene, 2-MeTHF, Dioxane/Water mixture)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the aryl halide, boronic ester, base, and solvent to the reactor.
-
Degassing: Degas the reaction mixture by sparging with nitrogen or by performing several vacuum/nitrogen cycles.
-
Catalyst Addition: Add the palladium catalyst and ligand (if used).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Upon completion, cool the reaction mixture. Perform an aqueous wash to remove the inorganic salts. The enhanced stability of ethyl pinacol boronates can simplify this step, as they are less prone to hydrolysis.
-
Purification: Isolate the product by crystallization or distillation. The improved chromatographic stability of ethyl pinacol boronates allows for efficient purification on silica gel if required.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Boronic Reagent Selection
Caption: A decision-making workflow for selecting the appropriate boronic reagent.
Conclusion and Future Outlook
The selection of an appropriate boronic ester for large-scale synthesis is a multifaceted decision that requires a careful evaluation of cost, performance, and process robustness. While traditional pinacol boronate esters have been the workhorse in many applications, the emergence of ethyl pinacol boronates offers a compelling alternative for industrial chemists seeking to optimize their processes.
The enhanced stability of ethyl pinacol boronates, leading to easier purification and potentially higher yields, can offset their higher initial raw material cost, particularly in the synthesis of high-value pharmaceutical intermediates. As the demand for more efficient and sustainable chemical manufacturing grows, the adoption of advanced reagents like ethyl pinacol boronate is likely to increase.
Further research and process development are needed to fully quantify the benefits of ethyl pinacol boronates across a wider range of substrates and to develop more cost-effective manufacturing routes for ethyl pinacol and its corresponding diboron reagent. However, the available data strongly suggests that for large-scale synthesis where process efficiency and product purity are paramount, ethyl pinacol boronate is a valuable tool in the modern chemist's arsenal.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 7. CN102617623A - Method for synthesizing bis(pinacolato)diboron - Google Patents [patents.google.com]
- 8. Bis(pinacolato)diboron: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
As researchers at the forefront of chemical synthesis and drug development, our work with versatile reagents like 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as Ethylboronic Acid Pinacol Ester) is fundamental to innovation.[1][2] This organoboron compound is a cornerstone in carbon-carbon bond formation, particularly in cross-coupling reactions.[2][3][4] However, the lifecycle of any chemical does not end upon consumption in a reaction. Its responsible management, from initial handling to final disposal, is a non-negotiable aspect of our commitment to safety, environmental stewardship, and regulatory compliance.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for the proper disposal of this compound, grounded in an understanding of its chemical properties. The causality behind each step is explained to ensure that these protocols become an integrated, self-validating system within your laboratory's safety culture.
The Foundation of Safe Disposal: Understanding the Hazard Profile
Proper disposal protocols are not arbitrary; they are a direct response to the inherent hazards of a chemical. A thorough understanding of the risk profile of Ethylboronic Acid Pinacol Ester is the critical first step in managing its waste stream effectively. This compound must be handled as hazardous waste from the point of generation to its final disposal.[5]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Causality for Disposal Protocol |
|---|---|---|
| Flammable Liquid and Vapor | H226 | Requires storage away from ignition sources, use of non-sparking tools, and collection in containers suitable for flammable waste.[1][6] |
| Skin Irritation | H315 | Mandates the use of chemical-resistant gloves; all contaminated personal protective equipment (PPE) must be disposed of as solid hazardous waste.[6][7] |
| Serious Eye Irritation | H319 | Necessitates mandatory eye protection (safety goggles/face shield); dictates immediate collection of contaminated materials in case of a splash.[6][7] |
| May Cause Respiratory Irritation | H335 | All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of vapors.[7] |
Before beginning any work that will generate this waste, ensure the following immediate safety and handling protocols are in place:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile or neoprene gloves, a fully fastened lab coat, and closed-toe shoes.[5][8]
-
Ventilation: All handling, including transfers to waste containers, must be performed in a chemical fume hood.[5][7]
-
Ignition Sources: Keep the chemical and its waste away from heat, sparks, open flames, and hot surfaces.[1][3] Use explosion-proof equipment and take precautionary measures against static discharge by grounding containers during transfer.[1]
The Core Protocol: A Step-by-Step Guide to Disposal
The guiding principle for this chemical is that it must be disposed of as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [5] The following procedure ensures compliance with standards set by regulatory bodies like the Environmental Protection Agency (EPA).[9]
Step 1: Waste Segregation and Collection
The moment a material is designated for disposal, it becomes waste. Proper segregation at this initial stage is crucial to prevent dangerous chemical reactions.[10]
-
Designated Waste Containers: Use separate, clearly labeled, and chemically compatible containers for liquid and solid waste.[5] For flammable liquids like this boronic ester, a high-density polyethylene (HDPE) or metal container is appropriate.
-
Liquid Waste: Collect all unused or spent this compound, reaction mixtures containing the compound, and the initial solvent rinses of emptied glassware into a dedicated liquid hazardous waste container.
-
Solid Waste: Collect all materials contaminated with the chemical, such as gloves, pipette tips, and absorbent paper, in a separate, plastic-lined container designated for solid hazardous waste.
Step 2: Proper Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel, including waste handlers.[11]
-
Label Content: The container label must clearly state "Hazardous Waste" .
-
It must also list the full chemical name : "this compound" and/or "Ethylboronic Acid Pinacol Ester".
-
Indicate all components of a mixture, including solvents.
-
Attach the appropriate hazard pictograms (e.g., flammable, irritant).
Step 3: Storage in a Satellite Accumulation Area (SAA)
Labs are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup.[10][11]
-
Location: The SAA must be under the direct control of laboratory personnel.[12][13]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste. Do not fill containers beyond 90% capacity to allow for vapor expansion.[12]
-
Secondary Containment: Store all liquid waste containers within a larger, chemically resistant tub or tray to contain any potential leaks.[10]
-
Segregation within SAA: Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents.[8][14]
Step 4: Arranging for Final Disposal
The final step is the transfer of waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Institutional Procedures: Adhere strictly to your organization's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Complete any required waste tracking forms or logs accurately. This is a crucial part of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Managing Spills and Decontamination
Accidents can happen, and a clear, pre-defined response plan is essential.
Small Spill Cleanup
-
Alert personnel in the immediate area and ensure the spill is contained within the fume hood.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or a commercial sorbent.[8]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated solid hazardous waste container.
-
Wipe the spill area with a solvent-moistened towel (e.g., ethanol), and place the towel in the solid hazardous waste container.
-
Report the spill to your laboratory supervisor or EHS department, per institutional policy.
Glassware Decontamination
-
Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). This rinsate is hazardous and must be collected in your liquid hazardous waste container.
-
For a more thorough cleaning, a subsequent wash with a basic solution can help hydrolyze residual boronic ester to a more water-soluble boronate salt.[5] This rinsate must also be collected as hazardous waste.
-
A final rinse with water should follow, with the rinsate again being collected as hazardous waste.[5]
-
Only after these steps can the glassware be washed normally.
By adhering to these detailed procedures, you ensure that the use of this compound in your research is not only scientifically productive but also conducted with the highest standards of safety and environmental responsibility.
References
- 1. This compound | 82954-89-0 | TCI AMERICA [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 82954-89-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to your essential guide for the safe handling of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as Ethylboronic Acid Pinacol Ester). This document provides in-depth, field-proven guidance to ensure your safety and experimental integrity. As a versatile organoboron compound, it is invaluable in organic synthesis, particularly for creating carbon-carbon bonds in cross-coupling reactions essential for pharmaceutical development.[1] However, its utility is matched by its potential hazards, necessitating a comprehensive understanding of its safe handling. This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, empowering you to work with confidence and precision.
Hazard Identification: Understanding the "Why" Behind the "How"
Before any handling, a thorough understanding of the inherent risks is paramount. This compound is a colorless to light yellow liquid that presents a multi-faceted hazard profile.[2] A pre-work risk assessment is not just a recommendation; it is a mandatory step for ensuring laboratory safety.
-
Flammability: The compound is a flammable liquid and vapor.[3] This dictates that it must be handled away from any potential ignition sources such as heat, sparks, or open flames.[2] All equipment used for its transfer, including containers and receiving equipment, must be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.
-
Irritation Potential: Direct contact poses a significant risk. The chemical is known to be an irritant to the skin and eyes.[2] Some safety data sheets for similar compounds classify it as causing serious eye irritation and skin irritation.[4][5]
-
Respiratory Concerns: Inhalation of vapors or mists may lead to respiratory tract irritation.[4] Therefore, engineering controls to minimize vapor concentration in the breathing zone are critical.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The following recommendations are based on a synthesis of safety data and best laboratory practices.
Eye and Face Protection
-
Rationale: Given the risk of serious eye irritation, robust eye protection is non-negotiable.[2][4] Accidental splashes can occur during transfer, reaction setup, or workup.
-
Mandatory: Chemical safety goggles are the minimum requirement for any procedure involving this reagent.[6]
-
Recommended for High-Risk Tasks: When transferring larger volumes (>100 mL) or when there is an elevated risk of splashing, a full-face shield should be worn over chemical safety goggles.[6]
Hand Protection
-
Rationale: To prevent skin contact and potential irritation, chemically resistant gloves are essential.[4][6]
-
Specification: Nitrile gloves are a suitable choice for incidental contact.[6][7] Always inspect gloves for any signs of degradation or puncture before use. If you are planning for extended contact, consult a glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time.
-
Procedural Imperative: Gloves must be removed immediately if they become contaminated. Wash your hands thoroughly with soap and water after handling the reagent, even after wearing gloves.[6][7]
Body Protection
-
Rationale: Protective clothing shields the skin from accidental spills and contamination.[7]
-
Specification: A standard, fully-buttoned laboratory coat is required for all handling procedures.[6] For larger scale operations, consider a chemical-resistant apron worn over the lab coat.[6]
Respiratory Protection
-
Rationale: The potential for respiratory irritation necessitates careful management of airborne vapors.[4]
-
Standard Operations: For handling small quantities within a certified chemical fume hood, additional respiratory protection is typically not required, as the engineering control is sufficient to minimize inhalation exposure.[6]
-
High-Risk Scenarios: If you are working in an area with inadequate ventilation or if there is a potential for aerosol generation (e.g., during a spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][8]
PPE Summary for Varying Operational Scales
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (<50 mL) in Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Laboratory Coat | Not typically required |
| Large Scale (>50 mL) or Transfer | Face Shield over Goggles | Nitrile Gloves | Chemical Apron over Lab Coat | Not typically required in a fume hood |
| Spill Cleanup | Face Shield over Goggles | Nitrile Gloves | Chemical Apron over Lab Coat | NIOSH-approved respirator with organic vapor cartridge |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is crucial for mitigating risks.
Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly. Ensure that a safety shower and an eyewash station are accessible and unobstructed.[6]
-
Clear the Workspace: The work area should be free of clutter and any non-essential items.
-
Assemble Materials: Gather all necessary equipment, including the reagent, solvents, glassware, and spill cleanup materials, before starting.
-
Don PPE: Put on all required personal protective equipment as outlined in the section above before handling the chemical.
Handling
-
Perform all manipulations of this compound inside a certified chemical fume hood.[4][6]
-
Keep the container tightly closed when not in use to minimize the release of flammable vapors.[4]
-
Use non-sparking tools and explosion-proof equipment for transfers.
-
Avoid all personal contact, including the inhalation of vapors.[6]
-
Do not eat, drink, or smoke in the laboratory or near the handling area.[4][6]
Post-Handling
-
Decontaminate: Clean the work area thoroughly to remove any residual chemical.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water.[6]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the task at hand.
Caption: PPE selection workflow for handling the reagent.
Emergency and Disposal Plans
Spill Response Protocol
In the event of a spill, immediate and decisive action is critical.
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.
-
Contain: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Wearing the appropriate PPE (including respiratory protection), carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][8][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4][8]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4] The recommended storage temperature is between 2-8 °C.[1] Keep away from heat, ignition sources, and incompatible materials such as strong acids and bases.[9]
-
Disposal: All waste generated from the use of this product, including empty containers and contaminated PPE, must be treated as hazardous waste.[6] Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C9H19BO2 | CID 12727711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | C10H15BO2S | CID 10703628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
